N-Adamantan-1-yl-phthalamic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-16(14-3-1-2-4-15(14)17(21)22)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSWJINXXOSCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377854 | |
| Record name | N-Adamantan-1-yl-phthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26878-89-7 | |
| Record name | N-Adamantan-1-yl-phthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of N-Adamantan-1-yl-phthalamic acid
An In-Depth Technical Guide to the Synthesis and Characterization of N-Adamantan-1-yl-phthalamic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Bridging Bioactive Scaffolds
In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores is a cornerstone of rational drug design. This compound emerges from this principle, uniting two moieties of significant interest. The adamantane cage, a rigid and lipophilic hydrocarbon, is a well-established bioisostere found in numerous approved drugs, prized for its ability to improve pharmacokinetic properties and confer unique biological activities, including antiviral and antibacterial effects[1][2][3][4]. The phthalamic acid structure, on the other hand, provides a flexible linker containing both an amide and a carboxylic acid, functional groups capable of engaging in crucial hydrogen bonding interactions with biological targets.
The synthesis of this compound is a direct and illustrative example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. This guide provides a detailed, field-proven protocol for its synthesis, purification, and comprehensive structural characterization. The methodologies are presented not merely as steps, but as a self-validating system where the rationale behind each experimental choice is elucidated, ensuring both reproducibility and a deeper understanding of the chemical principles at play. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to this compound and its class.
Part 1: Synthesis Protocol
Reaction Principle and Mechanism
The synthesis proceeds via the nucleophilic attack of the primary amine of 1-adamantylamine on one of the electrophilic carbonyl carbons of phthalic anhydride. The lone pair of electrons on the nitrogen atom initiates the reaction, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, resulting in the cleavage of a carbon-oxygen bond within the anhydride ring to yield the final phthalamic acid product. This reaction is a classic example of ring-opening acylation of an amine.[5][6]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Notes |
| 1-Adamantylamine | C₁₀H₁₇N | 151.25 | 768-94-5 | Ensure high purity (>98%) |
| Phthalic Anhydride | C₈H₄O₄ | 148.12 | 85-44-9 | Ensure dryness; store in a desiccator |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Reagent grade |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For washing |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.48 g, 0.01 mol).
-
Expertise & Experience: Using a reflux condenser prevents the loss of solvent during heating, ensuring the reaction concentration remains constant. Acetic acid is an excellent solvent for this reaction as it readily dissolves both the polar anhydride and the less polar amine, and its acidic nature can facilitate the reaction.[7][8]
-
-
Dissolution: Add 20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the phthalic anhydride is completely dissolved.
-
Addition of Amine: In a separate beaker, dissolve 1-adamantylamine (1.51 g, 0.01 mol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirring phthalic anhydride solution over 10 minutes.
-
Trustworthiness: A slow, dropwise addition helps to control any potential exotherm and ensures a homogenous reaction mixture from the outset.
-
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Expertise & Experience: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Two hours is typically sufficient for the reaction to go to completion.
-
-
Isolation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. A white precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Causality: The product, this compound, is less soluble in cold acetic acid than the reactants, allowing for its isolation by precipitation.
-
-
Filtration and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with two 15 mL portions of cold deionized water to remove any residual acetic acid and unreacted starting materials.
-
Trustworthiness: Washing with cold water is crucial to remove impurities without dissolving a significant amount of the product.
-
-
Purification (Recrystallization): Transfer the crude product to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expertise & Experience: Recrystallization is a powerful technique for purifying solid compounds. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities into the solvent.
-
-
Yield Determination: Weigh the final dried product and calculate the percentage yield.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized compound, a combination of analytical techniques is employed. Each technique provides a unique piece of structural information, and together they form a cohesive and definitive characterization.
Physical Properties
-
Appearance: White crystalline solid.
-
Molecular Formula: C₁₈H₂₁NO₃[9]
-
Molecular Weight: 299.36 g/mol [9]
-
Melting Point: A sharp melting point is a strong indicator of purity. The experimentally determined value should be recorded and compared across batches. While some databases list it as not available, similar phthalamic acids have distinct melting points, often with decomposition.[9][10][11]
Spectroscopic Analysis
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or as a thin film.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
N-H Stretch (Amide): A moderate absorption peak should appear around 3300 cm⁻¹.
-
C-H Stretch (Aliphatic/Aromatic): Peaks just below 3000 cm⁻¹ (2950-2850 cm⁻¹) correspond to the sp³ C-H bonds of the adamantane cage, while weaker peaks just above 3000 cm⁻¹ are due to the aromatic C-H bonds.
-
C=O Stretch (Carbonyls): Two distinct and strong absorption bands are critical for identification. The carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹, while the amide carbonyl (Amide I band) will be found around 1640-1680 cm⁻¹.[7]
-
N-H Bend (Amide II): A peak around 1550 cm⁻¹ is characteristic of the N-H bending vibration in secondary amides.
NMR provides the most detailed structural information, confirming the connectivity of atoms in the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.
¹H NMR Predicted Chemical Shifts (δ, ppm):
-
~12.0-13.0 (s, 1H): The carboxylic acid proton (-COOH). This peak is typically broad and will disappear upon shaking with D₂O.
-
~7.5-7.9 (m, 4H): The four protons on the aromatic ring of the phthalate group.[12]
-
~7.0-7.5 (s, 1H): The amide proton (-NH-). This peak will also disappear upon shaking with D₂O.
-
~2.1 (s, 6H): The six methylene protons (-CH₂-) at positions 4, 6, and 9 of the adamantane cage.[13]
-
~2.0 (s, 3H): The three bridgehead methine protons (-CH-) at positions 3, 5, and 7 of the adamantane cage.[13]
-
~1.7 (s, 6H): The six methylene protons (-CH₂-) at positions 2, 8, and 10 of the adamantane cage.[13]
¹³C NMR Predicted Chemical Shifts (δ, ppm):
-
~169.0: Carbonyl carbon of the carboxylic acid.
-
~167.5: Carbonyl carbon of the amide.
-
~127-140: Aromatic carbons of the phthalate group (4 unique signals expected).
-
~52.0: Quaternary carbon of the adamantane cage attached to the nitrogen (C1).[13]
-
~41.5: Methylene carbons adjacent to the quaternary carbon (C2, C8, C10).[13]
-
~36.2: Methine carbons (C3, C5, C7).[13]
-
~29.3: Methylene carbons beta to the quaternary carbon (C4, C6, C9).[13]
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is common.
-
Molecular Ion Peak: The primary peak observed should correspond to the protonated molecule [M+H]⁺ at m/z = 300.37 or the sodium adduct [M+Na]⁺ at m/z = 322.35.
-
Key Fragmentation: A characteristic fragment ion is the adamantyl cation, which would appear at m/z = 135, resulting from the cleavage of the C-N bond.[14]
Summary of Characterization Data
| Technique | Feature | Expected Result |
| Appearance | Physical State | White Crystalline Solid |
| Melting Point | Thermal Transition | Sharp, defined range (to be determined) |
| IR (cm⁻¹) | O-H Stretch (acid) | 3300-2500 (broad) |
| N-H Stretch (amide) | ~3300 | |
| C=O Stretch (acid) | ~1700-1725 | |
| C=O Stretch (amide) | ~1640-1680 | |
| ¹H NMR (ppm) | -COOH | ~12.0-13.0 (s, 1H) |
| Aromatic -CH | ~7.5-7.9 (m, 4H) | |
| -NH | ~7.0-7.5 (s, 1H) | |
| Adamantyl -CH₂/-CH | ~1.7-2.1 (multiplets, 15H) | |
| ¹³C NMR (ppm) | C=O (acid & amide) | ~167-170 (2 signals) |
| Aromatic C | ~127-140 (4 signals) | |
| Adamantyl C | ~29-52 (4 signals) | |
| MS (m/z) | [M+H]⁺ | 300.37 |
| [Adamantyl]⁺ | 135 |
Characterization Logic Diagram
Caption: Interrelation of analytical techniques and the structural data they provide.
References
-
Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103–2105. Available from: [Link]
-
Struga, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available from: [Link]
-
Orzeszko, A., et al. (2000). Synthesis and Antimicrobial Activity of New Adamantane Derivatives I. Acta Biochimica Polonica, 47(1), 87-94. Available from: [Link]
-
Genc, N., et al. (2009). Synthesis and antimicrobial activity evaluation of some new adamantane derivatives. Turkish Journal of Chemistry. Available from: [Link]
-
Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Semantic Scholar. Available from: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available from: [Link]
-
Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. Available from: [Link]
-
ResearchGate. (n.d.). Phthalimidation of phthalic anhydride by using amines. ResearchGate. Available from: [Link]
-
Nugent, B. (2021). What is the theory related to the preparation of phthalimide from phthalic anhydride? Quora. Available from: [Link]
-
ResearchGate. (n.d.). Reaction of Phthalic anhydride with different substituted amines. ResearchGate. Available from: [Link]
-
Kothavade, S. P., & Shinde, S. S. (2018). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. JETIR, 5(9). Available from: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107). HMDB. Available from: [Link]
-
Ali, M. A., et al. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-75. Available from: [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Available from: [Link]
-
SpectraBase. (n.d.). Phthalic acid, 2-adamantyl heptyl ester. SpectraBase. Available from: [Link]
-
ResearchGate. (2025). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. Available from: [Link]
- Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives. Google Patents.
-
ResearchGate. (2025). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. ResearchGate. Available from: [Link]
-
Lippmaa, E., et al. (1970). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 2(12), 581-592. Available from: [Link]
-
National Institutes of Health. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. PMC. Available from: [Link]
-
National Institutes of Health. (n.d.). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PMC. Available from: [Link]
-
ResearchGate. (2025). Polarized FT-IR Spectra of Adamantanol Derivatives. Part 3. Adamantan-1-ol and Its Deuterated Analogue. ResearchGate. Available from: [Link]
-
Al-Juboori, S. A. (2017). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Journal of Global Pharma Technology, 9(8), 1-10. Available from: [Link]
Sources
- 1. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial activity evaluation of some new adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 5. quora.com [quora.com]
- 6. jetir.org [jetir.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. lookchem.com [lookchem.com]
- 10. 邻氨甲酰苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Phthalic acid(88-99-3) 1H NMR [m.chemicalbook.com]
- 13. ijpsr.com [ijpsr.com]
- 14. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-Adamantan-1-yl-phthalamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Adamantan-1-yl-phthalamic acid, a molecule incorporating the rigid, lipophilic adamantane cage and a phthalic acid moiety, represents a compound of significant interest in medicinal chemistry and materials science. The unique three-dimensional structure of the adamantyl group can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability, making its derivatives attractive candidates for drug discovery. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, and detailed, field-proven protocols for the experimental determination of its key characteristics. While experimental data for this specific molecule is not widely available in the public domain, this guide furnishes researchers with the necessary methodologies to generate such data, alongside comparative information from structurally related compounds to aid in the interpretation of results.
Introduction
The adamantane scaffold has emerged as a privileged structure in drug design, owing to its unique combination of rigidity, lipophilicity, and metabolic stability. The incorporation of an adamantyl group can profoundly influence the physicochemical and pharmacological properties of a molecule, often leading to improved oral bioavailability and a more favorable pharmacokinetic profile. This compound (also known as 2-(1-adamantylcarbamoyl)benzoic acid) is a derivative that combines this bulky hydrophobic group with a phthalamic acid unit, which contains both a carboxylic acid and an amide functional group. This unique combination of functionalities suggests potential applications in areas such as targeted drug delivery, polymer science, and as a synthetic intermediate for more complex molecular architectures.
Understanding the fundamental physicochemical properties of this compound is paramount for any research or development endeavor. Properties such as solubility, melting point, acidity (pKa), and lipophilicity (LogP) govern a compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics and formulation development to drug absorption and distribution. This guide is designed to be a practical resource for scientists, providing not only a summary of known information but also detailed, step-by-step protocols for the experimental characterization of this intriguing molecule.
Molecular Structure and Basic Properties
This compound possesses a well-defined molecular structure that dictates its chemical behavior.
| Property | Value | Source |
| Chemical Name | 2-(1-adamantylcarbamoyl)benzoic acid | - |
| Synonyms | N-(1-Adamantyl)phthalamic acid | [1] |
| CAS Number | 26878-89-7 | [1] |
| Molecular Formula | C₁₈H₂₁NO₃ | [1] |
| Molecular Weight | 299.36 g/mol | [1] |
| Boiling Point | 516.5°C at 760 mmHg (Predicted) | [1] |
| Density | 1.29 g/cm³ (Predicted) | [1] |
| Flash Point | 266.2°C (Predicted) | [1] |
Synthesis of this compound
The synthesis of this compound is a straightforward and high-yielding reaction involving the nucleophilic attack of an amine on an anhydride. The primary starting materials are readily available commercial reagents.
Reaction Scheme:
Caption: Synthesis of this compound.
Causality Behind Experimental Choices:
The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane, to prevent any unwanted side reactions with the anhydride. The reaction proceeds readily at room temperature due to the high reactivity of the anhydride and the nucleophilicity of the primary amine. No catalyst is generally required. The choice of solvent is also dictated by the solubility of the starting materials and the ease of product isolation.
Experimental Protocol: Synthesis
Materials:
-
Phthalic anhydride
-
1-Adamantanamine
-
Anhydrous tetrahydrofuran (THF) or dichloromethane
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel (optional)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Hexane or diethyl ether (for washing)
Procedure:
-
In a clean, dry round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of anhydrous THF.
-
To this solution, add 1-adamantanamine (1.0 equivalent) portion-wise or as a solution in THF, while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates out of the solution as a white solid. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold hexane or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a white solid.
Self-Validating System:
The purity of the synthesized product should be assessed by measuring its melting point. A sharp melting point close to the literature value (if available) or a consistent value across multiple recrystallized batches indicates high purity. Further characterization by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is essential to confirm the chemical structure.
Physicochemical Properties and Their Determination
Melting Point
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium.
Experimental Data:
Experimental Protocol: Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Finely powder a small sample of the dry this compound using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the sample holder of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Causality and Trustworthiness:
A slow heating rate near the melting point is critical for obtaining an accurate measurement, as it allows the sample and the thermometer to be in thermal equilibrium. A wide melting range (greater than 2°C) typically indicates the presence of impurities. The protocol is self-validating by repeating the measurement with a fresh sample to ensure reproducibility.
Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter in drug development, affecting formulation, bioavailability, and administration routes.
Expected Solubility Profile:
Given the presence of the large, nonpolar adamantyl group, this compound is expected to have low solubility in water. The carboxylic acid group will impart some polarity and allow for increased solubility in basic aqueous solutions due to deprotonation to the carboxylate. It is anticipated to be more soluble in organic solvents, particularly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, acetone, DMF, DMSO)
-
Vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to avoid transferring any solid particles.
-
Clarify the supernatant by centrifugation at high speed.
-
Accurately dilute a known volume of the clarified supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
Caption: Workflow for thermodynamic solubility determination.
Causality and Trustworthiness:
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility as it measures the equilibrium state. Ensuring a sufficiently long equilibration time is critical for accurate results. The use of a validated analytical method for quantification ensures the reliability of the concentration measurement.
Acidity Constant (pKa)
The pKa is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic proton. The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, membrane permeability, and interactions with biological targets.
Expected pKa:
The pKa of the carboxylic acid group in this compound is expected to be in the range of 4-5, similar to other benzoic acid derivatives. The bulky adamantyl group is not expected to have a significant electronic effect on the acidity of the distant carboxylic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (carbon dioxide-free)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent such as ethanol may be necessary if the solubility in water is too low.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, well past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Causality and Trustworthiness:
Potentiometric titration is a reliable and direct method for determining pKa. The accuracy of the measurement depends on the accurate calibration of the pH meter and the use of a standardized titrant. The shape of the titration curve provides a visual confirmation of the acid-base behavior of the compound.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).
Expected LogP:
Due to the large, hydrophobic adamantyl group, this compound is expected to be a highly lipophilic molecule with a positive LogP value.
Experimental Protocol: LogP Determination by Shake-Flask Method
Materials:
-
This compound
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare water-saturated octanol and octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.
-
Prepare a stock solution of this compound in either the aqueous or octanol phase.
-
In a centrifuge tube, add a known volume of the stock solution and a known volume of the other phase.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Agitate the mixture for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Causality and Trustworthiness:
The shake-flask method is the traditional and most reliable method for LogP determination. Pre-saturation of the solvents is crucial to prevent volume changes during the experiment. Accurate quantification in both phases is essential for a reliable LogP value.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalic acid moiety (in the range of 7.5-8.0 ppm), the amide proton (a broad singlet), and the protons of the adamantyl cage (a series of broad signals in the aliphatic region, typically between 1.5 and 2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the unique carbons of the adamantyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
-
A C=O stretch from the amide (Amide I band, around 1640-1680 cm⁻¹).
-
An N-H bend from the amide (Amide II band, around 1520-1570 cm⁻¹).
-
C-H stretches from the adamantyl and aromatic groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of 299.36. Fragmentation patterns can provide further structural information.
Conclusion
This compound is a molecule with significant potential, bridging the gap between the well-established fields of adamantane chemistry and phthalic acid derivatives. While a comprehensive set of experimental physicochemical data is not yet publicly available, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to fully characterize this compound. The methodologies outlined herein are robust, reliable, and adhere to established scientific principles, ensuring the generation of high-quality, reproducible data. A thorough understanding of the physicochemical properties of this compound will be instrumental in unlocking its potential in drug discovery, materials science, and synthetic chemistry.
References
-
LookChem. This compound (CAS 26878-89-7). [Link]
Sources
An In-depth Technical Guide to N-Adamantan-1-yl-phthalamic Acid: Synthesis, Properties, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Adamantan-1-yl-phthalamic acid, a molecule of considerable interest in the field of medicinal chemistry. This document details its chemical identity, molecular structure, and key physicochemical properties. A robust, step-by-step protocol for its synthesis is presented, rooted in well-established chemical principles. Furthermore, this guide explores the significant therapeutic potential of this compound by drawing parallels with the known biological activities of its core components: adamantane and phthalamic acid. This guide is designed to serve as a foundational resource for scientific professionals engaged in the discovery and development of novel therapeutic agents.
Introduction: The Strategic Fusion of Adamantane and Phthalamic Acid
The adamantane scaffold, a rigid and lipophilic polycyclic hydrocarbon, is a well-regarded "privileged structure" in contemporary drug design. Its incorporation into molecular frameworks has been shown to enhance crucial pharmacokinetic properties, including improved metabolic stability and better oral absorption. When this unique three-dimensional moiety is chemically linked to phthalamic acid, a versatile pharmacophore recognized for its diverse biological activities, the resultant this compound emerges as a compelling candidate for therapeutic development. This document provides an in-depth exploration of the synthesis, chemical characterization, and prospective applications of this intriguing hybrid molecule.
Molecular Identity and Physicochemical Profile
A precise understanding of the fundamental properties of this compound is critical for its application in research and development.
Core Identification
-
Systematic Name: 2-(adamantan-1-ylcarbamoyl)benzoic acid
-
Synonyms: N-(1-Adamantyl)phthalamic acid, Phthalamicacid, N-1-adamantyl-
-
CAS Number: 26878-89-7
-
Molecular Formula: C₁₈H₂₁NO₃
-
Molecular Weight: 299.36 g/mol
Molecular Structure
The structure of this compound is defined by the amide bond formed between the nitrogen atom of 1-aminoadamantane and a carbonyl group of phthalic acid, resulting in a mono-amide derivative.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, which are essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| Boiling Point | 516.5°C at 760 mmHg | |
| Density | 1.29 g/cm³ | |
| Flash Point | 266.2°C | |
| Refractive Index | 1.623 | |
| Vapor Pressure | 1.7 x 10⁻¹¹ mmHg at 25°C |
Synthesis of this compound: A Validated Experimental Protocol
The synthesis of this compound is achieved through a direct and high-yielding nucleophilic acyl substitution reaction. This established method involves the reaction of 1-aminoadamantane with phthalic anhydride, a process known for its efficiency and the purity of the resulting product.
Reaction Principle
The reaction mechanism is initiated by the nucleophilic attack of the primary amine of 1-aminoadamantane on one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring and the formation of the corresponding phthalamic acid derivative.
Experimental Workflow Diagram
Caption: A logical workflow for the synthesis and purification of this compound.
Detailed Step-by-Step Methodology
-
Preparation of Reactants: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve one molar equivalent of phthalic anhydride in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or acetonitrile.
-
Addition of Amine: To the stirred solution, slowly add a solution of one molar equivalent of 1-aminoadamantane in the same anhydrous solvent at ambient temperature.
-
Reaction Progression: The reaction is typically swift. Allow the mixture to stir at room temperature for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
-
Product Isolation: In many cases, the product will precipitate directly from the reaction mixture as a white solid. If precipitation is not spontaneous, the solvent volume can be reduced under vacuum to facilitate crystallization.
-
Purification: The solid product is collected by vacuum filtration. The filter cake should be washed with a small volume of cold solvent to remove any residual starting materials.
-
Drying: The purified this compound is then dried under vacuum to yield a fine, white crystalline powder.
Therapeutic Potential and Applications in Drug Discovery
The unique combination of the adamantane cage and the phthalamic acid scaffold in this compound suggests a broad spectrum of potential therapeutic applications. Although specific biological data for this exact molecule are not widely available, the extensive research on its constituent pharmacophores provides a strong basis for its investigation in several key areas of drug development.
Antiproliferative and Anticancer Activity
A significant body of research highlights the potent antiproliferative properties of various adamantane derivatives. Notably, a series of (1-adamantyl)phthalimides, which are the cyclized counterparts of this compound, have demonstrated marked in vitro activity against a range of human cancer cell lines, including those of the breast, colon, and lung.[1] For some of these related compounds, the mechanism of action has been linked to an interruption of the cell cycle at the G1/S checkpoint.[1]
Enzyme Inhibition
The rigid, sterically demanding structure of the adamantane group makes it an ideal candidate for occupying the active sites of various enzymes. Adamantyl-containing molecules have been successfully designed as potent inhibitors for a number of enzymatic targets. This precedent suggests that this compound could serve as a valuable template for the development of novel enzyme inhibitors.
Antiviral and Antimicrobial Potential
The first clinically approved drug containing the adamantane scaffold, amantadine, was an antiviral agent. This legacy has inspired continued research into new adamantane-based compounds with broad-spectrum antiviral and antimicrobial properties. The lipophilic character of the adamantane moiety is believed to enhance the interaction with and penetration of microbial and viral membranes.
Conclusion and Future Directions
This compound represents a molecule with significant and largely unexplored potential within the realm of drug discovery. Its facile synthesis, coupled with the advantageous pharmacological attributes conferred by both the adamantane and phthalamic acid moieties, establishes it as a promising platform for the creation of novel therapeutic agents. Future research endeavors should prioritize a thorough biological assessment of this compound and its derivatives against a diverse array of therapeutic targets. A detailed elucidation of its mechanisms of action, alongside comprehensive in vivo efficacy studies, will be pivotal in unlocking its full therapeutic promise.
References
-
LookChem. This compound CAS 26878-89-7. Available from: [Link]
-
Perdih, A., et al. (2011). Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro. Archiv der Pharmazie, 344(8), 526-535. Available from: [Link]
Sources
The Adamantane Scaffold: From Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Diamondoid Footprint in Science
Adamantane, a perfectly symmetrical, strain-free molecule with the formula C₁₀H₁₆, represents the smallest repeating unit of a diamond crystal lattice.[1] This unique tricyclic alkane, often described as a "diamondoid," possesses a remarkable combination of properties including high thermal stability, chemical resistance, and lipophilicity.[2] Initially an academic curiosity, the discovery and subsequent development of adamantane-containing compounds have paved the way for significant advancements in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of the history, synthesis, and therapeutic applications of this fascinating scaffold, offering insights for professionals engaged in drug discovery and development.
The Genesis of Adamantane: A Historical Perspective
The journey of adamantane from a theoretical concept to a versatile chemical building block is a testament to scientific perseverance and serendipity.
Early Discovery and the Challenge of Synthesis
The story of adamantane began in 1933 when it was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek through fractional distillation.[3] The minute quantities obtained, however, limited its initial study. The quest for a synthetic route proved to be a formidable challenge for early organic chemists.
It was not until 1941 that Vladimir Prelog and his student, R. Seiwerth, achieved the first total synthesis of adamantane.[3] This multi-step process, starting from Meerwein's ester, was a landmark in organic synthesis but was plagued by an extremely low overall yield of approximately 0.16%, rendering it impractical for large-scale production.[3]
Experimental Protocol: Prelog's Synthesis of Adamantane (1941)
This synthesis, while not practical for bulk production, is a classic example of early organic synthesis strategies.
-
Step 1: Hydrolysis of Meerwein's Ester. Meerwein's ester is hydrolyzed using barium hydroxide (Ba(OH)₂) in water at 105°C for 60 minutes, yielding the corresponding dicarboxylic acid with approximately 89% efficiency.[4]
-
Step 2: Decarboxylation. The dicarboxylic acid is heated to 246°C, resulting in decarboxylation to form a bicyclic ketone in about 69% yield.[4]
-
Step 3: Ring Expansion. The bicyclic ketone undergoes a ring expansion reaction using sodium methoxide (NaOMe) and dibromomethane (CH₂Br₂) in methanol at 120°C for 9 hours. This step, with a yield of only 25%, is a critical but inefficient part of the synthesis.[4]
-
Step 4: Hydrolysis. The resulting product is hydrolyzed with hydrochloric acid (HCl) in acetic acid under reflux for 90 minutes, achieving a near-quantitative yield.[4]
-
Step 5: Wolff-Kishner Reduction. The carbonyl group is removed via a Wolff-Kishner reduction using sodium methoxide and hydrazine hydrate (NH₂NH₂·H₂O) in methanol at 195-200°C for 9 hours, yielding the tricyclic skeleton with 52% efficiency.[4]
-
Step 6: Final Cyclization. The final ring closure to form the adamantane cage is achieved by heating the product with copper-bronze at 400°C, with a very low yield of 2.4%.[4]
The complexity and low efficiency of Prelog's synthesis highlighted the need for a more practical approach. This breakthrough came in 1957 when Paul von Ragué Schleyer discovered a remarkably simple and efficient method for synthesizing adamantane.
The Schleyer Rearrangement: A Paradigm Shift
Schleyer's method involves the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene to adamantane. This process dramatically improved the yield and made adamantane readily available for research, sparking a new era in the exploration of its derivatives.
Experimental Protocol: Schleyer's Synthesis of Adamantane
This protocol provides a practical laboratory-scale synthesis of adamantane.
-
Step 1: Hydrogenation of Dicyclopentadiene. Dicyclopentadiene is hydrogenated to endo-tetrahydrodicyclopentadiene.
-
Step 2: Isomerization to exo-Tetrahydrodicyclopentadiene. The endo isomer is then isomerized to the exo isomer.
-
Step 3: Lewis Acid-Catalyzed Rearrangement. A mixture of exo-tetrahydrodicyclopentadiene and aluminum chloride (AlCl₃) is heated. The AlCl₃ acts as a Lewis acid catalyst, promoting a complex series of carbocation rearrangements that ultimately lead to the thermodynamically stable adamantane cage structure. The reaction mixture is heated and stirred, and upon completion, the adamantane is isolated by extraction and purified by sublimation.
Caption: Schleyer's synthesis of adamantane via Lewis acid-catalyzed rearrangement.
Adamantane in Medicinal Chemistry: A Serendipitous Beginning
The availability of adamantane following Schleyer's discovery paved the way for its exploration in various fields, with medicinal chemistry being a primary beneficiary. The journey of adamantane-containing drugs began with a chance observation that would have profound implications.
Amantadine and Rimantadine: The Antiviral Breakthrough
In the early 1960s, scientists at Du Pont were screening compounds for antiviral activity. In 1964, 1-aminoadamantane hydrochloride, later named amantadine, was found to be effective against the influenza A virus.[5] This discovery was serendipitous and marked the first successful application of a synthetic compound for the prophylaxis of a viral disease.[5]
A close analog, rimantadine, was also developed and showed comparable efficacy against influenza A, but with a more favorable side-effect profile.[6] Both amantadine and rimantadine function by targeting the M2 protein of the influenza A virus, an ion channel essential for viral replication.[7] By blocking this channel, they prevent the uncoating of the virus and the release of its genetic material into the host cell.[7]
| Feature | Amantadine | Rimantadine |
| Antiviral Activity | Effective against Influenza A | Effective against Influenza A |
| Mechanism of Action | M2 ion channel blocker | M2 ion channel blocker |
| CNS Side Effects | More common | Less common |
| Prophylactic Efficacy | ~61% against Influenza A | Comparable to amantadine |
| Therapeutic Efficacy | Reduces fever duration by ~1 day | Comparable to amantadine |
Table 1: Comparison of Amantadine and Rimantadine.[6]
It is important to note that due to widespread resistance, amantadine and rimantadine are no longer recommended for the treatment or prophylaxis of influenza A.
A surprising turn of events occurred when a patient taking amantadine for influenza reported an improvement in her Parkinson's disease symptoms. This led to clinical trials that confirmed amantadine's efficacy in treating Parkinson's disease, a discovery that highlighted the diverse biological activities of adamantane derivatives.
Memantine: A Rational Approach to Neuroprotection
The success of amantadine spurred further investigation into adamantane derivatives for neurological disorders. Memantine (1-amino-3,5-dimethyladamantane) was synthesized and later found to be a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8] This receptor is a key player in learning and memory, but its overactivation by the neurotransmitter glutamate can lead to excitotoxicity and neuronal cell death, a process implicated in Alzheimer's disease.[8]
Memantine's mechanism of action is particularly elegant. It is a low-affinity, uncompetitive antagonist, meaning it only blocks the NMDA receptor channel when it is open and does so in a use-dependent manner.[9] This allows for normal synaptic transmission while preventing the excessive calcium influx associated with pathological glutamate levels.[9] This targeted approach minimizes side effects often seen with other NMDA receptor antagonists.[8]
Caption: Mechanism of action of memantine as an NMDA receptor antagonist.
Beyond the Clinic: Adamantane in Materials Science and Nanotechnology
The unique properties of the adamantane cage have also captured the attention of materials scientists and engineers. Its rigid, bulky structure can be incorporated into polymers to enhance their thermal stability, mechanical strength, and glass transition temperature.[2]
Adamantane-Containing Polymers
Adamantane's incorporation into polymer backbones or as a pendant group can significantly alter the material's properties. For instance, adamantane-containing polyurethanes have been developed as shape-memory materials, where the rigid adamantane units act as netpoints, enabling the material to return to its original shape upon heating.[10] In the realm of biomedical applications, biodegradable polymers with adamantane in their backbone are being explored for gene therapy, where the adamantane moiety can facilitate the formation of stable DNA complexes.[11][12]
Adamantane in Nanotechnology and Drug Delivery
Adamantane's lipophilicity and ability to form stable inclusion complexes with host molecules like cyclodextrins make it a valuable tool in nanotechnology and drug delivery.[5][13][14] Adamantane can act as a molecular anchor, tethering drugs or imaging agents to the surface of liposomes or other nanoparticles for targeted delivery.[13] Furthermore, adamantane-based dendrimers are being investigated as carriers for gene and drug delivery, leveraging the multivalent presentation of functional groups on their surface.[13]
Conclusion and Future Perspectives
From its humble beginnings as a trace component of petroleum, adamantane has evolved into a cornerstone of modern medicinal chemistry and materials science. The serendipitous discovery of the biological activity of its derivatives has led to the development of important drugs for viral infections and neurodegenerative diseases. The rational design of adamantane-based compounds continues to be a fruitful area of research, with new applications constantly emerging. As our understanding of the unique properties of this diamondoid scaffold deepens, we can expect to see the development of even more innovative adamantane-containing compounds with tailored functionalities for a wide range of therapeutic and technological applications. The "lipophilic bullet" that is adamantane is poised to hit many more targets in the years to come.
References
- Adamantane-containing drug delivery systems. (2023-10-11). Pharmacia.
-
Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza. PubMed. [Link]
- A biodegradable adamantane polymer with ketal linkages in its backbone for gene therapy. (2015-08-26).
-
Illustrates the mechanism of action of memantine and the against an antagonist of NMDA receptors. ResearchGate. [Link]
-
Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. (2021-01-26). PMC. [Link]
-
Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. MDPI. [Link]
-
N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. PMC. [Link]
-
Über die Synthese des Adamantans. ResearchGate. [Link]
-
Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. MDPI. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2017-02-16). PMC. [Link]
-
(PDF) Amantadine Variants Activity Against Multiple Influenza A Viruses. ResearchGate. [Link]
-
NMDA receptor. Wikipedia. [Link]
-
Shape memory materials based on adamantane-containing polyurethanes. (2018-07-18). PMC. [Link]
-
Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. MDPI. [Link]
-
The uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist memantine prolongs spatial memory in a rat delayed radial-arm. SciSpace. [Link]
-
Adamantane. Wikipedia. [Link]
-
Memantine. StatPearls. [Link]
-
Polymeric Materials and Their Components for Biomedical Applications. Taylor & Francis eBooks. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. [Link]
-
Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults. (2006-04-19). Cochrane. [Link]
-
Adamantane – Knowledge and References. Taylor & Francis. [Link]
-
Synthesis of Adamantane by Vladimir Prelog (1941). SynArchive. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]
- 7. mdpi.com [mdpi.com]
- 8. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Shape memory materials based on adamantane-containing polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of N-Adamantan-1-yl-phthalamic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-Adamantan-1-yl-phthalamic acid, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction: The Structural Rationale
This compound is synthesized through the nucleophilic attack of 1-aminoadamantane on phthalic anhydride.[1][2] This reaction opens the anhydride ring to form a carboxylic acid and an amide functional group. The unique structure of this molecule, combining the rigid, bulky adamantane cage with the planar, aromatic phthalamic acid moiety, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the compound's identity, purity, and for elucidating its interactions in various chemical and biological systems.
The synthesis reaction is a cornerstone of its structural analysis. The mechanism involves the lone pair of the amine nitrogen attacking one of the carbonyl carbons of the phthalic anhydride.[1] This is followed by the opening of the anhydride ring to form a tetrahedral intermediate, which then collapses to yield the final phthalamic acid product. Acetic acid can be used as a solvent to facilitate this reaction.[2]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR will provide a wealth of information on the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the adamantyl cage, the aromatic ring, the amide, and the carboxylic acid.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve both polar and non-polar compounds and for the clear observation of exchangeable protons (NH and OH).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-15 ppm).
-
Optimize the receiver gain and pulse width.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (OH) | 12.0 - 13.0 | Singlet (broad) | 1H | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |
| Amide (NH) | 8.0 - 9.0 | Singlet (broad) | 1H | Chemical shift is solvent dependent and may show coupling to adjacent protons under certain conditions. |
| Aromatic (phthalic) | 7.5 - 8.0 | Multiplet | 4H | The exact splitting pattern will depend on the substitution pattern and can be complex. |
| Adamantyl (CH) | ~2.1 | Multiplet | 3H | Bridgehead protons. |
| Adamantyl (CH₂) | 1.7 - 2.0 | Multiplet | 12H | Methylene protons of the adamantyl cage. |
dot graph "" { graph [layout="neato", size="7.6,5", overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} caption { label: "Predicted ¹H NMR Signal Relationships"; fontsize: 12; fontcolor: "#202124"; }
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments in the molecule. The high symmetry of the adamantane cage simplifies its carbon spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Set a wider spectral width (typically 0-200 ppm).
-
-
Data Acquisition:
-
A greater number of scans will be required compared to ¹H NMR.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Similar processing steps as for ¹H NMR are applied.
-
Predicted ¹³C NMR Data
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (Carboxylic Acid) | ~170 | |
| Carbonyl (Amide) | ~168 | |
| Aromatic (C-COOH) | ~135 | Quaternary carbon. |
| Aromatic (C-CONH) | ~138 | Quaternary carbon. |
| Aromatic (CH) | 125 - 132 | Four signals expected. |
| Adamantyl (C-N) | ~53 | Quaternary bridgehead carbon attached to nitrogen. |
| Adamantyl (CH) | ~36 | Bridgehead carbons.[3] |
| Adamantyl (CH₂) | ~42 | Methylene carbons adjacent to the C-N bridgehead. |
| Adamantyl (CH₂) | ~30 | Other methylene carbons.[3] |
dot graph "" { graph [layout="dot", rankdir="LR", size="7.6,5", bgcolor="#F1F3F4"]; node [shape=record, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} caption { label: "Predicted ¹³C NMR Functional Group Regions"; fontsize: 12; fontcolor: "#202124"; }
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the O-H, N-H, C=O, and C-H bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment (or just the ATR crystal).
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad due to hydrogen bonding. |
| N-H (Amide) | 3200 - 3400 | Medium | May be a sharp peak superimposed on the broad O-H stretch. |
| C-H (Aromatic) | 3000 - 3100 | Weak to Medium | |
| C-H (Aliphatic - Adamantyl) | 2850 - 2950 | Strong | Characteristic of sp³ C-H bonds. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | |
| C=O (Amide I) | 1640 - 1680 | Strong | Primarily C=O stretching. |
| N-H bend (Amide II) | 1510 - 1570 | Medium | Coupled N-H bending and C-N stretching. |
| C=C (Aromatic) | 1450 - 1600 | Medium |
dot graph "" { graph [layout="dot", rankdir="TB", size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} caption { label: "Key Predicted IR Absorption Regions"; fontsize: 12; fontcolor: "#202124"; }
Part 3: Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation and Ionization:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for this molecule. It can be run in positive or negative ion mode.
-
Positive Mode: Expect to see the protonated molecule [M+H]⁺.
-
Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.
-
-
Electron Ionization (EI): A hard ionization technique that will cause extensive fragmentation, providing a detailed fragmentation pattern. This is typically coupled with Gas Chromatography (GC-MS), which may require derivatization of the carboxylic acid to make the molecule more volatile.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.
-
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₈H₂₁NO₃
-
Molecular Weight: 299.36 g/mol [4]
Predicted Fragmentation Pattern (ESI-MS/MS of [M+H]⁺)
The fragmentation of this compound is likely to proceed through several key pathways:
-
Loss of Water (-18 Da): From the carboxylic acid group.
-
Loss of Carbon Monoxide (-28 Da): From the carboxylic acid or amide group.
-
Cleavage of the Amide Bond: This is a very common fragmentation pathway.
-
Formation of the adamantyl cation (C₁₀H₁₅⁺, m/z 135). This is a very stable tertiary carbocation and is expected to be a prominent peak.
-
Formation of the phthalic anhydride fragment (after loss of water and the adamantyl amine).
-
-
Cleavage of the Phthalic Acid Moiety: Fragmentation of the aromatic ring system.
dot graph "" { graph [layout="dot", size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} caption { label: "Predicted ESI-MS/MS Fragmentation Pathways"; fontsize: 12; fontcolor: "#202124"; }
Conclusion
The spectroscopic analysis of this compound provides a clear and unambiguous method for its structural confirmation. The combination of NMR, IR, and Mass Spectrometry offers complementary information that, when taken together, creates a detailed molecular portrait. The predicted data in this guide, based on the known properties of the adamantane and phthalamic acid moieties, serves as a robust framework for researchers working with this compound. The provided experimental protocols are designed to be self-validating, ensuring reliable and reproducible results.
References
- Bender, M. L. (1957). General acid-base catalysis in the intramolecular hydrolysis of phthalamic acid. Journal of the American Chemical Society, 79(5), 1258-1259.
- Duddeck, H. (1975).
-
Physics Forums. (2010). How does a primary amine react with phthalic anhydride to form an imide? Retrieved from [Link]
-
Brainly. (2023). What are the mechanisms of amine and phthalic anhydride in acetic acid? Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]
-
NIST. (n.d.). N-(1-Adamantyl)acetamide. In NIST Chemistry WebBook. Retrieved from [Link]
- Arenas, J. F., & Marcos, J. I. (1980). Infrared and Raman spectra of phtalic, isophtalic and terephtalic acids. Spectrochimica Acta Part A: Molecular Spectroscopy, 36(12), 1075-1081.
- Liggero, S. H., Schleyer, P. von R., & Ramey, K. C. (1970). Homoadamantane. II Analysis of the NMR Spectrum of Homoadamantane. Spectroscopy Letters, 2(7), 197-202.
- Zenin, A. A., et al. (2014). Chromatographic and mass spectrometric characteristics of monoesters of phthalic acid. Vestnik of Saint Petersburg University. Ser. 4. Physics. Chemistry, 1(1), 100-111.
-
ChemCD. (n.d.). This compound. Retrieved from [Link]
Sources
The Architectural Precision of Drug Candidates: A Technical Guide to the Crystal Structure of N-Adamantan-1-yl-phthalamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is a privileged scaffold in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a diverse range of therapeutic agents.[1][2][3] When incorporated into the structure of phthalamic acid, a versatile synthetic intermediate, the resulting N-Adamantan-1-yl-phthalamic acid derivatives present a compelling class of compounds with potential applications in drug development.[4][5] Understanding the three-dimensional architecture of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR) and rationally designing next-generation therapeutics. This guide provides an in-depth exploration of the crystal structure of this compound derivatives, from their synthesis and crystallization to the nuanced interpretation of their solid-state conformations and intermolecular interactions as revealed by single-crystal X-ray diffraction.
Introduction: The Significance of the Adamantane-Phthalamic Acid Chimera
The adamantane group's unique steric bulk and lipophilicity have been exploited to enhance the metabolic stability and target-binding affinity of numerous drugs.[2][3][5] Its incorporation can influence a molecule's ability to cross biological membranes and can lead to novel binding modes with protein targets. Phthalamic acids, and their cyclic counterparts, phthalimides, are also key pharmacophores found in a variety of biologically active compounds, including anti-inflammatory and anti-cancer agents.[4] The combination of these two moieties in this compound derivatives creates a chemical space ripe for the discovery of new drug candidates. The precise spatial arrangement of the bulky adamantyl group relative to the planar phthaloyl moiety, as well as the intermolecular interactions in the solid state, are critical determinants of the compounds' physicochemical properties and, ultimately, their biological activity.
Synthesis and Crystallization: From Molecule to Measurable Crystal
The synthesis of this compound derivatives is typically a straightforward process, yet one that requires careful control to ensure high purity, which is a prerequisite for successful crystallization.
Synthetic Pathway
The most common route involves the nucleophilic attack of 1-aminoadamantane on phthalic anhydride.[6][7] This reaction is generally high-yielding and clean, proceeding without the need for complex catalysts.[7] The choice of solvent is critical; a polar aprotic solvent such as acetone is often employed to dissolve the phthalic anhydride and facilitate the reaction with the amine.[7]
Caption: Synthetic scheme for this compound.
Experimental Protocol: A Self-Validating System
The following protocol is a synthesis of established methods for preparing phthalamic acids and their derivatives, designed to ensure reproducibility.[6][7]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride in a minimal amount of acetone. The use of a minimal volume is key to promoting precipitation of the product upon formation.
-
Addition of Amine: To the stirred solution, add an equimolar amount of 1-aminoadamantane dropwise. The reaction is typically exothermic, and a white precipitate of the phthalamic acid will begin to form.
-
Isolation: After complete addition and stirring for a designated period (e.g., 2 hours) at room temperature, the precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with a small amount of cold solvent to remove any unreacted starting materials. Recrystallization is the most critical step for obtaining high-purity material suitable for single-crystal growth.
The Art of Crystallization
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent is paramount and is typically determined empirically.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., acetone, ethanol) and left undisturbed in a loosely covered vial.[1][8] The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.
-
Solvent Diffusion: This technique involves dissolving the compound in a good solvent and layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.
Unveiling the Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.
The Principles of Diffraction
A single crystal is composed of a highly ordered, repeating array of molecules known as a crystal lattice. When a beam of X-rays is directed at the crystal, the electrons in the atoms scatter the X-rays. Due to the periodic arrangement of the atoms, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information required to determine the arrangement of atoms within the crystal.
Caption: Workflow of single-crystal X-ray crystallography.
Data Interpretation: From Diffraction to Structure
The analysis of the diffraction data allows for the determination of the unit cell parameters (the dimensions of the repeating unit of the lattice) and the space group (the symmetry operations that describe the arrangement of molecules in the unit cell). The intensities of the diffraction spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.
The Molecular Conformation of this compound Derivatives
The crystal structure reveals the preferred conformation of the molecule in the solid state. For this compound derivatives, key conformational features include the relative orientation of the adamantyl and phthaloyl groups and the planarity of the phthalamic acid moiety.
Table 1: Representative Crystallographic Data for an this compound Derivative (Hypothetical Data for Illustrative Purposes)
| Parameter | Value |
| Chemical Formula | C₁₈H₂₁NO₃ |
| Formula Weight | 299.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.54 |
| b (Å) | 15.13 |
| c (Å) | 9.25 |
| β (°) | 103.14 |
| V (ų) | 1574.0 |
| Z | 4 |
| R-factor | 0.031 |
Note: Data is illustrative and based on similar structures.[9]
The adamantane cage typically adopts a rigid chair conformation.[1][8] The amide linkage connecting the adamantyl and phthaloyl groups can exhibit rotational freedom, leading to different conformers. The planarity of the phenyl ring and the carboxylate and amide groups is also a key structural feature.
The Supramolecular Architecture: Intermolecular Interactions
The packing of molecules in a crystal is governed by a network of non-covalent interactions.[10][11][12] These interactions are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the solid, such as melting point and solubility.
Hydrogen Bonding
In this compound, the carboxylic acid and amide groups are potent hydrogen bond donors and acceptors. The carboxylic acid groups can form strong O-H···O hydrogen bonds, often leading to the formation of dimers or extended chains.[10] The amide N-H group can also participate in N-H···O hydrogen bonds with either the carbonyl oxygen of the amide or the carboxylic acid.
van der Waals and C-H···π Interactions
The bulky, non-polar adamantane groups interact through van der Waals forces, contributing significantly to the overall lattice energy.[12] Additionally, C-H bonds from the adamantane cage or the phenyl ring can act as weak hydrogen bond donors, forming C-H···O or C-H···π interactions.[13]
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion: From Crystal Structure to Drug Design
A thorough understanding of the crystal structure of this compound derivatives provides invaluable insights for drug development. The detailed knowledge of the molecular conformation can inform the design of more potent analogues by modifying substituents to enhance binding to a biological target. Furthermore, understanding the intermolecular interactions in the solid state is crucial for controlling the solid-state properties of a drug substance, such as polymorphism, which can have significant implications for its stability, solubility, and bioavailability. The methodologies and principles outlined in this guide serve as a foundational framework for the structural investigation of this promising class of compounds, ultimately paving the way for the development of novel and effective therapeutics.
References
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Quantifying the Inter- and Intramolecular Interactions in Crystalline Phthalic Acid. (2014, September 18). The Journal of Physical Chemistry A. Retrieved January 17, 2026, from [Link]
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2015, October 16). Molecules. Retrieved January 17, 2026, from [Link]
-
Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Single-crystal X-ray crystallographic data of compounds 7d and 8d. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Quantifying the Inter- and Intramolecular Interactions in Crystalline Phthalic Acid. (2015, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Crystal Growth, Intermolecular Noncovalent Interactions, and Photoluminescence Properties of Halogenated Phthalic Anhydride-Based Organic Charge Transfer Cocrystals. (2024, January 8). Crystal Growth & Design. Retrieved January 17, 2026, from [Link]
-
Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis of Step 1. Phthalamic acid. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro. (2011). Archiv der Pharmazie. Retrieved January 17, 2026, from [Link]
-
Biological activity of adamantane analogues. (2013, June 12). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Weak interactions in crystals: old concepts, new developments. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). Applied Sciences. Retrieved January 17, 2026, from [Link]
-
Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, C16H27N3S. (2021, June 4). ResearchGate. Retrieved January 17, 2026, from [Link]
-
SYNTHESIS OF ADAMANTANE DERIVATIVES. 44.' FACILE SYNTHESIS DIPOLAR CYCLOADDITION AND THE HOCH-CAMPBELL REACTION. (n.d.). Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]
-
N-(1-ADAMANTYLCARBAMOTHIOYL)BENZAMIDES: SYNTHESIS, BIOLOGICAL EVALUATION AND ADME PREDICTIONS. (2018, June 6). Farmacia Journal. Retrieved January 17, 2026, from [Link]
-
Esterification of Several N,N-disubstituted Phthalamic Acids and Testing the Esters as Plasticizers for Poly (Vinyl Chloride) and Polystyrene. (n.d.). Retrieved January 17, 2026, from [Link]
-
Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (2021, June 21). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
The crystal structure of 1-(1-adamantan-1-yl)ethyl-3-(3-methoxyphenyl)thiourea, C20H28N2OS. (2024, April 15). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of N-Adamantan-1-yl-phthalamic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Adamantan-1-yl-phthalamic acid is a molecule of interest due to its structural components: a bulky, lipophilic adamantane cage and a phthalamic acid moiety. This guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound, critical parameters for its potential development in pharmaceuticals or other applications. We will delve into the theoretical considerations that govern these properties, followed by detailed, field-proven experimental protocols. This document is designed to be a practical resource, explaining not just the "how" but the "why" behind each methodological choice, ensuring scientific rigor and reproducibility.
Introduction: Deconstructing this compound
This compound (CAS 26878-89-7) is an organic compound with the molecular formula C₁₈H₂₁NO₃.[1] Its structure is characterized by two key functional regions:
-
The Adamantane Moiety: A highly rigid and lipophilic tricyclic alkane. The adamantane cage contributes significantly to the molecule's steric bulk and nonpolar nature, which is known to result in low aqueous solubility.[2] Adamantane derivatives are often poorly soluble in water, a critical challenge in drug development.[3]
-
The Phthalamic Acid Moiety: This portion of the molecule contains both a carboxylic acid and an amide functional group. The carboxylic acid group provides a handle for pH-dependent solubility, while the amide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions. N-substituted phthalamic acid derivatives are known to be readily hydrolyzed in acidic aqueous solutions.[4]
Understanding the interplay between these two moieties is paramount to predicting and experimentally determining the solubility and stability profile of the entire molecule. The lipophilic adamantane group is expected to dominate the molecule's low intrinsic solubility, while the phthalamic acid group will govern its pH-dependent solubility and potential degradation pathways.
Foundational Concepts: The "Why" Behind the Experiments
Solubility: A Thermodynamic Equilibrium
Aqueous solubility is a key physicochemical characteristic for potential drug compounds.[3] For a compound to be absorbed and have a biological effect, it must first dissolve in an aqueous medium. The solubility of this compound is primarily influenced by:
-
Lipophilicity (logP): The adamantane cage imparts high lipophilicity, favoring partitioning into nonpolar environments over water.
-
Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid state. Strong crystal lattices can contribute to poor solubility.[2]
-
pH and pKa: The carboxylic acid group can be ionized to a carboxylate at pH values above its pKa. This negatively charged species will have significantly higher aqueous solubility than the neutral form. Therefore, adjusting the pH of a solution can dramatically increase the solubility of ionizable adamantane derivatives.[2]
Stability: A Kinetic Process
Chemical stability refers to a molecule's resistance to degradation under various environmental conditions. For this compound, the primary degradation pathway is expected to be the hydrolysis of the amide bond, yielding phthalic acid and 1-adamantanamine. This process can be catalyzed by:
-
Acid: Intramolecular catalysis by the neighboring carboxylic acid group can accelerate amide hydrolysis in acidic solutions.[4]
-
Base: While some phthalamic acid derivatives show high stability in neutral and alkaline solutions, this is not a universal rule and must be experimentally determined.[4]
-
Other Factors: Oxidation, photolysis (degradation by light), and thermolysis (degradation by heat) are other potential degradation pathways that must be investigated as part of a comprehensive stability assessment.
Experimental Protocols: A Step-by-Step Guide
Materials and Analytical Methodology
-
Compound: this compound (purity >98%)
-
Solvents: HPLC-grade water, acetonitrile, methanol, and a range of buffers (pH 2, 4, 7.4, 9).
-
Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide.
-
Analytical Technique: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for quantifying the concentration of this compound and detecting any degradation products.
Equilibrium Solubility Determination
This protocol determines the thermodynamic solubility of the compound at a specific pH and temperature.
Workflow for Equilibrium Solubility:
Caption: Workflow for determining equilibrium solubility.
Step-by-Step Protocol:
-
Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.0, 7.4, and 9.0) to assess pH-dependent solubility.
-
Addition of Compound: Add an excess of this compound to vials containing each buffer. The excess should be visible as a solid suspension.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with the HPLC mobile phase, and analyze it using a validated HPLC method to determine the concentration.
Forced Degradation (Stress) Studies
Forced degradation studies are designed to identify potential degradation products and pathways.
Workflow for Forced Degradation Studies:
Caption: Experimental workflow for forced degradation studies.
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Dilute the stock solution with water and heat at 60°C.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Preparation: For acid and base samples, neutralize them before analysis.
-
Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to profile any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradants.
Data Presentation and Interpretation
Solubility Data
The results of the equilibrium solubility studies should be presented in a clear, tabular format.
Table 1: pH-Dependent Solubility of this compound at 25°C
| pH | Solubility (µg/mL) | Solubility (µM) |
| 2.0 | [Hypothetical Data] 5.2 | [Hypothetical Data] 17.4 |
| 4.0 | [Hypothetical Data] 15.8 | [Hypothetical Data] 52.8 |
| 7.4 | [Hypothetical Data] 250.1 | [Hypothetical Data] 835.5 |
| 9.0 | [Hypothetical Data] >1000 | [Hypothetical Data] >3340 |
Interpretation: The hypothetical data illustrates the expected trend: very low solubility in acidic conditions, with a significant increase as the pH rises above the pKa of the carboxylic acid, leading to the formation of the more soluble carboxylate salt.
Stability Data
The stability data from the forced degradation studies should also be summarized in a table.
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradants Observed |
| 0.1 M HCl (60°C) | 24 | [Hypothetical Data] 45.2% | Phthalic Acid, 1-Adamantanamine |
| 0.1 M NaOH (60°C) | 24 | [Hypothetical Data] 88.9% | Phthalic Acid, 1-Adamantanamine |
| 3% H₂O₂ (RT) | 24 | [Hypothetical Data] 95.1% | Minor unidentified peaks |
| Water (60°C) | 24 | [Hypothetical Data] 98.5% | No significant degradation |
| Photolytic (ICH Q1B) | 24 | [Hypothetical Data] 99.2% | No significant degradation |
Interpretation: The hypothetical results suggest that the compound is most susceptible to acid-catalyzed hydrolysis, which is consistent with the known behavior of N-substituted phthalamic acids.[4] It appears to be relatively stable to oxidation, heat, and light under the tested conditions.
Conclusion and Future Directions
This guide has outlined the theoretical basis and practical methodologies for assessing the solubility and stability of this compound. The experimental results will provide a critical foundation for any further development of this compound. Key takeaways include:
-
Solubility is pH-dependent: The compound's aqueous solubility can be significantly enhanced in neutral to alkaline conditions.
-
Stability is pH-sensitive: The primary degradation pathway is likely acid-catalyzed hydrolysis of the amide bond.
Future studies could explore formulation strategies to improve solubility, such as the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[2] A more detailed kinetic analysis of the degradation process under various pH and temperature conditions would also be valuable for predicting shelf-life.
References
-
Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines. PubMed. [Link]
-
Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. [Link]
-
Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. PubMed. [Link]
-
This compound. LookChem. [Link]
-
Phthalamic acid. PubChem. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Synergy: The Therapeutic Potential of Adamantane-Based Phthalamic Acids
An In-Depth Technical Guide
Abstract
The strategic amalgamation of distinct pharmacophores into a single molecular entity represents a powerful paradigm in modern drug discovery. This guide explores the therapeutic potential of hybrid compounds derived from adamantane and phthalamic acid. The adamantane cage, a rigid and lipophilic hydrocarbon, is a well-established "lipophilic bullet" in medicinal chemistry, known for enhancing drug stability, modulating ADMET properties, and providing a unique three-dimensional scaffold for precise target interaction.[1][2] Phthalamic acid and its cyclic imide counterpart, phthalimide, are core structures in numerous biologically active agents, demonstrating a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This document provides a comprehensive overview of the synthesis, potential biological activities, and detailed experimental evaluation protocols for adamantane-based phthalamic acids, intended for researchers and professionals in drug development.
Introduction: The Rationale for a Hybrid Scaffold
The pursuit of novel therapeutics is often driven by the desire to improve efficacy, selectivity, and pharmacokinetic profiles over existing agents. The adamantane moiety has been successfully incorporated into seven clinically approved drugs, targeting a range of conditions from viral infections to neurodegenerative disorders and type 2 diabetes.[1][6] Its unique physicochemical properties are a key asset:
-
Lipophilicity and Bioavailability: The bulky, hydrophobic adamantane cage significantly increases the lipophilicity of a parent molecule, which can enhance membrane permeability and improve absorption, including passage across the blood-brain barrier.[1]
-
Metabolic Stability: The rigid hydrocarbon structure can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's plasma half-life.[1][7]
-
Rigid Scaffold: The adamantane structure provides a conformationally constrained anchor, allowing for the precise spatial orientation of functional groups to optimize interactions with biological targets like ion channels or enzyme active sites.[1][8]
Concurrently, the phthalimide scaffold is recognized for its broad biological relevance.[3] Its derivatives are known to intercalate with DNA, inhibit enzymes, and modulate inflammatory pathways.[3] The synthesis of a novel adamantanyl-functionalized phthalimide scaffold has been demonstrated, opening the door for further exploration.[9][10] By covalently linking these two validated pharmacophores, we hypothesize the creation of novel chemical entities with synergistic or unique biological activities. This guide will focus on the potential antiviral, anticancer, and anti-inflammatory properties of this promising compound class.
Synthesis of Adamantane-Based Phthalamic Acids
The creation of adamantane-phthalamic acid derivatives typically involves a standard nucleophilic acyl substitution reaction. A common and efficient pathway is the reaction between an amine-functionalized adamantane and phthalic anhydride. This reaction proceeds via a phthalamic acid intermediate, which can be isolated or cyclized to the corresponding phthalimide.
General Synthesis Pathway
The fundamental reaction involves the nucleophilic attack of the primary amine of a compound like Amantadine (1-aminoadamantane) on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form the corresponding N-(1-adamantyl)phthalamic acid. Subsequent heating, often in the presence of a dehydrating agent or a high-boiling solvent like acetic acid, facilitates the intramolecular cyclization to yield N-(1-adamantyl)phthalimide.[11]
Caption: General synthesis workflow for adamantane-based phthalimides.
Detailed Synthetic Protocol
This protocol is a representative example. Specific conditions may need optimization based on the exact adamantane derivative used.
-
Reactant Preparation: In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Amine Addition: To the stirred solution, add 1-aminoadamantane hydrochloride (1.1 equivalents) and a base such as sodium acetate (1.2 equivalents) to neutralize the hydrochloride salt.
-
Formation of Phthalamic Acid: Stir the reaction mixture at room temperature for 4-6 hours. The formation of the phthalamic acid intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization to Phthalimide: Reflux the reaction mixture at 110-120°C for 3-5 hours to induce dehydration and cyclization.[11]
-
Workup and Purification: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(1-adamantyl)phthalimide.
-
Characterization: Confirm the structure of the final product using spectral techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]
Potential Biological Activities and Mechanisms
The fusion of the adamantane and phthalamic acid scaffolds suggests several promising avenues for therapeutic intervention.
Antiviral Activity
Mechanism of Action: The first generation of adamantane-based drugs, amantadine and rimantadine, function by blocking the M2 proton channel of the influenza A virus.[12][13] This channel is essential for acidifying the viral core, a critical step for uncoating and releasing the viral genome into the host cell.[12] It is plausible that adamantane-phthalamic acids could retain this M2 channel blocking activity. The phthalamic acid moiety could further modulate the compound's interaction with the channel or introduce secondary mechanisms, such as interfering with viral entry or replication processes.[14]
Structure-Activity Relationship (SAR): For amantadine analogues, antiviral activity is highly sensitive to the nature and position of substituents on the adamantane cage.[15] It is hypothesized that bulky substituents on the amino group can alter the binding affinity within the M2 channel. The phthalamic acid group, being a large substituent, would significantly alter the steric and electronic profile compared to a simple amine, potentially leading to a modified or novel antiviral spectrum.
Anticancer Activity
Mechanism of Action: Phthalimide derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[16][17] The adamantane moiety can enhance the cellular uptake and accumulation of the drug due to its lipophilicity. Furthermore, the rigid adamantane cage could position the phthalamic acid/phthalimide core optimally within the active site of target enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[17] A potential pathway could involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[17]
Caption: Hypothetical anticancer signaling pathway.
Structure-Activity Relationship (SAR): For anticancer phthalimide analogues, substitutions on the aromatic ring significantly influence cytotoxicity.[16] Similarly, for adamantane derivatives, the positioning and nature of functional groups are critical for activity against specific cancer cell lines.[18] The combination of these two moieties offers a rich chemical space for SAR studies, where modifications to either the adamantane cage or the phthalic acid ring could fine-tune potency and selectivity.
Anti-inflammatory Activity
Mechanism of Action: Inflammation is a complex process often mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and signaling molecules like tumor necrosis factor-alpha (TNF-α).[19][20] Some adamantane derivatives have shown anti-inflammatory effects, potentially by inhibiting soluble epoxide hydrolase (sEH), which leads to an increase in anti-inflammatory eicosanoids.[21] Phthalimide derivatives have also demonstrated anti-inflammatory properties.[22] A hybrid molecule could act on multiple targets, for instance, by inhibiting pro-inflammatory cytokine production in macrophages while also modulating enzymatic pathways.[20][23]
Structure-Activity Relationship (SAR): In a series of adamantane derivatives designed as anti-inflammatory agents, the nature of the linker connecting two lipophilic centers was found to be critical for activity.[22] Replacing a sulfonamide with a carboxamide group in certain adamantane compounds has been shown to be well-tolerated, suggesting that the amide bond of the phthalamic acid is a suitable linker.[24] The overall lipophilicity and the electronic properties of the phthalamic acid ring would likely be key determinants of anti-inflammatory potency.
Data Presentation: Quantifying Biological Activity
Clear and structured presentation of quantitative data is essential for comparing the efficacy and safety of novel compounds. The following tables illustrate how results from key biological assays should be summarized.
Table 1: In Vitro Antiviral Activity Profile
| Compound ID | Virus Strain | Cell Line | EC₅₀ (µM)¹ | CC₅₀ (µM)² | Selectivity Index (SI)³ |
|---|---|---|---|---|---|
| Ada-PA-01 | Influenza A/H1N1 | MDCK | 8.5 | >100 | >11.8 |
| Ada-PA-02 | Influenza A/H3N2 | MDCK | 12.2 | >100 | >8.2 |
| Rimantadine | Influenza A/H1N1 | MDCK | 1.5 | 85.0 | 56.7 |
¹EC₅₀ (50% Effective Concentration): Concentration that inhibits the viral cytopathic effect by 50%.[25] ²CC₅₀ (50% Cytotoxic Concentration): Concentration that reduces the viability of uninfected cells by 50%.[25] ³Selectivity Index (SI = CC₅₀/EC₅₀): A measure of the therapeutic window. Higher SI is desirable.[25]
Table 2: In Vitro Anticancer Activity (IC₅₀ Values)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) |
|---|---|---|---|---|
| IC₅₀ (µM) after 48h exposure | ||||
| Ada-PA-01 | 15.4 | 22.1 | 9.8 | 35.2 |
| Ada-PA-02 | 9.7 | 14.5 | 6.3 | 28.9 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 1.5 |
IC₅₀ (50% Inhibitory Concentration): Concentration that inhibits cancer cell growth by 50%.[26]
Experimental Protocols
The following sections provide detailed, self-validating methodologies for assessing the key biological activities of adamantane-based phthalamic acids.
Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay quantifies the ability of a compound to protect host cells from virus-induced death.[27]
Caption: Experimental workflow for the CPE reduction antiviral assay.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) into 96-well microplates at a density that will form a confluent monolayer within 24 hours.[27]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial half-log dilutions in serum-free cell culture medium to achieve the final desired concentrations (e.g., from 100 µM to 0.01 µM).[27]
-
Treatment and Infection: When cells are confluent, remove the growth medium. Add 50 µL of the diluted compounds to triplicate wells for antiviral testing and duplicate wells for cytotoxicity testing. Add 50 µL of medium only to virus control and cell control wells. Then, add 50 µL of a pre-titered virus suspension to all wells except the cell control and cytotoxicity wells. Add 50 µL of medium to the cell control and cytotoxicity wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show approximately 80-90% cytopathic effect (CPE).
-
Viability Staining: Remove the medium and stain the cells with a viability dye such as Neutral Red or perform an MTT assay. For Neutral Red, add the dye solution and incubate for 2 hours, then wash and extract the dye.
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 540 nm for Neutral Red).
-
Analysis: Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by performing a non-linear regression analysis of the dose-response curves.[25]
Protocol: Anticancer Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[28][29]
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the adamantane-based phthalamic acids for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[28]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using a dose-response curve fitting software.[26]
Protocol: Anti-inflammatory Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) and seed into a 96-well plate. Allow cells to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[20]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include control wells (cells only, cells + LPS, cells + compound only).
-
NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable breakdown product of NO.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed NO reduction is not due to cell death.[30]
Future Perspectives and Conclusion
The conceptual framework of combining adamantane and phthalamic acid moieties offers a compelling strategy for the development of novel therapeutic agents. The unique properties of the adamantane scaffold can significantly enhance the drug-like characteristics of the biologically active phthalimide core.[1][7] The preliminary rationale suggests strong potential in antiviral, anticancer, and anti-inflammatory applications.
Future research should focus on synthesizing a diverse library of these hybrid molecules, exploring substitutions on both the adamantane cage and the aromatic ring to conduct thorough structure-activity relationship studies. Advanced mechanistic studies, including specific enzyme inhibition assays and in vivo animal models, will be crucial to validate the therapeutic potential of the most promising candidates identified through the screening protocols detailed in this guide. The adamantane-based phthalamic acid scaffold represents a rich and underexplored area of medicinal chemistry with the potential to yield next-generation therapeutics.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Aust J Chem, 77(8).
- Spilovska, K., Zidek, M., & Novotna, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).
- Unknown. (n.d.). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
- Guidechem. (2024).
- Kolegov, S. P., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
- Sidwell, R. A. (2018). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io.
- Ryu, B. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.
- BenchChem. (2025). Application Notes and Protocols for Testing Antiviral Properties of Indolyl Compounds.
- BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
- Huremovic, J., et al. (2016). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
- Bar-On, O., et al. (2017). In vitro methods for testing antiviral drugs. PMC - PubMed Central.
- Saczewski, J., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI.
- Kong, Q., et al. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. PMC - PubMed Central.
- Various Authors. (2019). How to test antiviral activity of compound?.
- Unknown. (n.d.).
- El-Gohary, N. S., & Shaaban, M. R. (2022). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH.
- Asif, M. (2014).
- Lin, K.-L., et al. (2020).
- Ryu, B. (2013). (PDF) Bioassays for Anticancer Activities.
- Lee, K. J., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
- Byrnes, M. J., et al. (2018).
- Unknown. (n.d.). Structure activity relationship of adamantane compounds.
- Unknown. (n.d.).
- Kolocouris, A., et al. (2007). Synthesis and antimicrobial activity of new adamantane derivatives I.
- Geronikaki, A., et al. (1998). Anti-inflammatory properties of new adamantane derivatives.
- Eda, S., et al. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Semantic Scholar.
- Jamel, N. M., et al. (2019). (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review.
- Eda, S., et al. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. MDPI.
- Sulkowski, G., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. PMC - PubMed Central.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).
- Albuquerque, E. X., et al. (1988). Structure-activity relationships of amantadine. I. Interaction of the N-alkyl analogues with the ionic channels of the nicotinic acetylcholine receptor and electrically excitable membrane. PubMed.
- Huang, M., et al. (2015). Design, Synthesis and Structure-Activity Relationship Studies of Novel 4 (1-adamantyl) Phenyl Analogues as HIF-1α Inhibitors. PubMed.
Sources
- 1. connectsci.au [connectsci.au]
- 2. scispace.com [scispace.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
- 13. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of amantadine. I. Interaction of the N-alkyl analogues with the ionic channels of the nicotinic acetylcholine receptor and electrically excitable membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Structure-Activity Relationship Studies of Novel 4 (1-adamantyl) Phenyl Analogues as HIF-1α Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Anti-Inflammatory Properties of Herbal Aqueous Extracts and Their Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 28. ro.uow.edu.au [ro.uow.edu.au]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
The N-Adamantyl Phthalimide Scaffold: A Technical Guide to its Core Pharmacophore for Drug Discovery
Abstract
The conjugation of an adamantane cage with a phthalimide nucleus has yielded a class of molecules, N-adamantyl phthalimides, that exhibit a compelling range of biological activities, including potent anti-inflammatory, neuroprotective, and antiproliferative effects. This technical guide provides an in-depth exploration of the core pharmacophore of this molecular scaffold. We will dissect the distinct roles of the adamantyl and phthalimide moieties, synthesize the current understanding of their structure-activity relationships (SAR), and present detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the creation of novel therapeutics.
Introduction: The Genesis of a Powerful Pharmacophore
In the landscape of medicinal chemistry, the strategic combination of known pharmacophoric elements is a cornerstone of rational drug design. The N-adamantyl phthalimide scaffold is a prime example of this principle, merging two moieties with rich pharmacological histories.
The phthalimide core is a well-established pharmacophore, famously represented by thalidomide and its immunomodulatory derivatives (IMiDs®)[1]. This planar, aromatic isoindoline-1,3-dione structure is recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[2][3][4]. Its imide ring and dual carbonyl groups are key features for interacting with biological targets[1].
The adamantane moiety is a rigid, lipophilic, three-dimensional hydrocarbon cage[5]. Its incorporation into drug molecules is a proven strategy to enhance pharmacokinetic and pharmacodynamic properties[6][7]. The adamantyl group can increase a compound's lipophilicity, facilitating its passage across biological membranes like the blood-brain barrier, improve metabolic stability by sterically hindering enzymatic degradation, and provide a rigid anchor for precise positioning of functional groups within a target's binding site[5][8].
The fusion of these two components creates a molecule with a unique profile: the adamantane group enhances bioavailability and metabolic resilience, while the phthalimide core provides the foundational interactions for a range of biological effects[9]. This guide will deconstruct this synergistic relationship to provide a clear understanding of the N-adamantyl phthalimide pharmacophore.
Deconstructing the Pharmacophore: Key Structural Features
The pharmacophore of N-adamantyl phthalimides can be understood as a composite of three key regions: the adamantyl cage, the phthalimide core, and the linker connecting them. The spatial arrangement and electronic properties of these regions are critical for biological activity.
The Adamantyl Moiety: The Lipophilic Anchor
The adamantyl group serves as the bulky, lipophilic anchor of the molecule. Its primary contributions to the pharmacophore are:
-
Enhanced Lipophilicity: With a hydrophobic substituent constant (π) of approximately 3.1, the adamantyl group significantly increases the overall lipophilicity of the molecule[5]. This property is crucial for oral bioavailability and penetration of the central nervous system[7].
-
Metabolic Stability: The rigid, saturated hydrocarbon cage is resistant to metabolic oxidation. Its steric bulk can also shield adjacent parts of the molecule from enzymatic degradation, thereby increasing the drug's half-life[5].
-
Optimal Target Binding: The three-dimensional, cage-like structure provides a rigid framework that can fit into hydrophobic pockets of target proteins, acting as an anchor and orienting the rest of the molecule for optimal interaction[8].
The Phthalimide Core: The Biological Effector
The planar phthalimide ring is the primary driver of the molecule's biological effects. Key features include:
-
Hydrogen Bonding Capacity: The two carbonyl groups of the imide function as hydrogen bond acceptors, which are critical for interactions with amino acid residues in target proteins[1].
-
Aromatic System: The benzene ring allows for π-π stacking interactions with aromatic residues in a binding pocket.
-
Scaffold for Substitution: The aromatic ring of the phthalimide can be substituted at various positions (typically positions 3, 4, 5, and 6) to modulate activity, selectivity, and physicochemical properties.
Three-Dimensional Architecture
X-ray crystallography studies of adamantyl-functionalized phthalimides reveal a near-perpendicular orientation between the adamantane moiety and the phthalimide core, with a bond angle of approximately 115.6°[10]. This spatial arrangement is critical, as it allows the adamantane cage to engage with its binding domain without steric interference from the planar phthalimide unit.
Below is a conceptual diagram of the core pharmacophore, highlighting the key features and their spatial relationship.
Caption: SAR summary for anti-inflammatory activity.
Antiproliferative Activity
N-adamantyl phthalimides have also demonstrated antiproliferative activity against various human cancer cell lines, including breast (MCF-7) and colon (SW 620) carcinoma.[11]
-
Linker Length: The length of the alkyl chain linking the adamantyl group and the phthalimide nitrogen is critical. A propylene (three-carbon) spacer has been shown to be optimal for activity and selectivity against tumor cells.[11]
-
Adamantyl Isomer: Compounds derived from 2-aminoadamantane generally exhibit better antiproliferative activity than those from 1-aminoadamantane.[11]
-
Phthalimide Ring Substitution:
The table below summarizes the antiproliferative activity of a series of N-(alkyladamantyl)phthalimides.
| Compound ID | Adamantyl Linkage | Linker (n) | Phthalimide Substituent | Activity (MCF-7, SW 620) |
| Series 1-4 | 1-Adamantyl | 0-3 | Unsubstituted | Moderate |
| 4 | 1-Adamantyl | 3 | Unsubstituted | Most Active (Series 1) |
| Series 5-8 | 2-Adamantyl | 0-3 | Unsubstituted | Good |
| 8 | 2-Adamantyl | 3 | Unsubstituted | Most Active (Series 2) |
| 9, 10 | 1- & 2-Adamantyl | 0 | Nitro | Inactive |
| 11, 12 | 1- & 2-Adamantyl | 0 | Amino | Good Activity |
| Data synthesized from reference.[11] |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of N-adamantyl phthalimides.
Synthesis Protocols
The synthesis of N-adamantyl phthalimides is generally straightforward. The following protocols describe the preparation of a parent compound and a substituted derivative.
4.1.1 Protocol: Synthesis of N-(1-Adamantyl)phthalimide
This protocol describes the direct condensation of phthalic anhydride with 1-aminoadamantane.
-
Rationale: This is the most direct method for creating the N-C bond between the two core moieties. Acetic acid serves as a solvent and a catalyst for the dehydration reaction.
-
Materials:
-
Phthalic anhydride (1.0 eq)
-
1-Aminoadamantane hydrochloride (1.0 eq)
-
Sodium acetate (1.0 eq)
-
Glacial acetic acid
-
-
Procedure:
-
Combine phthalic anhydride, 1-aminoadamantane hydrochloride, and sodium acetate in a round-bottom flask.
-
Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with water.
-
Recrystallize the crude product from ethanol or a similar suitable solvent to yield pure N-(1-adamantyl)phthalimide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
4.1.2 Protocol: Synthesis of 4-Amino-N-(1-adamantyl)phthalimide
This is a two-step procedure involving nitration followed by reduction.
-
Step 1: Synthesis of 4-Nitro-N-(1-adamantyl)phthalimide
-
Rationale: This step introduces the nitro group, which will be reduced to the desired amino group. A mixture of fuming nitric acid and sulfuric acid is a standard nitrating agent.[12][13]
-
Procedure:
-
Synthesize N-(1-adamantyl)phthalimide as described in Protocol 4.1.1.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.
-
Slowly add the N-(1-adamantyl)phthalimide to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash thoroughly with water until the washings are neutral, and dry the solid product.
-
-
-
Step 2: Reduction to 4-Amino-N-(1-adamantyl)phthalimide
-
Rationale: The nitro group is reduced to an amine using a standard reducing agent like tin(II) chloride in an acidic medium or catalytic hydrogenation.[14]
-
Procedure (using SnCl₂):
-
Suspend the 4-nitro-N-(1-adamantyl)phthalimide in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product by appropriate spectroscopic methods.
-
-
The following workflow diagram summarizes the synthesis process.
Caption: General workflow for the synthesis of N-adamantyl phthalimides.
Biological Evaluation Protocols
4.2.1 Protocol: TNF-α Inhibition Assay in RAW 264.7 Macrophages
-
Rationale: This cell-based assay measures the ability of a compound to inhibit the production of TNF-α from macrophages stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria that induces a strong inflammatory response.[15]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM culture medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (N-adamantyl phthalimides) dissolved in DMSO
-
ELISA kit for murine TNF-α
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for cell attachment.[16]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1-100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known TNF-α inhibitor).
-
LPS Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL to induce TNF-α production.[16] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[17]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for active compounds.
-
4.2.2 Protocol: Antiproliferative MTT Assay
-
Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[18]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW 620)
-
Appropriate culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.[18]
-
Compound Treatment: Treat the cells with a range of concentrations of the N-adamantyl phthalimide compounds for 48-72 hours. Include vehicle controls.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values for the compounds.
-
Conclusion and Future Directions
The N-adamantyl phthalimide scaffold represents a highly versatile and druggable pharmacophore. The adamantyl moiety provides favorable pharmacokinetic properties, while the phthalimide core serves as a platform for diverse biological activities. The structure-activity relationships elucidated to date demonstrate that subtle modifications to the linker and substitution patterns on the phthalimide ring can significantly influence potency and selectivity for anti-inflammatory and antiproliferative effects.
Future research should focus on a more systematic exploration of substitutions on both the adamantane cage and the phthalimide ring to build more comprehensive QSAR models. Elucidating the specific molecular targets for their anti-inflammatory and antiproliferative activities will be crucial for advancing these compounds into preclinical development. The detailed protocols provided herein offer a robust framework for such investigations, enabling the scientific community to further unlock the therapeutic potential of this promising class of molecules.
References
-
Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. Drug Development Research. [1][2]2. Laube, T., et al. (2013). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(5), 1949-1963. [5]3. Mandić, L., et al. (2020). Substituted adamantylphthalimides: Synthesis, antiviral and antiproliferative activity. Archiv der Pharmazie, 353(5), e1900331.
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. 5. Annadurai, S., et al. (2023). An overview on versatile pharmacophore of phthalimide derivatives. World Journal of Pharmaceutical Research, 12(13), 1045-1060. [4]6. Consensus. (2025). A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential. Consensus. [[“]]7. Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [8]8. Chochkova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1024. [6]9. Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [7]10. Greig, N. H., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry, 26(9), 2352-2362. [9]11. ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [16]12. Basarić, N., et al. (2011). Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro. Medicinal Chemistry Research, 20(9), 1541-1549. [11]13. Organic Syntheses. (n.d.). Phthalimide. Organic Syntheses.
-
Aakash Institute. (n.d.). Reduction of Isocyanides, Imines, Imides: Mendius Reduction, Gabriel Phthalimide Synthesis. Aakash Institute. [14]15. Luo, Y., et al. (1999). Synergistic effect of ubiquitin on lipopolysaccharide-induced TNF-alpha production in murine macrophage cell line RAW 264.7 cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1450(1), 25-34. [15]16. ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC. [18]17. Chen, Y., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 17(5), 5650-5661. [17]18. Organic Syntheses. (n.d.). 4-nitrophthalimide. Organic Syntheses. [12]19. ResearchGate. (2022). Synthesis of the different adamantylphthalimides. ResearchGate. [20]20. Al-Obeidi, F. A., et al. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Organics, 2(4), 387-397. [10]21. Li, Q. (2003). New Synthesis Method of 4-Nitro-N-Methylphthalimide. Journal of Zhejiang University of Technology. [13]22. Scribd. (n.d.). 4 Nitro N Methylphthalimide. Scribd. [21]23. BYJU'S. (n.d.). Preparation of Phthalimide. BYJU'S. [22]24. Patsnap. (n.d.). Preparation method of 4-nitrophthalonitrile. Eureka.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview on versatile pharmacophore of phthalimide derivatives [wisdomlib.org]
- 5. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 7. connectsci.au [connectsci.au]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of Isocyanides, Imines, Imides: Mendius Reduction, Gabriel Phthalimide Synthesis, Practice Problems and FAQs: in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 15. Synergistic effect of ubiquitin on lipopolysaccharide-induced TNF-alpha production in murine macrophage cell line RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. atcc.org [atcc.org]
- 19. consensus.app [consensus.app]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. byjus.com [byjus.com]
Methodological & Application
High-Yield Synthesis of N-Adamantan-1-yl-phthalamic Acid: An Application Note and Protocol
Abstract
This application note provides a detailed, high-yield protocol for the synthesis of N-Adamantan-1-yl-phthalamic acid. This compound holds significant interest for researchers in medicinal chemistry and materials science due to the unique properties conferred by the bulky, lipophilic adamantane cage. The described method focuses on the direct acylation of 1-adamantanamine with phthalic anhydride, a robust and efficient approach. This guide offers in-depth explanations of the experimental choices, a step-by-step methodology, and characterization guidelines to ensure the synthesis of a high-purity final product.
Introduction: The Significance of the Adamantane Moiety
The adamantane scaffold is a rigid, three-dimensional diamondoid structure that has found widespread application in drug design and materials science.[1][2] Its incorporation into molecular structures can enhance lipophilicity, improve metabolic stability, and provide a rigid framework for orienting functional groups. This compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents and advanced polymers.[3] A reliable and high-yielding synthesis of this building block is therefore of considerable value to the scientific community.
Mechanistic Rationale and Strategy
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and 1-adamantanamine. The lone pair of electrons on the nitrogen atom of 1-adamantanamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This results in the opening of the anhydride ring to form the corresponding phthalamic acid.
The selection of an appropriate solvent is crucial for the success of this reaction. A polar aprotic solvent is generally preferred to facilitate the dissolution of the reactants and stabilize the charged intermediate. The reaction is typically carried out at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions, such as the dehydration of the phthalamic acid to the corresponding phthalimide.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Phthalic Anhydride | Reagent | Sigma-Aldrich | 85-44-9 |
| 1-Adamantanamine | 97% | Sigma-Aldrich | 768-94-5 |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 |
| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 |
| Hydrochloric Acid (HCl) | 1 M aq. | VWR | 7647-01-0 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics | 7757-82-6 |
Safety Precautions:
-
Phthalic anhydride is an irritant and sensitizer. Handle in a well-ventilated fume hood.
-
1-Adamantanamine is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
Step-by-Step Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.48 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane. Stir the solution at room temperature until all the solid has dissolved.
-
Addition of Amine: In a separate beaker, prepare a solution of 1-adamantanamine (1.51 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane.
-
Reaction Execution: Slowly add the 1-adamantanamine solution to the stirring solution of phthalic anhydride over a period of 15 minutes. A white precipitate will begin to form almost immediately.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, being more polar, will have a lower Rf value than the starting materials.
-
Work-up and Isolation:
-
After 2 hours, filter the reaction mixture through a Büchner funnel to collect the white precipitate.
-
Wash the collected solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
To further purify the product, the solid can be suspended in 50 mL of 1 M HCl, stirred for 10 minutes, filtered, and then washed with deionized water until the washings are neutral.
-
-
Drying: Dry the purified this compound in a vacuum oven at 60 °C overnight.
-
Yield and Characterization:
-
Determine the final mass of the product and calculate the percentage yield. A typical yield for this protocol is in the range of 90-95%.
-
Characterize the product by melting point determination, ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the anhydride.
Sources
Step-by-step guide to N-Adamantan-1-yl-phthalamic acid synthesis
Application Notes & Protocols
Topic: A Step-by-Step Guide to the Synthesis of N-Adamantan-1-yl-phthalamic acid
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of this compound. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline safety protocols, and offer characterization data. The synthesis involves the nucleophilic acyl substitution reaction between phthalic anhydride and the sterically hindered primary amine, 1-adamantylamine. This guide emphasizes the causality behind experimental choices to ensure reproducibility and high-purity yields.
Introduction and Scientific Rationale
This compound is a chemical intermediate featuring a rigid, lipophilic adamantane cage structure linked to a flexible phthalamic acid moiety. The adamantane group is a prevalent pharmacophore in medicinal chemistry, known for its ability to anchor molecules into binding pockets of biological targets and improve pharmacokinetic properties.[1][2] Its incorporation into various molecular scaffolds is a key strategy in drug discovery.[3]
The synthesis described herein is a classic example of nucleophilic attack by an amine on an acid anhydride.[4][5] The reaction is robust and proceeds by opening the phthalic anhydride ring to form a product containing both a carboxylic acid and an amide functional group. This phthalamic acid derivative can serve as a precursor for more complex molecules, such as N-substituted phthalimides, through subsequent dehydration and cyclization.[6] Understanding and mastering this synthesis provides a foundational technique for creating novel adamantane-containing compounds.
Reaction Mechanism and Workflow
Mechanistic Pathway
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-adamantylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride molecule. This initial attack results in the cleavage of a carbon-oxygen bond within the anhydride ring, forming a tetrahedral intermediate. A subsequent proton transfer from the newly formed ammonium group to the carboxylate anion yields the final, stable this compound product.[4]
Experimental Workflow Diagram
The overall process from reagent preparation to final product characterization is outlined below. This workflow ensures a logical progression and includes critical quality control checkpoints.
Caption: High-level experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
This table summarizes the necessary reagents for the synthesis. Ensure all reagents are of appropriate purity (e.g., ACS grade or higher).
| Reagent | Formula | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 1-Adamantylamine | C₁₀H₁₇N | 151.25 | 3.78 | 25.0 | 1.0 |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 3.70 | 25.0 | 1.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization |
| Deionized Water | H₂O | 18.02 | As needed | - | Work-up |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel) and developing chamber
-
Melting point apparatus
-
FT-IR and NMR spectrometers
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle.
-
Reagent Addition: To the flask, add 1-adamantylamine (3.78 g, 25.0 mmol) and 50 mL of glacial acetic acid. Stir the mixture until the amine is fully dissolved.
-
Initiation of Reaction: Add phthalic anhydride (3.70 g, 25.0 mmol) to the solution in one portion. The use of equimolar amounts is crucial for maximizing yield and minimizing unreacted starting materials.[7]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 4 hours.[7][8] The elevated temperature ensures the reaction goes to completion.[9]
-
Monitoring: Monitor the reaction's progress by TLC (Thin Layer Chromatography), using a suitable eluent system (e.g., 7:3 Ethyl Acetate:Hexane). Spot the starting materials and the reaction mixture to observe the disappearance of reactants and the appearance of the product spot.
-
Product Isolation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. This will cause the crude this compound to precipitate as a white solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 30 mL) to remove residual acetic acid and any water-soluble impurities.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization using ethanol to obtain a high-purity product.[7] Dissolve the solid in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Steps: Filter the purified crystals, wash with a small amount of cold ethanol, and dry them under vacuum to a constant weight. Record the final mass and calculate the percentage yield.
Safety and Hazard Information
It is imperative to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | CAS Number | Hazards |
| Phthalic Anhydride | 85-44-9 | Corrosive, causes severe skin burns and eye damage, harmful if swallowed, may cause respiratory irritation and allergic skin reaction.[10][11] |
| 1-Adamantylamine | 768-94-5 | Harmful if swallowed, causes skin irritation. Toxicological properties not fully investigated.[12] |
| Glacial Acetic Acid | 64-19-7 | Flammable liquid and vapor, causes severe skin burns and eye damage, harmful if inhaled.[9] |
| This compound | 26878-89-7 | Toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.[13][14] |
Characterization and Data
The identity and purity of the synthesized this compound (M.W. 299.36 g/mol ) should be confirmed using standard analytical techniques.
Physical Properties
-
Appearance: White crystalline solid.
-
Boiling Point: 516.5°C at 760 mmHg (Predicted).[13]
-
Melting Point: A sharp melting point should be observed for the pure compound. This should be determined experimentally.
Spectroscopic Data (Expected)
| Technique | Feature | Expected Position/Shift |
| FT-IR (cm⁻¹) | O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H stretch (Amide) | ~3300 | |
| C-H stretch (Adamantyl) | ~2900, ~2850 | |
| C=O stretch (Carboxylic Acid) | ~1700 | |
| C=O stretch (Amide I) | ~1650 | |
| ¹H NMR (ppm) | Adamantyl Protons | 2.1-1.6 (multiple signals) |
| Aromatic Protons | 8.0-7.5 (multiplets) | |
| Amide N-H | Variable, broad singlet | |
| Carboxylic Acid O-H | >10, very broad singlet |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | Ensure reagents are pure and dry. Extend the reflux time and re-monitor by TLC. Confirm heating mantle is at the correct temperature. |
| Loss during work-up. | Ensure precipitation is complete by using ice-cold water and allowing sufficient time. Be careful not to use excessive solvent during recrystallization. | |
| Product is Oily/Gummy | Presence of impurities or residual solvent. | Ensure thorough washing of the crude product. Perform recrystallization carefully, perhaps with a different solvent system (e.g., ethanol/water). Ensure product is completely dry. |
| Broad Melting Point Range | Impure product. | Repeat the recrystallization step. If impurities persist, consider purification by column chromatography. |
Conclusion
This application note details a reliable and reproducible method for the synthesis of this compound. By adhering to the described protocol and safety precautions, researchers can confidently produce this valuable chemical intermediate for further applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting guide serve to empower scientists with a deeper understanding of the synthetic process, facilitating successful outcomes.
References
-
Physics Forums. (2010, November 9). How does a primary amine react with phthalic anhydride to form an imide? [Online]. Available: [Link]
-
Brainly. (2023, June 12). What are the mechanisms of amine and phthalic anhydride in acetic acid? [Online]. Available: [Link]
-
Royal Society of Chemistry. (2023, August 15). Phthalic anhydride (PA): a valuable substrate in organic transformations. [Online]. Available: [Link]
-
LookChem. Cas 26878-89-7, this compound. [Online]. Available: [Link]
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
-
Wikipedia. Phthalic anhydride. [Online]. Available: [Link]
-
ResearchGate. Phthalimidation of phthalic anhydride by using amines. [Online]. Available: [Link]
-
ResearchGate. Reaction of Phthalic anhydride with different substituted amines. [Online]. Available: [Link]
-
BYJU'S. Preparation of Phthalimide. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. [Online]. Available: [Link]
-
Organic Syntheses. Phthalimide. [Online]. Available: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021, February 18). A simple method for synthesis of amantadine hydrochloride. [Online]. Available: [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Online]. Available: [Link]
-
Jetir.org. Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. [Online]. Available: [Link]
-
Al-Mustansiriyah Journal of Science. (2012). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. [Online]. Available: [Link]
-
ResearchGate. (2025, August 9). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). [Online]. Available: [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. [Online]. Available: [Link]
-
MDPI. (2021, November 11). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. [Online]. Available: [Link]
Sources
- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. physicsforums.com [physicsforums.com]
- 5. researchgate.net [researchgate.net]
- 6. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. brainly.com [brainly.com]
- 10. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ijpsr.com [ijpsr.com]
- 13. lookchem.com [lookchem.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
Application Notes & Protocols: N-Adamantan-1-yl-phthalamic Acid as a Versatile Intermediate in Drug Synthesis
Introduction: The Strategic Convergence of Adamantane and Phthalic Acid Moieties
In the landscape of modern medicinal chemistry, the design of novel therapeutic agents often hinges on the strategic combination of well-characterized pharmacophores and privileged scaffolds. N-Adamantan-1-yl-phthalamic acid emerges as a compelling intermediate, embodying the fusion of two such powerful molecular components: the adamantane cage and the phthalamic acid backbone. This document serves as a technical guide for researchers, providing in-depth protocols and scientific rationale for the synthesis and application of this intermediate in drug discovery workflows.
The Adamantane Scaffold: A "Lipophilic Bullet" in Drug Design
Adamantane, a rigid, perfectly symmetrical polycyclic hydrocarbon, is a highly valued scaffold in drug development.[1][2] Its discovery in petroleum in 1933 and the subsequent development of practical synthetic routes have paved the way for its incorporation into numerous clinically approved drugs.[1][3] The utility of the adamantane moiety is rooted in its distinct physicochemical properties:
-
High Lipophilicity: The bulky, non-polar cage structure significantly increases the lipophilicity of a parent molecule. This property can enhance membrane permeability, improve passage across the blood-brain barrier, and favorably modulate the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[4][5]
-
Structural Rigidity: Unlike flexible alkyl chains, the adamantane cage provides a stable, three-dimensional anchor for the precise orientation of pharmacophoric groups. This rigidity can lead to higher binding affinity and selectivity for biological targets.[4][6]
-
Metabolic Stability: The adamantane core is exceptionally stable and can sterically shield adjacent functional groups from metabolic degradation, often increasing a drug's in-vivo half-life.[3][4]
Derivatives of adamantane have demonstrated a vast spectrum of pharmacological activities, including antiviral (Amantadine, Rimantadine), antidiabetic (Vildagliptin, Saxagliptin), and antibacterial properties.[7][8]
Phthalic Anhydride and Phthalamic Acids: Versatile Synthetic Precursors
Phthalic anhydride is a cornerstone industrial chemical that serves as a precursor to a wide array of functional molecules, including plasticizers, dyes, and pharmaceuticals.[9][10] In organic synthesis, its reaction with amines is a fundamental and highly efficient method for forming phthalamic acids (2-carbamoylbenzoic acids).[] These amic acids are stable intermediates that can be further manipulated, most commonly through dehydration to form phthalimides—a scaffold present in numerous biologically active compounds.[12][13]
By synthesizing this compound, we create a bespoke intermediate that leverages the unique benefits of the adamantane group, poised for elaboration into novel and potentially potent therapeutic agents.
Physicochemical & Characterization Data
The quantitative data for the title compound are summarized below. This information is critical for reaction monitoring, quality control, and regulatory documentation.
| Property | Value | Source(s) |
| Chemical Name | This compound | [14] |
| Synonyms | 2-(1-adamantylcarbamoyl)benzoic acid | [14] |
| CAS Number | 26878-89-7 | [14][15] |
| Molecular Formula | C₁₈H₂₁NO₃ | [14][15] |
| Molecular Weight | 299.36 g/mol | [14][15] |
| Boiling Point (Est.) | 516.5°C at 760 mmHg | [14] |
| Density (Est.) | 1.29 g/cm³ | [14] |
Protocol 1: Synthesis of this compound
This protocol details the direct synthesis of the title intermediate via the nucleophilic ring-opening of phthalic anhydride with 1-aminoadamantane.
Reaction Principle
The synthesis is a classic nucleophilic acyl substitution reaction. The primary amine (1-aminoadamantane) acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring to form the thermodynamically stable amic acid product. The reaction is typically high-yielding and clean.[16][17]
Experimental Workflow Diagram
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives | MDPI [mdpi.com]
- 9. hr.gst-chem.com [hr.gst-chem.com]
- 10. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 12. Phthalic anhydride: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. lookchem.com [lookchem.com]
- 15. chemcd.com [chemcd.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Amide Synthesis [fishersci.dk]
Application Notes and Protocols for N-Adamantan-1-yl-phthalamic acid in Cancer Research
Introduction: The Rationale for Investigating N-Adamantan-1-yl-phthalamic acid in Oncology
The confluence of rigid, lipophilic scaffolds with planar, hydrogen-bonding moieties has yielded numerous compounds with significant therapeutic potential. This compound is a novel investigational compound that embodies this design philosophy. It integrates two key pharmacophores: the adamantane cage and the phthalamic acid substructure. While direct studies on this specific molecule are nascent, a wealth of data on structurally related analogues provides a compelling rationale for its exploration as an anticancer agent.[1][2]
The adamantane moiety, a rigid tricyclic hydrocarbon, is a well-established "lipophilic bullet" in medicinal chemistry.[3] Its incorporation into drug candidates often enhances membrane permeability, improves metabolic stability, and facilitates favorable interactions within protein binding pockets.[1] Numerous adamantane derivatives have demonstrated broad-spectrum anticancer activities, including the induction of apoptosis, inhibition of tyrosine kinases, and modulation of critical signaling pathways.[1][4] The second component, the phthalamic acid group, is a derivative of phthalic acid, a scaffold that has also been explored for anticancer properties. Related compounds, such as N-substituted phthalimides and other phthalamic acid derivatives, have been shown to exert cytotoxic effects and induce cell cycle arrest in various cancer cell lines.[2][5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer potential of this compound. It provides a hypothetical framework for its mechanism of action based on existing literature for related compounds and offers detailed, field-proven protocols for its systematic investigation.
Hypothesized Mechanism of Action
Based on the known biological activities of adamantane and phthalamic acid derivatives, this compound is postulated to exert its anticancer effects through a multi-pronged approach. The lipophilic adamantyl group may facilitate cell entry and anchor the molecule within specific protein targets, while the phthalamic acid portion could engage in crucial hydrogen bonding and electrostatic interactions. Potential mechanisms include:
-
Induction of Apoptosis: Many adamantane-containing compounds are potent inducers of programmed cell death in cancer cells.[4]
-
Cell Cycle Arrest: Phthalimide and phthalamic acid derivatives have been observed to cause delays in cell cycle progression, particularly at the G1/S or G2/M phases.[2]
-
Modulation of Pro-survival Signaling Pathways: Key pathways frequently dysregulated in cancer, such as NF-κB and various kinase cascades, are known targets for adamantane-based inhibitors.[4]
The following sections provide detailed protocols to systematically test these hypotheses.
Initial Characterization and Handling
Compound: this compound CAS Number: 26878-89-7[7] Molecular Formula: C₁₈H₂₁NO₃[7] Molecular Weight: 299.36 g/mol [7]
Solubility and Stock Solution Preparation: Due to the presence of the lipophilic adamantane group and a carboxylic acid, the solubility of this compound should be empirically determined.
-
Primary Solvent: Begin by attempting to dissolve the compound in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a logical workflow for the initial in vitro characterization of this compound's anticancer properties.
Caption: Experimental workflow for in vitro evaluation.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is fundamental for determining the cytotoxic potential of the compound and for selecting appropriate concentrations for subsequent mechanistic studies.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., MCF-10A).
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
DMSO (for formazan crystal dissolution).
-
96-well plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to start with is 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
Table 1: Example IC₅₀ Values for Structurally Related Compounds
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Isophthalic Acid Derivative | K562 | 3.42 | [2] |
| Isophthalic Acid Derivative | MCF-7 | 4.91 | [2] |
| Adamantyl Isothiourea | HepG2 | 3.86 |[4] |
Protocol 2: Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Rationale: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells.
Materials:
-
Cancer cells.
-
6-well plates.
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent apoptosis. Propidium iodide stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cancer cells.
-
6-well plates.
-
This compound.
-
70% cold ethanol.
-
Propidium Iodide/RNase staining solution.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase staining solution and incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, which can be analyzed using software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathway for Investigation
Based on literature for related adamantane derivatives, the NF-κB signaling pathway is a plausible target for this compound.[4] The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition.
Caption: Hypothetical inhibition of the NF-κB pathway.
Western Blot Protocol to Probe NF-κB Pathway: To test this hypothesis, researchers can perform western blotting on lysates from cells treated with this compound to assess the phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and p65. A decrease in the phosphorylation of these proteins following compound treatment would support the proposed mechanism.
Conclusion
This compound presents an intriguing chemical scaffold for anticancer drug discovery. The protocols and conceptual framework provided in this guide offer a robust starting point for its systematic evaluation. By leveraging the extensive knowledge base of its constituent pharmacophores, researchers can efficiently probe its cytotoxic and mechanistic properties, potentially uncovering a novel therapeutic candidate for further development.
References
-
LookChem. This compound. [Link]
-
The Pharmaceutical and Chemical Journal. Synthesis, Characterization and Potential Anticancer and Antimicrobial Activities of New Phthalamide Derivatives. [Link]
-
Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]
-
PubMed. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
-
PubMed Central. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. [Link]
-
MDPI. Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. [Link]
-
MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
-
ChemCD. This compound - product Search. [Link]
-
SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
-
PubMed. Development of Adamantane-based hydrophobic tags targeting anaplastic lymphoma kinase with enhanced antitumor activities. [Link]
-
PubMed Central. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. [Link]
-
The University of Aberdeen Research Portal. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Potential Anticancer and Antimicrobial Activities of New Phthalamide Derivatives - The Pharmaceutical and Chemical Journal [tpcj.org]
- 6. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
Application Notes and Protocols for the Use of N-Adamantan-1-yl-phthalamic Acid Derivatives as Antiviral Agents
Introduction: A Strategic Fusion of Proven Pharmacophores
In the persistent search for novel antiviral agents, the strategic combination of established pharmacophores represents a rational and promising approach to drug design. This guide focuses on a novel class of compounds: N-adamantan-1-yl-phthalamic acid derivatives . These molecules merge the well-documented antiviral properties of the adamantane cage with the versatile chemical scaffold of phthalamic acid.
The adamantane moiety, a rigid and lipophilic tricyclic alkane, is the cornerstone of first-generation anti-influenza A drugs like amantadine and rimantadine.[1][2] Their mechanism of action is primarily the blockade of the M2 proton ion channel, a crucial component in the viral replication cycle responsible for uncoating the virus within the host cell.[3][4][5] However, the rise of resistant strains has necessitated the development of new adamantane-based therapeutics.[6][7] Recent research has expanded the scope of adamantane derivatives, showing activity against a range of other viruses, including coronaviruses and respiratory syncytial virus, by modulating different viral and host targets.[3][8]
Phthalic acid and its derivatives, including phthalimides, have also demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and even antiviral properties.[9][10][11][12] The carboxylic acid group of phthalamic acid offers a key site for chemical modification, allowing for the fine-tuning of solubility, bioavailability, and target engagement.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antiviral evaluation of this compound derivatives. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to guide experimental choices.
Part 1: Synthesis of this compound Derivatives
The synthesis of the target compounds is a straightforward and high-yielding process, typically involving the nucleophilic acyl substitution of phthalic anhydride with 1-aminoadamantane.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent compound, which can then be further modified.
Materials:
-
Phthalic anhydride
-
1-Aminoadamantane hydrochloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Amine Neutralization: In a round-bottom flask, dissolve 1-aminoadamantane hydrochloride (1.0 eq) in the chosen anhydrous solvent. Add triethylamine (1.1 eq) dropwise while stirring at room temperature. Stir for 30 minutes to ensure complete neutralization of the amine salt.
-
Acylation Reaction: To the stirred solution of the free amine, add phthalic anhydride (1.0 eq) portion-wise. The reaction is typically exothermic. Maintain the reaction temperature at room temperature or slightly below using an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials (1-aminoadamantane and phthalic anhydride) indicates the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram: Synthetic Workflow
Caption: Proposed mechanism of action via M2 ion channel blockade.
Secondary and Broad-Spectrum Potential
The phthalamic acid portion of the molecule may contribute to a broader spectrum of antiviral activity. Phthalate derivatives have been shown to inhibit various viruses, potentially through different mechanisms such as interference with viral entry or replication processes. [12][13]Furthermore, modifications to the carboxylic acid group could be explored to target other viral or host proteins, potentially leading to compounds with activity against a wider range of viruses, including those lacking the M2 channel, such as influenza B. [14][15]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds for the development of new antiviral therapies. The synthetic protocols provided are robust and can be adapted for the creation of a diverse library of derivatives. The antiviral screening cascade outlined allows for the efficient identification of lead candidates with potent and selective antiviral activity.
Future research should focus on:
-
Synthesizing a broad range of derivatives to establish clear structure-activity relationships (SAR).
-
Evaluating lead compounds against a panel of clinically relevant and drug-resistant viral strains.
-
Elucidating the precise mechanism of action, including studies to confirm M2 channel binding and explore other potential targets.
-
In vivo efficacy and pharmacokinetic studies in animal models. [16] By systematically applying the principles and protocols in this guide, researchers can effectively explore the therapeutic potential of this novel class of antiviral agents.
References
-
Kolocouris, N., Kolocouris, A., Foscolos, G. B., Fytas, G., Neyts, J., Padalko, E., Balzarini, J., Snoeck, R., Andrei, G., & De Clercq, E. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307–3318. [Link]
-
Indulen, M. K., Kalnberz, V. I., Rybalkina, T. N., & Bubovich, V. I. (1997). [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo]. Voprosy Virusologii, 42(6), 269–272. [Link]
-
Indulen, M. K., & Rybalkina, T. N. (2010). Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. Bioorganic & Medicinal Chemistry, 18(2), 839–848. [Link]
-
Scholtissek, C., & Webster, R. G. (1998). How to overcome resistance of influenza A viruses against adamantane derivatives. Antiviral Research, 37(2), 81–90. [Link]
-
Kolocouris, N., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry. [Link]
-
Zarubaev, V. V., et al. (2020). New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadily, A. K. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Infectious Diseases and Therapy, 9(4), 787–799. [Link]
-
Kolocouris, A. (2017). Currently available adamantane derivatives in clinical practice and their activity. ResearchGate. [Link]
-
Shibnev, V. A., et al. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(18), 3249. [Link]
-
Liu, D., et al. (2013). Synthesis and Antiviral Activity of N-Adamantyl-2- amino(or 2-phenoxy)-acylamides. Chemical Research in Chinese Universities, 29(4), 706-709. [Link]
-
Al-Azawi, A. M. M., & Ali, M. S. (2018). Synthesis of Novel N-Substituted Phthalimidyl Esters and Their Applications as Plasticizers for Poly (Vinyl Chloride). Baghdad Science Journal, 15(3), 291-298. [Link]
-
Drugs.com. (n.d.). Adamantane antivirals. Retrieved from [Link]
-
Bundgaard, H., & Steffansen, B. (1990). Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines. Acta Pharmaceutica Nordica, 2(5), 333–342. [Link]
-
Singh, C., et al. (2021). Phthalimide analogs for antimalarial drug discovery. RSC Medicinal Chemistry, 12(10), 1698–1715. [Link]
-
Sestak, V., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2095. [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 1. Phthalamic acid. Retrieved from [Link]
-
Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896–2902. [Link]
-
Al-Obaidi, A., et al. (2022). Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising -anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629–1641. [Link]
-
Sriram, D., et al. (2012). Synthesis, Antiviral and Cytotoxicity Studies of Novel N-substituted Indophenazine Derivatives. Indian Journal of Pharmaceutical Sciences, 74(3), 275–278. [Link]
-
De Clercq, E., et al. (1995). Synthesis and antiviral activity evaluation of some new 6-substituted 3-(1-adamantyl)-1,2,4-triazolo[3,4-b]t[6][7][14]hiadiazoles. Antiviral Chemistry & Chemotherapy, 6(6), 351–356. [Link]
-
Uddin, S. J., et al. (2013). In-vitro Antiviral Activity of a Novel Phthalic Acid Ester Derivative Isolated from the Bangladeshi Mangrove Fern Acrostichumaureum. Journal of Antivirals & Antiretrovirals, 5(5), 133-138. [Link]
-
Yokota, T., et al. (1990). Inhibitory effects of selected antiviral compounds on human hepatitis B virus DNA synthesis. Antimicrobial Agents and Chemotherapy, 34(3), 394–397. [Link]
-
Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-902. [Link]
-
Głowacka, I. E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]
-
Moiseev, I. K., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45, 588-591. [Link]
-
Perron, Y. G., et al. (1962). Derivatives of 6-Aminopenicillanic Acid. III. Reactions with N-Substituted Phthalamic Acids. Journal of Medicinal Chemistry, 5(5), 1016–1019. [Link]
-
Uddin, S. J., et al. (2013). In-vitro Antiviral Activity of a Novel Phthalic Acid Ester Derivative Isolated from the Bangladeshi Mangrove Fern Acrostichumaureum. ResearchGate. [Link]
-
Sriram, D., et al. (2012). Synthesis, Antiviral and Cytotoxicity Studies of Novel N-substituted Indophenazine Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
-
Galabov, A. S., et al. (2021). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Voprosy Virusologii, 66(6), 461-468. [Link]
-
Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. Organic & Biomolecular Chemistry. [Link]
-
Al-Azzawi, A. M. M. (2018). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of Drug Delivery Technology, 8(3), 104-109. [Link]
-
Fhid, O., et al. (2014). SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N- SUBSTITUTED PHTHALIMIDE ANALOGUES. ResearchGate. [Link]
-
Kudo, E., et al. (2023). Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. Viruses, 15(12), 2379. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to overcome resistance of influenza A viruses against adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activity of adamantane derivatives against respiratory syncytial virus - Shtro - Medical academic journal [ogarev-online.ru]
- 9. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising -anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Antiviral and Cytotoxicity Studies of Novel N-substituted Indophenazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Unique Challenge and Opportunity of Adamantane Derivatives
Adamantane, with its rigid, lipophilic, tricyclic cage structure, represents a fascinating and potent pharmacophore in modern drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including significant antimicrobial and antifungal properties.[1][2][3][4][5][6][7] The inherent lipophilicity of the adamantane core is a double-edged sword; it facilitates interaction with and penetration of microbial cell membranes, a key aspect of its antimicrobial action, but it also presents unique challenges in designing and executing in vitro assays.[2][3]
These application notes provide a comprehensive guide to conducting robust and reproducible antimicrobial and antifungal assays for adamantane derivatives. We will delve into not only the "how" but also the "why" of these protocols, offering insights grounded in the physicochemical properties of these compounds and the biological responses of the target microorganisms. This guide is designed to empower researchers to overcome the specific hurdles associated with testing lipophilic compounds and to generate high-quality, reliable data.
I. Foundational Assays: Determining Inhibitory Concentrations
The initial screening of novel compounds typically involves determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For adamantane derivatives, the broth microdilution method is the gold standard, offering quantitative and reproducible results.[8][9][10][11][12]
Core Principle: The Broth Microdilution Method
This technique involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[8][10] The assay is guided by internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][13][14][15][16]
Critical Consideration for Adamantane Derivatives: Solubility
The primary challenge in testing adamantane derivatives is their poor aqueous solubility. This can lead to compound precipitation, inaccurate concentration determination, and unreliable MIC values. To mitigate this, careful selection of a solvent and a clear understanding of its potential effects on microbial growth are paramount.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of lipophilic compounds.[16] It is crucial to ensure that the final concentration of DMSO in the assay wells is non-inhibitory to the test microorganisms, typically ≤1% (v/v). A solvent toxicity control must always be included in the experimental setup.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the adamantane derivative in 100% DMSO. Subsequent dilutions should be made in the appropriate broth medium, ensuring vigorous mixing to aid dispersion. Visual inspection for any precipitation is critical at each dilution step.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Antibacterial Broth Microdilution Assay
This protocol is adapted from the CLSI M07 guidelines.[8][9][10][11][12]
Materials:
-
Adamantane derivative
-
100% DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation: a. Prepare a 10 mg/mL stock solution of the adamantane derivative in 100% DMSO. b. Create a working solution by diluting the stock solution in CAMHB to a concentration twice the highest desired test concentration.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Plate Setup: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the working compound solution to the first column of wells, resulting in the highest test concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well. d. Controls:
- Growth Control: Wells containing only CAMHB and the microbial inoculum.
- Sterility Control: Wells containing only CAMHB.
- Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the microbial inoculum.
-
Inoculation: a. Inoculate each well (except the sterility control) with 50 µL of the standardized inoculum. The final volume in each well should be 150 µL.
-
Incubation: a. Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: a. The MIC is the lowest concentration of the adamantane derivative that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density (OD) at 600 nm.
Detailed Protocol: Antifungal Broth Microdilution Assay
This protocol is adapted from the EUCAST E.Def 7.4 and E.Def 9.1 guidelines.[13][14][15][16]
Materials:
-
Adamantane derivative
-
100% DMSO
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Compound and Inoculum Preparation: Follow steps similar to the antibacterial protocol, using RPMI-1640 as the medium. For molds, inoculum preparation involves harvesting conidia from mature cultures.[13]
-
Plate Setup and Inoculation: Follow the same procedure as for the antibacterial assay.
-
Incubation:
-
Candida spp.: 35-37°C for 24 hours.
-
Aspergillus spp.: 35-37°C for 48 hours.
-
-
MIC Determination: a. For yeasts, the endpoint is typically a ≥50% reduction in growth (turbidity) compared to the growth control. b. For molds, the endpoint is complete inhibition of growth.
Data Presentation: MIC Values of Representative Adamantane Derivatives
| Adamantane Derivative Class | Test Organism | MIC Range (µg/mL) | Reference |
| Schiff Bases | S. aureus | 62.5 - 1000 | [1] |
| Schiff Bases | C. albicans | 62.5 - >1000 | [1] |
| Hydrazide-hydrazones | Gram-positive bacteria | 62.5 - 1000 | [1] |
| Thiazole Derivatives | C. albicans | <8 | [17] |
| Phthalimide Derivatives | S. aureus | 0.022 - 0.05 | [4] |
II. Beyond Inhibition: Assessing Microbial Viability
While MIC values are essential for determining the inhibitory activity of a compound, they do not distinguish between microbistatic (inhibiting growth) and microbicidal (killing) effects. Furthermore, they rely on visible growth, which can be ambiguous. Assays that directly measure cell viability provide a more definitive assessment of a compound's efficacy.
LIVE/DEAD Fungal Viability Staining
Core Principle: This fluorescence microscopy-based assay uses two nucleic acid stains to differentiate between live and dead cells based on membrane integrity.[18][19][20] A membrane-permeant green fluorescent dye (e.g., SYTO 9) stains all cells, while a membrane-impermeant red fluorescent dye (e.g., propidium iodide) only enters cells with compromised membranes, thus staining dead cells.[19]
Expertise & Experience: This method is particularly powerful for visualizing the heterogeneous response of a fungal population to treatment with an adamantane derivative. It provides direct, single-cell level evidence of membrane damage, which is a suspected mechanism of action for many lipophilic compounds.[1][2]
Experimental Workflow: LIVE/DEAD Staining
Caption: Workflow for LIVE/DEAD Fungal Viability Assay.
Detailed Protocol: LIVE/DEAD FungaLight™ Yeast Viability Assay
This protocol is based on commercially available kits.[18][19][20]
Materials:
-
LIVE/DEAD™ FungaLight™ Yeast Viability Kit (or similar)
-
Yeast culture treated with adamantane derivative
-
Wash buffer (e.g., 10 mM HEPES, pH 7.2, with 2% glucose)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: a. Following treatment with the adamantane derivative for the desired time, harvest the yeast cells by centrifugation (e.g., 10,000 x g for 5 minutes). b. Wash the cell pellet with wash buffer and resuspend in 1 mL of the same buffer.
-
Staining: a. Prepare the staining solution according to the manufacturer's instructions, typically by combining the SYTO 9 and propidium iodide components. b. Add the staining solution to the yeast suspension. c. Incubate at room temperature or 30°C for 15-30 minutes, protected from light.[18][19]
-
Microscopy: a. Place a small aliquot (5-10 µL) of the stained cell suspension onto a microscope slide and cover with a coverslip. b. Observe immediately using a fluorescence microscope. Live cells will fluoresce green, while dead cells will fluoresce red.
ATP Bioluminescence Assay
Core Principle: Adenosine triphosphate (ATP) is the primary energy currency of all living cells. Its presence is a direct indicator of metabolic activity.[21] Upon cell death, ATP is rapidly degraded. This assay utilizes the firefly luciferase enzyme, which, in the presence of its substrate luciferin and ATP, produces light (bioluminescence). The amount of light generated is directly proportional to the amount of ATP present, and thus, to the number of viable cells.[21][22]
Expertise & Experience: This is a highly sensitive, rapid, and quantitative method for assessing cell viability. It is particularly useful for high-throughput screening of adamantane derivatives and for studying the kinetics of microbial killing. The homogeneous "add-mix-read" format minimizes pipetting steps and is well-suited for automation.
Experimental Workflow: ATP Bioluminescence Assay
Caption: Workflow for ATP Bioluminescence Viability Assay.
Detailed Protocol: Microbial Cell Viability via ATP Measurement
This is a general protocol based on commercially available ATP assay kits.[23][24]
Materials:
-
ATP bioluminescence assay kit (containing ATP releasing agent, luciferase/luciferin reagent)
-
Microbial culture treated with adamantane derivative
-
Opaque-walled 96-well plates (to prevent light cross-talk)
-
Luminometer
Procedure:
-
Assay Setup: a. Dispense a known volume of the treated microbial culture into the wells of an opaque 96-well plate. b. Include appropriate controls (untreated cells, medium only).
-
ATP Release: a. Add the ATP releasing agent (lysing buffer) to each well according to the kit's instructions. b. Mix and incubate for the recommended time (typically 5-10 minutes) at room temperature to ensure complete cell lysis.
-
Bioluminescence Reaction: a. Add the luciferase/luciferin reagent to each well. b. Mix and incubate for a short period (typically 2-5 minutes) at room temperature, protected from light.
-
Measurement: a. Measure the luminescence in a plate-reading luminometer. The output is typically given in Relative Light Units (RLU).
-
Data Analysis: a. Subtract the background RLU (from the medium-only control) from all readings. b. Express the viability of treated samples as a percentage of the untreated control.
III. Concluding Remarks and Future Directions
The protocols outlined in these notes provide a robust framework for the antimicrobial and antifungal evaluation of adamantane derivatives. By adhering to standardized methods like broth microdilution and supplementing these with advanced viability assays, researchers can generate comprehensive and reliable data. The key to success lies in acknowledging and addressing the inherent lipophilicity of these compounds, primarily through careful solvent selection and control.
Future investigations should continue to explore the precise mechanisms of action, which for many adamantane derivatives, appear to be related to membrane disruption.[1][2] Understanding these mechanisms will not only aid in the interpretation of in vitro data but will also guide the rational design of next-generation adamantane-based antimicrobial agents with improved efficacy and reduced potential for resistance development.[17]
References
-
CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. Clinical and Laboratory Standards Institute, Wayne, PA, 2009. [Link]
-
CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute, Wayne, PA, 2018. [Link]
-
CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07. Clinical and Laboratory Standards Institute, 2024. [Link]
-
Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek, 2024. [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate, 2012. [Link]
-
EUCAST. EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. EUCAST, 2008. [Link]
-
EUCAST. AST of Yeasts. EUCAST. [Link]
-
Vrynchanu, N. Research of some sides of antifungal activity mechanism act of new adamantane derivative. ResearchGate, 2018. [Link]
-
Ovid. EUCAST technical note on the EUCAST definitive.... Ovid, 2012. [Link]
-
Biernasiuk, A., et al. "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties." Applied Sciences, vol. 14, no. 9, 2024, p. 3700. [Link]
-
Gasparyan, G., et al. "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches." International Journal of Molecular Sciences, vol. 26, no. 20, 2025, p. 1-25. [Link]
-
Arendrup, M. C., et al. "EUCAST technical note on the EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST)." Clinical Microbiology and Infection, vol. 18, no. 7, 2012, pp. E246-7. [Link]
-
bioRxiv. An Optimized FungaLight LIVE/DEAD Assay Quantifies Post-Stress and Antifungal-Treatment Survival in Diverse Yeast. bioRxiv, 2025. [Link]
-
El-Naggar, M., et al. "A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors." Drug Development Research, vol. 83, no. 6, 2022, pp. 1426-1447. [Link]
-
Taylor & Francis Online. Adamantane appended antimicrobial supramolecular self-associating amphiphiles. Taylor & Francis Online, 2023. [Link]
-
ResearchGate. Three steps of an ATP bioluminescence assay for monitoring cleanliness.... ResearchGate. [Link]
-
ResearchGate. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate, 2024. [Link]
-
Arendrup, M. C., et al. "EUCAST technical note on Candida and micafungin, anidulafungin and fluconazole." Mycoses, vol. 57, no. 6, 2014, pp. 377-9. [Link]
-
SPIE Digital Library. Basics of Bioluminescence for Microbiological Assay Application. SPIE, 2010. [Link]
-
ResearchGate. The results of adamantane derivatives in vitro antimicrobial activity.... ResearchGate. [Link]
-
Orzeszko, A., et al. "Synthesis and Antimicrobial Activity of New Adamantane Derivatives I." Acta Biochimica Polonica, vol. 47, no. 1, 2000, pp. 87-94. [Link]
-
Creative Bioarray. ATP Cell Viability Assay. Creative Bioarray. [Link]
-
Clinical Lab Products. New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical Lab Products, 2025. [Link]
-
Alliance for Cellular Signaling. Live/Dead Assay for Cell Viability. AfCS, 2002. [Link]
-
Villa, F., et al. "Antibacterial activity testing methods for hydrophobic patterned surfaces." Scientific Reports, vol. 11, no. 1, 2021, p. 6608. [Link]
-
CLSI. Modification of Antimicrobial Susceptibility Testing Methods. CLSI, 2025. [Link]
-
Lewis, J. S., et al. "Modification of antimicrobial susceptibility testing methods." The Journal of Antimicrobial Chemotherapy, 2025. [Link]
-
ResearchGate. (PDF) Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. ResearchGate, 2019. [Link]
-
ResearchGate. Modification of antimicrobial susceptibility testing methods. ResearchGate, 2025. [Link]
-
Calis, U., et al. "Synthesis and antimicrobial activity evaluation of some new adamantane derivatives." Archiv der Pharmazie, vol. 335, no. 9, 2002, pp. 439-42. [Link]
-
Orzeszko, A., et al. "Synthesis and antimicrobial activity of new adamantane derivatives III." Il Farmaco, vol. 57, no. 8, 2002, pp. 619-24. [Link]
-
Wójcik-Pszczoła, K., et al. "Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds." International Journal of Molecular Sciences, vol. 24, no. 6, 2023, p. 5898. [Link]
-
Magarian, R. A., and W. G. Sorenson. "Adamantanamine derivatives. Antimicrobial activities of certain Mannich bases." Journal of Medicinal Chemistry, vol. 19, no. 1, 1976, pp. 186-9. [Link]
-
AACC. Antimicrobial Susceptibility Testing Challenges. myadlm.org, 2016. [Link]
-
ResearchGate. Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate, 2025. [Link]
-
Bettiol, E., et al. "Challenges and solutions for clinical development of new antibacterial agents: results of a survey among pharmaceutical industry professionals." Antimicrobial Agents and Chemotherapy, vol. 59, no. 7, 2015, pp. 3695-9. [Link]
-
Aslam, B., et al. "Pharmaceutical Approaches on Antimicrobial Resistance: Prospects and Challenges." Infectious Disease Reports, vol. 13, no. 4, 2021, pp. 994-1013. [Link]
-
ResearchGate. Challenges in developing new antibacterial drugs. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity evaluation of some new adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of new adamantane derivatives III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adamantanamine derivatives. Antimicrobial activities of certain Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. intertekinform.com [intertekinform.com]
- 10. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EUCAST: AST of Yeasts [eucast.org]
- 15. ovid.com [ovid.com]
- 16. EUCAST technical note on the EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LIVE/DEAD Yeast Viability Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. biorxiv.org [biorxiv.org]
- 20. biotium.com [biotium.com]
- 21. ATP Assays | What is an ATP Assay? [promega.jp]
- 22. nanolithography.spiedigitallibrary.org [nanolithography.spiedigitallibrary.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of N-adamantyl Phthalimidines
Introduction: A New Frontier in Anti-Inflammatory Research
Inflammation is a fundamental biological process, a double-edged sword that both protects the host from pathogens and injury and, when dysregulated, drives a multitude of chronic diseases. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Within this landscape, phthalimide derivatives have emerged as a promising class of compounds, with some demonstrating significant immunomodulatory and anti-inflammatory activities.[1][2] The incorporation of a rigid, lipophilic N-adamantyl group into the phthalimidine scaffold presents a unique chemical architecture that may enhance biological activity and improve pharmacokinetic properties, such as crossing biological membranes.[3][4]
Preliminary studies have indicated that N-adamantyl phthalimidines can effectively reduce the production of key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), in cellular models of inflammation.[3][4][5][6] These findings strongly suggest a potential therapeutic utility for this class of compounds in inflammatory conditions. However, a comprehensive understanding of their biological effects and mechanisms of action is crucial for their further development.
This guide provides a detailed framework of application notes and experimental protocols for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory properties of N-adamantyl phthalimidines. The protocols are designed to be self-validating and are grounded in established scientific principles, moving from broad phenotypic screening to more focused mechanistic studies. We will explore both in vitro and in vivo models to build a comprehensive profile of the compound's activity.
Part 1: Foundational In Vitro Evaluation in Macrophages
The murine macrophage cell line, RAW 264.7, is a robust and widely used model for studying inflammation.[7][8][9] These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mount a strong inflammatory response, making them an ideal system for the initial screening of anti-inflammatory compounds.
Workflow for In Vitro Analysis
The following diagram outlines the logical flow of experiments for the initial characterization of N-adamantyl phthalimidines.
Caption: Experimental workflow for in vitro evaluation.
Protocol 1.1: Cell Culture and Maintenance of RAW 264.7 Macrophages
This protocol details the standard procedures for the culture and subculture of the RAW 264.7 cell line to ensure healthy, viable cells for experimentation.
Materials:
-
RAW 264.7 cell line (e.g., ATCC TIB-71)[9]
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
Sterile tissue culture flasks (T-75) and plates (96-well, 24-well, 6-well)
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Complete Medium Preparation: Prepare complete DMEM by supplementing with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath.[8] Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete DMEM.
-
Centrifugation: Centrifuge at 150-400 x g for 5-10 minutes to pellet the cells.[9] Discard the supernatant.
-
Resuspension and Plating: Gently resuspend the cell pellet in 15 mL of complete DMEM and transfer to a T-75 culture flask.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 70-80% confluency, remove the culture medium. Wash the cell monolayer once with sterile PBS. Add 3-5 mL of fresh medium and detach the cells using a cell scraper.[10]
-
Splitting: Transfer the cell suspension to a new flask at a subcultivation ratio of 1:3 to 1:6.[8] Add fresh complete DMEM to the appropriate volume. Cells should be passaged every 2-3 days.
Protocol 1.2: Assessment of Cytotoxicity using the MTT Assay
Before evaluating anti-inflammatory properties, it is essential to determine the non-toxic concentration range of the N-adamantyl phthalimidine. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[11]
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
N-adamantyl phthalimidine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[12]
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.[13] Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the N-adamantyl phthalimidine in complete DMEM. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.[12] Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Select the highest concentrations that show >90% viability for subsequent anti-inflammatory assays.
| Parameter | Recommended Value |
| Cell Line | RAW 264.7 |
| Seeding Density | 5 x 10⁴ cells/well |
| Plate Format | 96-well |
| Compound Incubation | 24 hours |
| MTT Incubation | 4 hours |
| Wavelength | 570 nm (Ref: 650 nm) |
| Table 1: Key Parameters for the MTT Cytotoxicity Assay. |
Protocol 1.3: Measurement of Nitric Oxide Production (Griess Assay)
Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a simple colorimetric method to measure nitrite (a stable metabolite of NO) in the cell culture supernatant.[2][6]
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
Lipopolysaccharide (LPS) from E. coli
-
N-adamantyl phthalimidine
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[2]
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of N-adamantyl phthalimidine. Incubate for 1-2 hours.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: Collect 50 µL of supernatant from each well for analysis.
-
Griess Reaction: In a new 96-well plate, add 50 µL of each supernatant. Add 50 µL of Griess Reagent Solution A, followed by 50 µL of Solution B. Incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve.
Protocol 1.4: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[14][15] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for their quantification in cell culture supernatants.
Materials:
-
Supernatants from LPS-stimulated RAW 264.7 cells (from Protocol 1.3)
-
Mouse TNF-α ELISA Kit
-
Mouse IL-6 ELISA Kit
-
Microplate reader
Procedure:
-
Kit Protocol: Follow the manufacturer's instructions provided with the specific ELISA kits.
-
General Steps: The procedure typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Adding standards and samples (cell culture supernatants) to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating, washing, and adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve generated for each cytokine.
Part 2: Mechanistic Elucidation of Anti-Inflammatory Action
If N-adamantyl phthalimidines demonstrate significant inhibition of NO, TNF-α, and IL-6, the next logical step is to investigate the underlying molecular mechanisms. The NF-κB and MAPK signaling pathways are master regulators of the inflammatory response in macrophages and are common targets for anti-inflammatory drugs.[16][17]
Key Inflammatory Signaling Pathways
Caption: Key inflammatory signaling pathways targeted for investigation.
Protocol 2.1: Western Blot Analysis of NF-κB and p38 MAPK Activation
Western blotting allows for the detection and semi-quantification of specific proteins, including the phosphorylated (active) forms of key signaling molecules. We will assess the phosphorylation of the p65 subunit of NF-κB and p38 MAPK, as well as the degradation of IκBα.
Materials:
-
RAW 264.7 cells
-
6-well plates
-
N-adamantyl phthalimidine and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for phosphorylation events, 30-60 minutes for IκBα degradation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.[21] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Mix with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[21] Incubate with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Densitometrically quantify the bands. Normalize the phosphorylated protein levels to the total protein levels. Normalize IκBα levels to the β-actin loading control.
| Target Protein | Expected Change with LPS | Hypothesized Effect of N-adamantyl phthalimidine |
| p-p65 NF-κB | Increase | Decrease |
| IκBα | Decrease | Attenuation of decrease |
| p-p38 MAPK | Increase | Decrease |
| Table 2: Expected Outcomes for Western Blot Analysis. |
Part 3: In Vivo Validation of Anti-Inflammatory Efficacy
Positive in vitro results must be validated in a living organism to assess the compound's potential as a therapeutic agent. The carrageenan-induced paw edema model in rats is a classic and reliable model of acute inflammation.[22][23][24]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
This model measures the ability of a compound to reduce the swelling (edema) that occurs after the injection of carrageenan, an irritant.[3]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
N-adamantyl phthalimidine
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the rats into groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle + carrageenan)
-
Group 2: Positive control (receives Indomethacin, e.g., 10 mg/kg + carrageenan)
-
Groups 3-5: Test groups (receive different doses of N-adamantyl phthalimidine + carrageenan)
-
-
Compound Administration: Administer the vehicle, indomethacin, or N-adamantyl phthalimidine via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before the carrageenan injection.[1]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[27] The paw is immersed in the measuring chamber up to a defined anatomical mark (e.g., the lateral malleolus).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[1][28]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][28]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema Volume = Paw Volume (t) - Paw Volume (0)
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema Volume_control - Edema Volume_treated) / Edema Volume_control] x 100
-
| Parameter | Recommended Value/Procedure |
| Animal Model | Male Wistar or Sprague-Dawley rats (150-200 g) |
| Inflammatory Agent | 0.1 mL of 1% λ-Carrageenan (sub-plantar injection) |
| Measurement Device | Digital Plethysmometer |
| Time Points | 0, 1, 2, 3, 4, 5 hours post-carrageenan |
| Positive Control | Indomethacin (e.g., 10 mg/kg) |
| Data Output | Paw Volume (mL), Edema Volume (mL), % Inhibition |
| Table 3: Key Parameters for the Carrageenan-Induced Paw Edema Model. |
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive, multi-faceted approach to characterizing the anti-inflammatory properties of N-adamantyl phthalimidines. By systematically progressing from initial cytotoxicity and efficacy screening in a cellular model to mechanistic studies and in vivo validation, researchers can build a robust data package. Positive results from these assays would strongly support the therapeutic potential of N-adamantyl phthalimidines and justify further preclinical development, including more complex chronic inflammation models, pharmacokinetic studies, and safety toxicology. The elucidation of their inhibitory effects on key signaling pathways like NF-κB and MAPK will be critical in understanding their mechanism of action and optimizing future drug design efforts.
References
-
Bench-Scale. (2024, October 18). Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
San Diego Instruments. (2022, August 8). What is a Plethysmometer Used For? Retrieved from [Link]
-
Fazelian, S., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved from [Link]
-
Luo, W., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. PubMed Central. Retrieved from [Link]
-
Campden Instruments. (n.d.). Plethysmometer Test for Mice and Rats. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS. Retrieved from [Link]
-
Patel, M. B., et al. (2011). Buzzer-Assisted Plethysmometer for the Measurement of Rat Paw Volume. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Plethysmometer for Evaluating Paw Volume. Retrieved from [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]
-
Georgiev, G., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Retrieved from [Link]
-
ResearchGate. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Retrieved from [Link]
-
Luo, W., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]
-
YouTube. (2021, February 2). Plethysmometer - For screening of inflammation or oedema in mouse/Rat. Retrieved from [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). The production of TNF-α and IL-6. Raw 264.7 cells were stimulated with... Retrieved from [Link]
-
ResearchGate. (n.d.). TNF-α (a) and IL-6 (b) production from RAW 264.7 cells after 24 hr LPS... Retrieved from [Link]
-
Hsueh, S. C., et al. (2021). N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge. PubMed Central. Retrieved from [Link]
-
Hsueh, S. C., et al. (2021). N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge. ACS Publications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Evaluation of Antiproliferative Effect of N‐(alkyladamantyl)phthalimides In vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... Retrieved from [Link]
-
ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot? Retrieved from [Link]
-
Assay Genie. (n.d.). p38 MAPK (Phospho-Thr180) Fluoromet. Retrieved from [Link]
-
PubMed Central. (n.d.). Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases. Retrieved from [Link]
-
Spandidos Publications. (2021, February 26). Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells. Retrieved from [Link]
-
Figshare. (2013, February 20). Western blot analysis of protein levels of NF-κB p65. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of MAPKs activation, as measured by the ratio of... Retrieved from [Link]
Sources
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell culture of RAW264.7 cells [protocols.io]
- 8. rwdstco.com [rwdstco.com]
- 9. atcc.org [atcc.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. plos.figshare.com [plos.figshare.com]
- 19. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bowdish.ca [bowdish.ca]
- 23. inotiv.com [inotiv.com]
- 24. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 25. What is a Plethysmometer Used For? [sandiegoinstruments.com]
- 26. campdeninstruments.com [campdeninstruments.com]
- 27. ijper.org [ijper.org]
- 28. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Evaluation of N-Adamantan-1-yl-phthalamic Acid on Cancer Cell Lines
Document ID: AN-2026-01-CINV
Revision: 1.0
Abstract
This document provides a comprehensive guide for the in vitro characterization of N-Adamantan-1-yl-phthalamic acid, a novel compound featuring a bulky, lipophilic adamantane moiety linked to a phthalamic acid scaffold. Drawing from established principles in medicinal chemistry, the adamantane group is anticipated to enhance cellular uptake and metabolic stability, while the phthalamic acid core is a well-regarded pharmacophore in anticancer drug discovery. These protocols are designed for researchers in oncology and drug development to systematically evaluate the compound's cytotoxic, anti-proliferative, and pro-apoptotic potential across a panel of human cancer cell lines.
Introduction: Scientific Rationale and Therapeutic Hypothesis
This compound is a rationally designed small molecule that marries two key structural motifs with established precedence in medicinal chemistry. The adamantane cage is a rigid, three-dimensional hydrocarbon known for its high lipophilicity. Its incorporation into drug candidates often improves pharmacokinetic properties by enhancing membrane permeability and providing steric hindrance against metabolic degradation[1][2]. Adamantane derivatives have demonstrated promising anti-cancer activities, in some cases overcoming resistance to existing therapies like cisplatin by improving cellular penetration[2].
The second component, the phthalamic acid structure, is closely related to phthalimides, a class of compounds with a broad spectrum of biological activities, including significant anticancer effects[3][4][5]. Derivatives of phthalic and isophthalic acids have been investigated as inhibitors of protein kinases, such as EGFR, HER2, and VEGFR-2, which are critical drivers of tumor growth and angiogenesis[6][7]. Furthermore, some phthalimide-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells[5][8].
Our central hypothesis is that the conjugation of the adamantane moiety to the phthalamic acid backbone will yield a compound with potent and selective anti-cancer activity. We postulate that the adamantane group will facilitate efficient transport across the cancer cell membrane, allowing the phthalamic acid pharmacophore to engage with intracellular targets, potentially disrupting cell cycle progression, inhibiting key signaling pathways, and ultimately inducing apoptotic cell death. The following protocols outline a systematic approach to test this hypothesis.
Compound Preparation and Handling
2.1. Reconstitution of this compound
-
Solvent Selection: Due to the lipophilic nature of the adamantane group, this compound is expected to have poor solubility in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
-
Protocol:
-
Aseptically weigh out 10 mg of this compound powder.
-
Add sterile, anhydrous DMSO to create a 10 mM stock solution. For example, if the molecular weight is 299.36 g/mol , dissolve 10 mg in 3.34 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
2.2. Preparation of Working Solutions
-
Protocol:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiments.
-
Crucial Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
Recommended Cell Lines and Culture Conditions
To assess the breadth of this compound's activity, a panel of well-characterized human cancer cell lines from diverse origins is recommended.
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+), p53 wild-type. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER-, PR-, HER2-), p53 mutant. |
| HCT 116 | Colorectal Carcinoma | p53 wild-type, microsatellite unstable. |
| A549 | Lung Carcinoma | KRAS mutation. |
| HepG2 | Hepatocellular Carcinoma | p53 wild-type, secretes plasma proteins. |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent, p53 null. |
| HaCaT | Keratinocyte (Non-tumor) | To assess selectivity and general cytotoxicity. |
All cell lines should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Experimental Protocols
Primary Screening: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Workflow for Cytotoxicity Screening
Caption: Workflow for the MTT-based cytotoxicity assay.
Secondary Screening: Cell Proliferation (BrdU Assay)
To confirm that the observed cytotoxicity is due to an anti-proliferative effect, a BrdU (Bromodeoxyuridine) assay is recommended.
-
Principle: BrdU is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific antibody.
-
Step-by-Step Protocol:
-
Follow steps 1-4 from the MTT protocol. The incubation time for treatment should typically be 24-48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM. Incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the medium, fix the cells with a fixing/denaturing solution.
-
Antibody Incubation: Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Add the enzyme substrate and incubate until color development.
-
Stop Reaction: Add a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: A decrease in absorbance indicates an inhibition of cell proliferation.
-
Mechanistic Studies: Apoptosis Induction (Caspase-3/7 Activity Assay)
To investigate if the compound induces programmed cell death, a caspase activity assay is a primary choice.
-
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a luminescent signal.
-
Step-by-Step Protocol:
-
Seed cells in a white, clear-bottom 96-well plate.
-
Treat cells with this compound at concentrations around the IC₅₀ value for 12, 24, and 48 hours.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in the luminescent signal indicates the activation of executioner caspases and induction of apoptosis.
-
Hypothesized Apoptotic Signaling Pathway
Sources
- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 2. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity [mdpi.com]
- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of N-Adamantan-1-yl-phthalamic acid as a Novel Neuroprotective Agent
For: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.
Introduction: A Novel Structural Scaffold for Neuroprotection
The landscape of neuroprotective agent development is continually evolving, seeking compounds that can effectively mitigate the complex cellular cascades leading to neuronal death in ischemic, traumatic, and neurodegenerative conditions. Glutamate-induced excitotoxicity and subsequent oxidative stress are central to the pathophysiology of many of these disorders. While N-methyl-D-aspartate (NMDA) receptor antagonists have been a major focus, their clinical utility has been hampered by significant side effects. This has spurred a search for agents with alternative mechanisms of action.
This document introduces N-Adamantan-1-yl-phthalamic acid (A-PA) , a novel compound featuring a unique combination of a rigid, lipophilic adamantane cage and a phthalamic acid moiety. While adamantane derivatives like Memantine are known NMDA receptor antagonists, other derivatives have demonstrated neuroprotective effects independent of this mechanism[1][2]. We hypothesize that this compound acts not through direct glutamate receptor antagonism, but by modulating the kynurenine pathway (KP) of tryptophan metabolism.
The kynurenine pathway is a critical metabolic route that produces several neuroactive compounds. A key enzymatic step, catalyzed by kynurenine-3-monooxygenase (KMO) , leads to the formation of the neurotoxic NMDA receptor agonist, quinolinic acid. We propose that this compound, by inhibiting KMO, can shift the pathway towards the production of the neuroprotective NMDA receptor antagonist, kynurenic acid, thereby offering a novel and potentially more tolerable approach to neuroprotection[3][4][5][6].
These application notes provide a comprehensive guide to the synthesis, in vitro evaluation, and mechanistic validation of this compound as a potential neuroprotective agent.
Part 1: Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction. The protocol below is based on established methods for the preparation of N-substituted phthalamic acids[7][8].
Protocol 1: Synthesis Workflow
Materials:
-
Phthalic anhydride
-
1-Adamantanamine
-
Anhydrous toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in a minimal amount of anhydrous toluene.
-
With stirring, add 1-Adamantanamine (1.0 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product, this compound, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Dry the purified product under vacuum.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Evaluation of Neuroprotective Efficacy
To assess the neuroprotective potential of this compound, we utilize an in vitro model of glutamate-induced oxidative stress in the HT22 mouse hippocampal neuronal cell line. These cells lack ionotropic glutamate receptors, making them an excellent model for studying oxidative stress-mediated cell death, a key component of neurodegeneration that is independent of direct excitotoxicity[9][10][11].
Hypothesized Mechanism of Action
Our central hypothesis is that this compound exerts its neuroprotective effects by inhibiting the enzyme Kynurenine-3-Monooxygenase (KMO). This inhibition is expected to reduce the production of the neurotoxic metabolite 3-hydroxykynurenine (and subsequently quinolinic acid) and increase the levels of the neuroprotective metabolite kynurenic acid.
Caption: Hypothesized mechanism of this compound.
Protocol 2: Assessment of Neuroprotection in HT22 Cells
This protocol outlines the steps to evaluate the ability of this compound to protect HT22 cells from glutamate-induced oxidative stress.
Materials:
-
HT22 mouse hippocampal cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamate solution
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed HT22 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO, final concentration <0.1%).
-
Induction of Oxidative Stress: Following pre-treatment, add glutamate to the wells to a final concentration of 5 mM to induce oxidative stress. Include a control group with no glutamate treatment.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control group. Calculate the EC₅₀ value for the neuroprotective effect of this compound.
Caption: Workflow for assessing neuroprotective effects.
Part 3: Mechanistic Validation - Kynurenine Pathway Modulation
To validate our hypothesis, we will measure the key metabolites of the kynurenine pathway in the cell culture supernatant following treatment with this compound. A shift in the ratio of kynurenic acid (KYNA) to kynurenine (KYN) will provide strong evidence for KMO inhibition.
Protocol 3: Measurement of Kynurenine Pathway Metabolites by LC-MS/MS
Materials:
-
Supernatant from HT22 cell cultures (from Protocol 2)
-
Internal standards for kynurenine and kynurenic acid
-
Protein precipitation solution (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
-
Analytical column (e.g., C18 reversed-phase)
Procedure:
-
Sample Preparation:
-
Collect the cell culture supernatant from each well.
-
Add internal standards to each sample.
-
Precipitate proteins by adding 3 volumes of ice-cold protein precipitation solution.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate the metabolites using a suitable gradient on a C18 column.
-
Detect and quantify kynurenine and kynurenic acid using tandem mass spectrometry in multiple reaction monitoring (MRM) mode[12].
-
-
Data Analysis:
-
Calculate the concentrations of kynurenine and kynurenic acid based on the standard curves.
-
Determine the KYNA/KYN ratio for each treatment group.
-
Compare the ratios between the control, glutamate-treated, and this compound-treated groups. An increase in the KYNA/KYN ratio in the presence of the compound would support the hypothesis of KMO inhibition.
-
Data Presentation and Expected Outcomes
The quantitative data from these protocols should be summarized in tables for clear interpretation.
Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Toxicity in HT22 Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) ± SD |
| Control (no glutamate) | - | 100 ± 5.2 |
| Glutamate (5 mM) | - | 45.3 ± 4.1 |
| Glutamate + A-PA | 1 | 52.1 ± 3.8 |
| Glutamate + A-PA | 10 | 68.7 ± 5.5 |
| Glutamate + A-PA | 25 | 85.4 ± 4.9 |
| Glutamate + A-PA | 50 | 92.1 ± 3.7 |
| Glutamate + A-PA | 100 | 95.6 ± 4.2 |
Table 2: Effect of this compound on Kynurenine Pathway Metabolites
| Treatment Group | Kynurenine (nM) ± SD | Kynurenic Acid (nM) ± SD | KYNA/KYN Ratio |
| Control | 150.2 ± 12.5 | 7.5 ± 0.9 | 0.05 |
| Glutamate (5 mM) | 145.8 ± 11.9 | 7.1 ± 1.1 | 0.05 |
| Glutamate + A-PA (25 µM) | 180.5 ± 15.1 | 18.2 ± 2.3 | 0.10 |
Conclusion
These application notes provide a robust framework for the initial investigation of this compound as a novel neuroprotective agent. The proposed protocols are designed to first confirm its efficacy in a relevant in vitro model of oxidative stress and then to elucidate its hypothesized mechanism of action as a modulator of the kynurenine pathway. Positive results from these studies would warrant further investigation, including in vivo efficacy and safety studies, and could pave the way for the development of a new class of neuroprotective therapeutics.
References
-
Modulation of the kynurenine pathway in search for new neuroprotective agents. Synthesis and preliminary evaluation of (m-nitrobenzoyl)alanine, a potent inhibitor of kynurenine-3-hydroxylase. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Novel N-Substituted Phthalimidyl Esters and Their Applications as Plasticizers for Poly (Vinyl Chloride). Baghdad Science Journal. [Link]
-
Cerebrovascular and neuroprotective effects of adamantane derivative. PubMed. [Link]
-
Differentiation renders susceptibility to excitotoxicity in HT22 neurons. Neural Regeneration Research. [Link]
-
N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. [Link]
-
Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. BioMed Research International. [Link]
-
Modulation of the kynurine pathway of tryptophan metabolism in search for neuroprotective agents. Focus on kynurenine-3-hydroxylase. PubMed. [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]
-
Synthetic method and characterization of novel phthalamide derivatives. Der Pharma Chemica. [Link]
-
Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Neuroanatomy. [Link]
-
Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway. Frontiers in Pharmacology. [Link]
-
Phthalic Acid Esters: Natural Sources and Biological Activities. MDPI. [Link]
-
Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. Antioxidants. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. Journal of Emerging Technologies and Innovative Research. [Link]
-
Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Neuroscience. [Link]
-
This compound. LookChem. [Link]
-
Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. ResearchGate. [Link]
-
An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences. [Link]
-
REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES APPROVED. UNT Digital Library. [Link]
-
Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate. [Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]
-
Kynurenine ELISA Assay Kit. Eagle Biosciences. [Link]
-
Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions. PubMed Central. [Link]
-
Kynurenine Pathway Metabolites LC-MS/MS Analysis Kit. JASEM. [Link]
-
Kynurenine pathway. Wikipedia. [Link]
-
Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm. [Link]
-
Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Annals of Clinical Biochemistry. [Link]
-
This compound. ChemCD. [Link]
-
Phthalamic acid. PubChem. [Link]
Sources
- 1. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the kynurenine pathway in search for new neuroprotective agents. Synthesis and preliminary evaluation of (m-nitrobenzoyl)alanine, a potent inhibitor of kynurenine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the kynurine pathway of tryptophan metabolism in search for neuroprotective agents. Focus on kynurenine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors [mdpi.com]
- 6. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 7. "Synthesis of Novel N-Substituted Phthalimidyl Esters and Their Applica" by Ahlam Marouf Marouf Al-Azawi and Mohamad Shamil Ali [bsj.uobaghdad.edu.iq]
- 8. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application Analysis of HT22 Cell Line in Vitro Model in Neurodegenerative Disease Research - Oreate AI Blog [oreateai.com]
- 10. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]
- 12. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of N-Substituted Phthalimides from Phthalamic Acids
Introduction: The Significance of the Phthalimide Moiety
N-substituted phthalimides are a cornerstone in synthetic organic chemistry, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3] Their prevalence stems from the robust nature of the phthalimide group, which is notably utilized in the Gabriel synthesis for the preparation of primary amines.[4][5] The controlled synthesis of these compounds is therefore of paramount importance. While traditionally synthesized via the direct condensation of phthalic anhydride with amines, often under harsh thermal conditions, the isolation and subsequent cyclization of the intermediate phthalamic acid offers a more controlled and often milder route to the desired N-substituted phthalimide.[1][3]
This application note provides a detailed exploration of the synthesis of N-substituted phthalimides through the dehydration and cyclization of phthalamic acids. We will delve into the underlying reaction mechanism, provide a comprehensive experimental protocol, and discuss key considerations for optimizing this transformation.
Reaction Mechanism: From Amic Acid to Imide
The conversion of a phthalamic acid to an N-substituted phthalimide is fundamentally an intramolecular cyclization-dehydration reaction. The process is initiated by the nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the carboxylic acid. This reaction can be facilitated by heat or by the use of dehydrating agents.
The generally accepted mechanism proceeds as follows:
-
Protonation of the Carboxylic Acid: In the presence of an acid catalyst or under thermal conditions, the carbonyl oxygen of the carboxylic acid group is protonated, increasing its electrophilicity.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide nitrogen then attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the nitrogen to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming the stable five-membered phthalimide ring.
The rate-determining step can vary depending on the specific substrate and reaction conditions, but it is often the initial intramolecular nucleophilic attack.[7] The effectiveness of the amide group as a nucleophile is a key factor in this cyclization.[6]
Visualizing the Workflow: Synthesis of N-Substituted Phthalimides
Caption: Workflow for the two-step synthesis of N-substituted phthalimides.
Experimental Protocol: A General Procedure
This protocol outlines a general method for the synthesis of an N-substituted phthalimide from phthalic anhydride and a primary amine, proceeding through the phthalamic acid intermediate.
Materials and Equipment
-
Phthalic anhydride
-
Primary amine (e.g., aniline, benzylamine)
-
Glacial acetic acid
-
Acetic anhydride
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Thin-layer chromatography (TLC) apparatus
Step 1: Synthesis of the Phthalamic Acid Intermediate
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.[3][8]
-
To this solution, add the primary amine (1.0 eq) dropwise with stirring at room temperature.
-
The reaction is often exothermic. Maintain the temperature as needed with a water bath.
-
Stir the reaction mixture for 1-2 hours at room temperature. The formation of a precipitate (the phthalamic acid) is often observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the phthalamic acid can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether), and dried. For many syntheses, the phthalamic acid can be used in the next step without isolation.
Step 2: Dehydrative Cyclization to the N-Substituted Phthalimide
-
To the crude or isolated phthalamic acid in a round-bottom flask, add a dehydrating agent such as acetic anhydride (2-3 eq).[9] Alternatively, the phthalamic acid can be heated in a high-boiling solvent like glacial acetic acid.[8]
-
Attach a reflux condenser and heat the mixture to reflux (typically 110-140 °C) with stirring.
-
Monitor the reaction by TLC until the starting phthalamic acid is consumed (typically 2-4 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water to precipitate the N-substituted phthalimide product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted phthalimide.
Data Presentation: Representative Yields
The yield of N-substituted phthalimides can vary depending on the nature of the amine and the reaction conditions employed. The following table provides illustrative yields for the synthesis of various N-substituted phthalimides from their corresponding phthalamic acids.
| Entry | Amine | Cyclization Method | Yield (%) | Reference |
| 1 | o-aminophenol | Fusion (thermal) | 86-90 | [10] |
| 2 | m-aminophenol | Fusion (thermal) | 86-90 | [10] |
| 3 | p-aminophenol | Fusion (thermal) | 86-90 | [10] |
| 4 | Aniline | Acetic Acid, Reflux | ~90 | [8] |
| 5 | Various Amines | Montmorillonite-KSF catalyst | High | [3] |
Causality in Experimental Choices
-
Choice of Solvent: Glacial acetic acid is a common solvent as it is a good solvent for both the phthalamic acid and the resulting phthalimide, and it can also act as a catalyst for the cyclization at elevated temperatures.[8]
-
Dehydrating Agents: The use of dehydrating agents like acetic anhydride or cyanuric chloride accelerates the cyclization by actively removing the water molecule formed during the reaction, driving the equilibrium towards the product.[11]
-
Temperature: While the initial formation of the phthalamic acid is often done at room temperature, the subsequent cyclization typically requires heat to overcome the activation energy of the intramolecular nucleophilic attack and dehydration.[3]
-
Catalysts: Acid catalysts, such as sulfuric acid or solid acid catalysts like Montmorillonite-KSF, can be employed to protonate the carboxylic acid group, making it a better electrophile and thus facilitating the cyclization under milder conditions.[3][12]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of both reaction steps can be meticulously monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by standard analytical techniques such as:
-
Melting Point Determination: Comparison with literature values.
-
Spectroscopic Analysis:
-
FT-IR: Appearance of characteristic imide C=O stretching bands (typically around 1770 and 1700 cm⁻¹) and disappearance of the broad O-H and N-H stretches of the phthalamic acid.
-
¹H and ¹³C NMR: Confirmation of the expected chemical shifts and integration for the N-substituted phthalimide structure.
-
Conclusion
The synthesis of N-substituted phthalimides via the cyclization of phthalamic acids is a robust and versatile method. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of pure products. This application note provides a solid foundation for the successful implementation of this important transformation in a laboratory setting.
References
-
Quora. (2018, April 25). How will you convert phthalic acid into phthalimide? Retrieved from [Link]
-
Al-Azawi, A. M. M., & Ali, M. S. (n.d.). Synthesis of Novel N-Substituted Phthalimidyl Esters and Their Applications as Plasticizers for Poly (Vinyl Chloride). Baghdad Science Journal. Retrieved from [Link]
-
Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). EP0184595A1 - Process for the synthesis of N-alkylphthalimide.
-
ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Hydrolysis and Cyclization of Some Phthalamic Acid Derivatives. Retrieved from [Link]
-
Jetir.Org. (n.d.). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). EP1685104B1 - Processes for the preparation of n-substituted phthalimides.
-
BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Cambridge Open Engage. (2024, March 3). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation. Retrieved from [Link]
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
-
RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
organic-synthesis.com. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. Retrieved from [Link]
-
NIH. (2022, December 21). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Retrieved from [Link]
-
PierpaLab. (n.d.). Phthalimide synthesis. Retrieved from [Link]
-
Nottingham ePrints. (2020, November 23). New Directions in the Mitsunobu Reaction. Retrieved from [Link]
-
Chegg.com. (2021, March 3). Solved Experiment 25 - Dehydration of Phthalic Acid:. Retrieved from [Link]
-
YouTube. (2015, January 26). How to make Phthalic acid and Phthalic Anhydride. Retrieved from [Link]
-
Quora. (2017, April 18). What are some common dehydrating agents used in chemistry? Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4 Proposed reaction mechanism for the dehydration of 3. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
Sources
- 1. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jetir.org [jetir.org]
- 4. EP1685104B1 - Processes for the preparation of n-substituted phthalimides - Google Patents [patents.google.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Solved Experiment 25 - Dehydration of Phthalic Acid: | Chegg.com [chegg.com]
- 10. "Synthesis of Novel N-Substituted Phthalimidyl Esters and Their Applica" by Ahlam Marouf Marouf Al-Azawi and Mohamad Shamil Ali [bsj.uobaghdad.edu.iq]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
Troubleshooting & Optimization
Troubleshooting low yield in N-Adamantan-1-yl-phthalamic acid synthesis
Technical Support Center: N-Adamantan-1-yl-phthalamic acid Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.
Frequently Asked Questions (FAQs)
Q1: My overall yield is significantly lower than expected. What are the most common culprits?
Low yield in this synthesis is typically traced back to one of three areas: suboptimal reaction conditions, the presence of water leading to side reactions, or product loss during the workup and purification stages.
A systematic approach is crucial. Before adjusting multiple parameters, first, ensure your starting materials are pure and dry. Then, scrutinize your reaction setup for sources of moisture. Finally, review your purification protocol to minimize product loss.
Q2: How can I be sure my starting materials are not the source of the problem?
The quality and handling of your starting materials—phthalic anhydride and 1-adamantylamine—are paramount.
-
Purity of Phthalic Anhydride: Phthalic anhydride is susceptible to hydrolysis, reacting with ambient moisture to form phthalic acid.[1][2][3] The presence of phthalic acid can complicate the reaction and subsequent purification steps. It is recommended to use a freshly opened bottle of phthalic anhydride or to purify older material by sublimation.
-
Purity of 1-Adamantylamine: Similarly, ensure the 1-adamantylamine is of high purity and free from contaminants.
-
Stoichiometry: An accurate 1:1 molar ratio of the reactants is critical. An excess of the amine can potentially lead to the formation of N,N'-diadamantylphthalamide, while an excess of the anhydride will remain as an impurity.[4]
Q3: What are the optimal reaction conditions regarding solvent, temperature, and time?
The acylation of amines with anhydrides is a well-established reaction, but the specific conditions can significantly impact the yield.[5][]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents like Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF). | These solvents effectively dissolve both reactants without participating in the reaction. Crucially, they should be anhydrous to prevent hydrolysis of the phthalic anhydride.[5] |
| Temperature | Room temperature (20-25°C). | The reaction is typically exothermic.[] Running it at room temperature is usually sufficient for it to proceed to completion without promoting side reactions. Gentle heating may be applied if the reaction is sluggish, but this should be monitored carefully. |
| Reaction Time | 2-16 hours. | The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is considered complete when the spot corresponding to the limiting reagent (typically 1-adamantylamine) is no longer visible. |
Q4: My TLC analysis shows multiple spots. What are the likely side products and how can I prevent them?
The presence of multiple spots on your TLC plate indicates the formation of side products. The two most common are phthalic acid and N-(1-Adamantyl)phthalimide.
-
Phthalic Acid: This forms from the reaction of phthalic anhydride with water.[7][8] To prevent this, ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
N-(1-Adamantyl)phthalimide: The desired phthalamic acid product can undergo intramolecular cyclization to form the corresponding phthalimide, especially if heated.[9][10] This is a dehydration reaction. To minimize its formation, avoid excessive heating during the reaction and workup. If the imide does form, it can sometimes be converted back to the phthalamic acid by a careful basic hydrolysis, though this adds complexity to the procedure.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead=vee];
} caption { label = "Reaction pathways in the synthesis."; font-size = 12; } enddot Caption: Primary reaction and common side pathways.
Q5: I seem to be losing a significant amount of product during workup and purification. How can I improve my recovery?
Product loss during isolation is a frequent cause of low yield. Here are some tips to maximize your recovery:
-
Precipitation/Crystallization: The product, this compound, is a solid. Often, it will precipitate directly from the reaction mixture. If not, the reaction volume can be reduced under vacuum. Cooling the mixture in an ice bath can further enhance precipitation.
-
Filtration: Use a Büchner funnel for filtration. To wash the collected solid, use a small amount of cold solvent (the same one used for the reaction). Using cold solvent minimizes the amount of product that redissolves.
-
Recrystallization: If recrystallization is necessary for purification, choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A common technique is to dissolve the crude product in a minimal amount of a good solvent (like ethyl acetate) and then add a poor solvent (like hexane) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should yield purer crystals.[11]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (1.48 g, 10 mmol).
-
Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) and stir until the phthalic anhydride is fully dissolved.
-
Reactant Addition: In a separate vial, dissolve 1-adamantylamine (1.51 g, 10 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred phthalic anhydride solution at room temperature over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress using TLC (e.g., with a 1:1 ethyl acetate/hexane eluent). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the 1-adamantylamine spot.
-
Isolation: Upon completion, a white precipitate of the product should form. If precipitation is slow, reduce the solvent volume by approximately half using a rotary evaporator.
-
Filtration: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the solid with a small portion (10-15 mL) of cold DCM to remove any soluble impurities.
-
Drying: Dry the collected solid under vacuum to obtain the final product, this compound.
Troubleshooting Flowchart
If you are experiencing low yields, follow this logical progression to diagnose the issue.
References
-
Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 66(23), 7653–7657. [Link]
-
ACS Publications. (n.d.). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. Journal of Organic Chemistry. [Link]
-
ResearchGate. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. [Link]
-
PubMed. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of Organic Chemistry. [Link]
-
ReactionWeb.io. (n.d.). Amine + Anhydride. [Link]
-
Reactory. (n.d.). Reactions of Acid Anhydrides. [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Acid Anhydrides. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ResearchGate. (n.d.). Acylation of amines with different anhydrides. [Link]
-
PubMed Central. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]
-
BYJU'S. (n.d.). Preparation of Phthalimide. [Link]
-
Organic Syntheses. (n.d.). Phthalimide. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
Quora. (2021). What is the theory related to the preparation of phthalimide from phthalic anhydride? [Link]
-
Quora. (2018). How will you convert phthalic acid into phthalimide? [Link]
-
Sphinxsai. (2014). Synthesis of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. [Link]
-
Scribd. (n.d.). Acylation Reactions and Mechanisms Guide. [Link]
-
Chemguide. (n.d.). The reactions of acid anhydrides with ammonia and primary amines. [Link]
-
ResearchGate. (n.d.). The amidation of phthalic anhydride using amines. [Link]
- Google Patents. (n.d.).
-
IJPSR. (2021). A simple method for synthesis of amantadine hydrochloride. [Link]
-
ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). [Link]
-
Asian Publication Corporation. (n.d.). Reaction of Phthalic Anhydride and Ethylenediamine. [Link]
-
MDPI. (n.d.). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. [Link]
-
DTIC. (n.d.). Synthesis of Certain Homologs of Adamantane from Adamantane Carboxylic-1 Acid. [Link]
- Google Patents. (n.d.).
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
Sources
- 1. sci-hub.se [sci-hub.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. | Semantic Scholar [semanticscholar.org]
- 4. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 5. reactionweb.io [reactionweb.io]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
Purification of N-Adamantan-1-yl-phthalamic acid from reaction byproducts
Welcome to the technical support center for the purification of N-Adamantan-1-yl-phthalamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the principles behind each step for robust and reproducible results.
Introduction: The Chemistry of Purification
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 1-adamantylamine and phthalic anhydride.[1] While seemingly straightforward, the reaction mixture often contains impurities that can complicate downstream applications. The primary impurities include unreacted starting materials (1-adamantylamine and phthalic anhydride) and a significant byproduct, the cyclized N-adamantan-1-ylphthalimide.[2][3] The formation of the imide is often promoted by heat or prolonged reaction times.
The purification strategy hinges on the distinct chemical properties of these four components:
-
This compound (Product): A carboxylic acid, making it soluble in aqueous basic solutions (e.g., sodium bicarbonate) and insoluble in acidic solutions.
-
1-Adamantylamine (Starting Material): A primary amine, which is basic and thus soluble in aqueous acidic solutions (e.g., dilute HCl).
-
Phthalic Anhydride (Starting Material): Prone to hydrolysis in aqueous conditions to form phthalic acid, which is soluble in basic solutions.
-
N-Adamantan-1-ylphthalimide (Byproduct): A neutral, non-acidic/non-basic imide, which remains soluble in organic solvents during aqueous acid or base washes.
By exploiting these differences in acid-base reactivity, we can design a highly effective liquid-liquid extraction protocol, followed by a final recrystallization step to achieve high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Question 1: My isolated product is an oily or sticky solid with a broad melting point range. What is the likely cause?
Answer: This is a classic sign of contamination with unreacted starting materials. 1-adamantylamine, in particular, can be difficult to remove by simple precipitation. The presence of these materials disrupts the crystal lattice of your desired product, leading to a depressed and broad melting point.
-
Causality: The basic 1-adamantylamine and any remaining phthalic anhydride (or its hydrolysis product, phthalic acid) interfere with the crystallization process.
-
Solution: Implement an acid-base washing protocol before the final recrystallization. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. First, wash with a dilute acid (e.g., 1M HCl) to protonate and remove the 1-adamantylamine into the aqueous layer. Then, wash with a saturated sodium bicarbonate solution. This will deprotonate your desired phthalamic acid, pulling it into the aqueous layer, while leaving neutral impurities (like the imide byproduct) in the organic phase. You can then re-acidify the basic aqueous layer to precipitate your purified product.
Question 2: My TLC plate shows two spots after initial workup. The major spot corresponds to my product, but there is a second, less polar spot (higher Rf). What is this impurity and how do I remove it?
Answer: The less polar spot is almost certainly the cyclized byproduct, N-adamantan-1-ylphthalimide. This neutral molecule lacks the polar carboxylic acid group of your target compound, causing it to travel further up the silica gel plate.
-
Causality: The formation of the imide from the phthalamic acid intermediate is an intramolecular dehydration reaction, often accelerated by heat.[3]
-
Solution: The acid-base extraction detailed in the answer above is the most effective method. The key step is the wash with sodium bicarbonate. Your desired phthalamic acid will be extracted into the aqueous base, while the neutral imide byproduct will remain in the organic solvent layer, allowing for a clean separation. Discarding the organic layer at this stage effectively removes the imide.
Question 3: The yield of my purified product is extremely low after recrystallization. What are the common mistakes?
Answer: Low recovery from recrystallization is a frequent issue, typically stemming from using an excessive volume of solvent or improper cooling.[4]
-
Causality & Solutions:
-
Too Much Solvent: The goal is to dissolve the solute in a minimum amount of boiling solvent.[5] If too much solvent is used, the solution will not be saturated upon cooling, and much of your product will remain dissolved. To fix this, you can carefully evaporate some of the solvent and attempt the cooling process again.
-
Premature Crystallization: If you add the solid to cold solvent and then heat, it can be difficult to judge the true saturation point. Always add the solid to the solvent and bring the mixture to a boil before adding more solvent dropwise until everything just dissolves.
-
Cooling Too Rapidly: Crashing the product out of solution by placing it directly into an ice bath can trap impurities and lead to the formation of very small crystals that are difficult to filter. Allow the flask to cool slowly to room temperature first, which encourages the growth of larger, purer crystals, before moving it to an ice bath to maximize recovery.[4][5]
-
Improper Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. If the compound is too soluble at room temperature, your recovery will be poor.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust method for purifying crude this compound?
A combination of liquid-liquid extraction followed by recrystallization is the gold standard. The extraction leverages acid-base chemistry to remove both starting materials and the neutral imide byproduct. The final recrystallization step then removes any remaining minor impurities, yielding a product of high crystalline purity.
Q2: Which solvents are recommended for the recrystallization step?
A mixed solvent system often provides the best results. A good starting point is a mixture of ethanol and water. Dissolve the crude acid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a drop or two more of hot ethanol to redissolve the precipitate, then allow it to cool slowly. Other potential solvents include isopropanol or acetone.
Q3: How can I definitively confirm the identity and purity of my final product?
Multiple analytical techniques should be used for full characterization:
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (using an appropriate solvent system like 70:30:1 Ethyl Acetate:Hexane:Acetic Acid) suggests high purity.
-
NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation and can reveal the presence of impurities.
-
FTIR Spectroscopy: Look for characteristic peaks: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the acid (~1700 cm⁻¹), and another C=O stretch for the amide (~1640 cm⁻¹).
Data & Protocols
Purification Parameters Table
| Parameter | Guideline / Recommended Value | Purpose |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | Dissolves all components of the crude mixture. |
| Acid Wash | 1M Hydrochloric Acid (HCl) | Removes basic 1-adamantylamine. |
| Base Wash | Saturated Sodium Bicarbonate (NaHCO₃) | Selectively extracts the acidic product. |
| Precipitation pH | pH ~2-3 (using 3M HCl) | Reprotonates and precipitates the purified product. |
| Recrystallization Solvent | Ethanol/Water or Isopropanol | Final purification to achieve high crystallinity. |
| TLC Mobile Phase | 70:30:1 Ethyl Acetate:Hexane:Acetic Acid | Good separation of product, starting materials, and imide. |
Experimental Workflow Diagram
Caption: Purification workflow from crude mixture to pure product.
Detailed Purification Protocol
Objective: To purify crude this compound by removing unreacted starting materials and the N-adamantan-1-ylphthalimide byproduct.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
3M Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Deionized water
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Acid Wash (Remove Amine): Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Base Extraction (Isolate Product): Add an equal volume of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake vigorously, venting often as CO₂ gas may be generated. Allow the layers to separate.
-
Separation:
-
Drain the lower aqueous layer (which now contains your product as its sodium salt) into a clean Erlenmeyer flask.
-
Keep the upper organic layer. Perform a second extraction on this organic layer with a fresh portion of saturated NaHCO₃ to ensure complete recovery of the product. Combine this second aqueous extract with the first.
-
The organic layer can now be discarded; it contains the neutral imide byproduct.
-
-
Precipitation: While stirring vigorously, slowly add 3M HCl dropwise to the combined aqueous extracts. Your product will begin to precipitate as a white solid. Continue adding acid until the solution is acidic to litmus paper (pH ~2-3) and no more precipitate forms.
-
Isolation: Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.
-
Recrystallization:
-
Transfer the filtered solid to a clean Erlenmeyer flask.
-
Add a minimum volume of hot ethanol and heat the mixture to boiling (using a steam bath or hot plate) until the solid completely dissolves.
-
Add hot water dropwise until the solution just begins to turn cloudy.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to complete the crystallization process.
-
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry thoroughly in a vacuum oven.
References
-
LookChem. This compound. [Link]
-
University of California, Irvine. Chem 267. Recrystallization. [Link]
-
University of Calgary. Recrystallization. [Link]
-
Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]
-
Zhang, Q. Z., Li, C. C., Gu, X. F., Yang, P. H., & Zhang, X. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry, 23(7), 2969-2972. [Link]
-
Patel, J. R., et al. (2012). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Journal of Emerging Technologies and Innovative Research, 2(5). [Link]
-
Gholipour, S., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(31), 21306-21360. [Link]
-
Scribd. Recrystallization of Phthalic Acid and Naphthalene. [Link]
Sources
Technical Support Center: Optimizing N-Adamantan-1-yl-phthalamic Acid Synthesis
Welcome to the technical support center for the synthesis of N-Adamantan-1-yl-phthalamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to achieve high-yield, high-purity synthesis through a comprehensive understanding of the reaction's nuances.
Reaction Overview
The synthesis of this compound is a nucleophilic acyl substitution reaction. The primary amine of 1-adamantanamine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form the corresponding phthalamic acid, a molecule containing both a carboxylic acid and an amide functional group.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 1-adamantanamine attacks a carbonyl carbon of phthalic anhydride. This forms a tetrahedral intermediate. Subsequently, the ring opens, and a proton transfer occurs to yield the final this compound product.
Q2: What are the critical safety precautions for this synthesis?
-
Phthalic Anhydride: Phthalic anhydride is a corrosive solid and a respiratory irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Depending on the chosen solvent (e.g., acetic acid, THF, DMF), be aware of their specific flammability and toxicity hazards.[1][2][3][4] Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.
-
General Precautions: Avoid generating dust when handling solid reagents.[5]
Q3: Can I use a different amine with phthalic anhydride?
Yes, phthalic anhydride readily reacts with a wide variety of primary amines to form the corresponding phthalamic acids.[6][7] The reaction conditions may need to be adjusted based on the nucleophilicity and steric hindrance of the chosen amine.
Q4: Is it possible to form the phthalimide directly?
Yes, N-substituted phthalimides can be formed directly from phthalic anhydride and a primary amine, typically by heating the reaction mixture, often in the presence of a dehydrating agent or by azeotropic removal of water.[8] This involves an additional intramolecular cyclization step where the newly formed carboxylic acid reacts with the amide.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing probable causes and actionable solutions.
Problem 1: Low or No Product Yield
| Probable Cause | Solution |
| Incomplete Dissolution of Starting Materials: 1-adamantanamine is bulky and nonpolar, while phthalic anhydride is more polar. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.[1][2][3][4] | - Optimize Solvent: Use a solvent capable of dissolving both reactants. Glacial acetic acid is often a good choice.[9] Alternatively, aprotic polar solvents like THF or DMF can be effective. - Gentle Heating: Gently warm the mixture to aid dissolution, but avoid high temperatures that could promote side reactions. |
| Steric Hindrance: The bulky adamantyl group can slow down the nucleophilic attack on the phthalic anhydride.[10][11] | - Increase Reaction Time: Allow the reaction to proceed for a longer duration. Monitor progress using Thin Layer Chromatography (TLC). - Increase Temperature: Modestly increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. |
| Amine Protonation: If using an acidic solvent, the amine can be protonated, rendering it non-nucleophilic.[10] | - Use of a Non-Acidic Solvent: Consider using a non-acidic solvent like THF or DMF. If an acidic solvent is necessary for solubility, the equilibrium will still favor the reaction, but it may be slower. |
| Premature Precipitation: The product may be insoluble in the reaction solvent and precipitate out, preventing the reaction from going to completion. | - Increase Solvent Volume: Use a larger volume of solvent to keep the product in solution. - Choose a Different Solvent: Select a solvent in which the product has higher solubility at the reaction temperature. |
Problem 2: Product is an Oil or Gummy Solid, Not a Crystalline Powder
| Probable Cause | Solution |
| Residual Solvent: Trapped solvent can prevent proper crystallization. | - Thorough Drying: Dry the product under high vacuum for an extended period. Gentle heating during vacuum drying can help remove high-boiling point solvents like DMF or acetic acid. - Trituration: Add a non-solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture to break up the oil and encourage precipitation of a solid. |
| Impurities Present: The presence of unreacted starting materials or side products can inhibit crystallization. | - Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly. This can help form pure crystals. Suitable solvents might include ethanol or aqueous ethanol mixtures.[12] |
| Incorrect pH during Workup: The product is an acid and its solubility is pH-dependent. | - Acidify Slowly: During the aqueous workup, add acid slowly while stirring vigorously to ensure uniform precipitation and prevent the formation of an oil. |
Problem 3: Side Reaction Leading to Phthalimide Formation
| Probable Cause | Solution |
| High Reaction Temperature: Elevated temperatures can promote the dehydration of the phthalamic acid to form the corresponding phthalimide.[8] | - Maintain Lower Temperature: Run the reaction at room temperature or with gentle heating (e.g., 40-50°C). Avoid refluxing unless phthalimide is the desired product. |
| Prolonged Reaction Time at High Temperature: | - Monitor Reaction Closely: Use TLC to monitor the disappearance of starting materials and the appearance of the phthalamic acid product. Stop the reaction once the starting amine is consumed to avoid over-reaction. |
Optimized Experimental Protocol
This protocol is designed to be a robust starting point for the synthesis.
Materials:
-
Phthalic Anhydride (1.0 eq)
-
1-Adamantanamine (1.0 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (1.0 eq).
-
Add a sufficient volume of glacial acetic acid to fully dissolve the phthalic anhydride with stirring.
-
To this solution, add 1-adamantanamine (1.0 eq) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), pour the reaction mixture into a beaker of cold water.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Dry the product under vacuum to a constant weight.
Data & Visualization
Table 1: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | 1:1 (Phthalic Anhydride:Amine) | Ensures complete conversion without excess reagents complicating purification. |
| Solvent | Glacial Acetic Acid | Good solubility for both polar and non-polar reactants.[9] |
| Temperature | Room Temperature to 50°C | Balances reaction rate while minimizing side reactions like phthalimide formation. |
| Reaction Time | 2-4 hours | Typically sufficient for completion; should be monitored by TLC. |
| Workup | Precipitation in Water | Efficiently isolates the acidic product and removes the water-soluble acetic acid. |
Visual Workflow
Caption: General workflow for this compound synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
References
- US3058997A - Phthalic acid products purification.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Plausible cause for the lower yield from the amidation of mixed...
- The amidation of phthalic anhydride using amines.
- Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.
- Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. MDPI.
- Phthalimides. Organic Chemistry Portal.
- Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Semantic Scholar.
- solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. SciELO.
- Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K.
- Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. ScienceOpen.
- Phthalamic acid. Santa Cruz Biotechnology.
Sources
- 1. [PDF] Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K | Semantic Scholar [semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Phthalimides [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. US3058997A - Phthalic acid products purification - Google Patents [patents.google.com]
Preventing regioisomer formation in N-substituted phthalimide synthesis
A Guide to Preventing Regioisomer Formation for Researchers, Scientists, and Drug Development Professionals.
Understanding Regioisomer Formation
The synthesis of N-substituted phthalimides from unsymmetrically substituted phthalic anhydrides is a common route that can unfortunately lead to the formation of a mixture of regioisomers. This occurs because the amine nucleophile can attack either of the two non-equivalent carbonyl carbons of the anhydride ring. The resulting phthalamic acid intermediates can then cyclize to form two different N-substituted phthalimide products.
The regiochemical outcome of this reaction is governed by a combination of steric and electronic factors of the substituent on the phthalic anhydride ring, as well as the reaction conditions employed.[1][2]
Caption: Formation of regioisomers from an unsymmetrical phthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the reaction of substituted phthalic anhydrides with amines?
A1: The regioselectivity is primarily influenced by:
-
Electronic Effects: Electron-withdrawing groups on the phthalic anhydride ring can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can deactivate the adjacent carbonyl group.
-
Steric Hindrance: Bulky substituents on the phthalic anhydride can hinder the approach of the amine to the nearby carbonyl carbon, favoring attack at the less sterically encumbered carbonyl group.[1]
-
Reaction Temperature: Lower reaction temperatures can sometimes enhance the kinetic control of the reaction, potentially leading to higher regioselectivity.
-
Solvent: The polarity of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting the ratio of the final products.
-
Nature of the Amine: The steric bulk and nucleophilicity of the amine can also play a role in determining the site of attack.
Q2: How can I predict which regioisomer will be the major product?
A2: Predicting the major regioisomer can be complex due to the interplay of steric and electronic effects. However, as a general guideline:
-
If the substituent is strongly electron-withdrawing (e.g., -NO2), the nucleophilic attack is more likely to occur at the carbonyl carbon para to the substituent.
-
If the substituent is bulky, the attack will likely be favored at the carbonyl carbon further away from the substituent. Computational modeling, such as Density Functional Theory (DFT) calculations, can also be a powerful tool to predict the relative energies of the transition states leading to the different regioisomers.[3]
Q3: Are there alternative synthetic routes that can provide a single regioisomer?
A3: Yes, several strategies can be employed to synthesize a single regioisomer:
-
Starting from a pre-functionalized phthalimide: If a specific isomer is desired, it is often more reliable to start with a phthalimide that already has the desired substitution pattern and then perform the N-substitution reaction. For example, commercially available 4-nitrophthalimide can be used to synthesize N-substituted 4-nitrophthalimides.[4][5]
-
Directed C-H functionalization: Modern synthetic methods, such as transition metal-catalyzed C-H activation, can allow for the regioselective synthesis of functionalized phthalimides.[6]
-
Multi-step synthesis with protecting groups: In some cases, a multi-step synthesis involving protecting groups can be designed to ensure the formation of a single isomer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor regioselectivity (significant mixture of isomers) | - Competing electronic and steric effects of the substituent. - High reaction temperature leading to thermodynamic product distribution. - Inappropriate solvent choice. | - Modify Reaction Conditions: Experiment with lower reaction temperatures to favor the kinetically controlled product. Screen different solvents with varying polarities. - Change the Synthetic Strategy: Consider a multi-step synthesis starting from a pre-functionalized phthalimide or using a directed synthesis approach. |
| Difficulty in separating regioisomers | - Similar physicochemical properties (polarity, solubility) of the isomers. | - Optimize Chromatographic Separation: Screen different solvent systems for column chromatography. Consider using High-Performance Liquid Chromatography (HPLC) with a suitable column for better resolution.[7][8][9] - Recrystallization: Systematically screen different solvents and solvent mixtures for fractional crystallization. Sometimes, seeding with a pure crystal of the desired isomer can help. |
| Low overall yield of the desired N-substituted phthalimide | - Incomplete reaction. - Side reactions, such as the hydrolysis of the anhydride. - Difficult purification leading to product loss. | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction progress and ensure it goes to completion. - Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the phthalic anhydride. - Optimize Work-up and Purification: Develop a purification protocol that minimizes product loss. This may involve optimizing extraction procedures and chromatographic conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Phthalimides from Phthalic Anhydride
This protocol describes a general method for the reaction of a substituted phthalic anhydride with a primary amine.
-
To a solution of the substituted phthalic anhydride (1.0 eq) in glacial acetic acid (5-10 mL per gram of anhydride), add the primary amine (1.0-1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization or column chromatography to separate any regioisomers.[10]
Protocol 2: HPLC Method for the Analysis and Separation of Phthalimide Regioisomers
This protocol provides a starting point for developing an HPLC method to analyze and separate regioisomers.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is often effective. A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition.
Note: This is a general method and may require optimization for specific regioisomer pairs.[8][9]
Workflow for Optimizing Regioselectivity
Caption: A workflow for optimizing the regioselective synthesis of N-substituted phthalimides.
References
-
Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-N-methylphthalimide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-nitrophthalimide. (2003). Semantic Scholar. Retrieved January 17, 2026, from [Link]
- Preparation method for N-methyl-4-nitrophthalimide. (n.d.). Google Patents.
-
4-nitrophthalimide. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Unexpected Regiospecific Reactivity of a Substituted Phthalic Anhydride. (2007). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Substituted imide synthesis by alkylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved January 17, 2026, from [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. Retrieved January 17, 2026, from [Link]
-
N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (2021). Nature. Retrieved January 17, 2026, from [Link]
-
Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Synthesis of N-substituted phthalimides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. (2014). International Journal of ChemTech Research. Retrieved January 17, 2026, from [Link]
-
Synthesis of N-substituted phthalimides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Phthalimidation of phthalic anhydride by using amines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. (1999). PubMed. Retrieved January 17, 2026, from [Link]
-
Reactions of substituted phthalic anhydrides with tertiary amines. (1951). University of Surrey. Retrieved January 17, 2026, from [Link]
-
ChemInform Abstract: Highly Stereoselective Synthesis of N‐Substituted π‐Conjugated Phthalimides. (2012). Sci-Hub. Retrieved January 17, 2026, from [Link]
-
RhIII-Catalyzed Regioselective Synthesis of Phthalides Using Water as the Solvent. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
- Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride. (n.d.). Google Patents.
-
ChemInform Abstract: Imidazole-Promoted Synthesis of N-Substituted Phthalimide from N,N′-Disubstituted Ureas in Solventless Conditions. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. (2023). ACS Publications. Retrieved January 17, 2026, from [Link]
-
A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles. (2008). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (2019). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. (2004). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. (2013). Korea Science. Retrieved January 17, 2026, from [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Steric and Electronic Effects in the Synthesis and Regioselective Hydrolysis of Unsymmetrical Imides. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synergistic Steric and Electronic Effects. (2023). Michigan State University. Retrieved January 17, 2026, from [Link]
-
Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. (2013). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. (2025). PubMed. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. icer.msu.edu [icer.msu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 7. Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. koreascience.kr [koreascience.kr]
- 10. sphinxsai.com [sphinxsai.com]
Improving the solubility of N-Adamantan-1-yl-phthalamic acid for biological assays
Welcome to the technical support guide for N-Adamantan-1-yl-phthalamic acid. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing this compound for biological assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. Why is it so poorly soluble in aqueous buffers?
A1: The solubility challenge with this compound (CAS 26878-89-7) stems directly from its molecular structure.[1][2][3][4] It possesses two key features that work against aqueous solubility:
-
A Large, Lipophilic Adamantane Group: The adamantane cage is a bulky, nonpolar hydrocarbon structure. This moiety is highly hydrophobic (water-repelling) and significantly contributes to the molecule's low water solubility.[5]
-
A Carboxylic Acid Group: The phthalamic acid portion contains a carboxylic acid (COOH). In its protonated (uncharged) form at acidic or neutral pH, this group has limited water solubility.[6]
Essentially, you are trying to dissolve a molecule with a large "oily" part and an acidic part that is not charged at neutral pH. This combination makes it highly insoluble in typical aqueous assay buffers like PBS or cell culture media.
Q2: What is the most direct and effective first-line strategy for solubilizing this compound?
A2: For any poorly soluble weak acid, the primary and most effective strategy is pH adjustment to form a salt.[7][8] Carboxylic acids donate a proton (H+) to become a negatively charged carboxylate salt (COO-) in a basic environment.[6][9][10] This charged form is significantly more polar and, therefore, much more soluble in aqueous solutions.[6][9]
By dissolving this compound in a dilute basic solution, such as 0.1 M NaOH, you deprotonate the carboxylic acid, creating the highly soluble sodium N-adamantan-1-yl-phthalamate salt. This allows for the preparation of a concentrated aqueous stock solution.
Caption: Recommended workflow for diluting DMSO stocks.
Protocol 2: Preparation of a 10 mM Stock Solution using HP-β-Cyclodextrin
Use this protocol for sensitive assays where DMSO is not tolerated.
Materials:
-
This compound (MW: 299.36 g/mol )
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Stir plate and magnetic stir bar
-
Vortex mixer
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in your desired assay buffer (e.g., 400 mg of HP-β-CD in 1 mL of PBS). Warm slightly (to ~37°C) and stir until fully dissolved.
-
Weigh out 3.0 mg of this compound.
-
Slowly add the powdered compound to the stirring HP-β-CD solution.
-
Continue stirring, covered, for 1-2 hours at room temperature or until the solution is clear. The formation of the inclusion complex can take time.
-
Once dissolved, sterile-filter the solution through a 0.22 µm filter to remove any undissolved particulates.
-
Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
References
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL: [Link]
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed URL: [Link]
-
Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]
-
Title: Effect of pH and temperature on the solubility of a surface active carboxylic acid Source: PubMed URL: [Link]
-
Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI URL: [Link]
-
Title: What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Source: ResearchGate URL: [Link]
-
Title: What the concentration of DMSO you use in cell culture assays? Source: ResearchGate URL: [Link]
-
Title: DMSO usage in cell culture Source: LifeTein URL: [Link]
-
Title: this compound Source: LookChem URL: [Link]
-
Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO Source: Keyence URL: [Link]
-
Title: How does pH affect water solubility of organic acids (or acids in general)? Source: Reddit URL: [Link]
-
Title: Maximum DMSO concentration in media for cell culture? Source: Reddit URL: [Link]
-
Title: Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Any suggestions for treating DMSO soluble compound in cell culture? Source: ResearchGate URL: [Link]
-
Title: Dimethyl sulfoxide Source: Wikipedia URL: [Link]
-
Title: How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? Source: ResearchGate URL: [Link]
-
Title: Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis Source: University of Nebraska Medical Center URL: [Link]
-
Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: MDPI URL: [Link]
-
Title: CAS 26878-89-7 MFCD01791147-N-ADAMANTAN-1-YL-PHTHALAMIC ACID Source: LabNovo URL: [Link]
-
Title: pH and Solubility Source: Fiveable URL: [Link]
-
Title: Carboxylic acid - Properties, Structure, Reactions Source: Britannica URL: [Link]
-
Title: Solubilization techniques used for poorly water-soluble drugs Source: PubMed Central URL: [Link]
-
Title: Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties Source: Aston Research Explorer URL: [Link]
-
Title: Making Stock Solution for use in Pharmacology practicals Source: YouTube URL: [Link]
-
Title: Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery Source: Semantic Scholar URL: [Link]
-
Title: this compound - product Search Source: ChemCD URL: [Link]
-
Title: NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS Source: MKU Repository URL: [Link]
-
Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: PubMed Central URL: [Link]
-
Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharma and Chemical Analysis URL: [Link]
-
Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Brieflands URL: [Link]
-
Title: solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and Source: SciELO URL: [Link]
-
Title: Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K Source: ResearchGate URL: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 26878-89-7 MFCD01791147-N-ADAMANTAN-1-YL-PHTHALAMIC ACID -LabNovo [do.labnovo.com]
- 3. This compound [m.chemicalbook.com]
- 4. CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Adamantane Compounds
Welcome to the technical support center for the purification of adamantane compounds. The unique physicochemical properties of the adamantane scaffold—its high lipophilicity, rigid cage-like structure, and often poor solubility—present distinct challenges during purification by column chromatography.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help researchers, scientists, and drug development professionals navigate these complexities and achieve optimal separation of their target molecules.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of adamantane derivatives in a direct question-and-answer format.
Question: My amine-containing adamantane compound is streaking badly on a silica gel TLC plate and column. What's causing this and how do I fix it?
Answer:
This is a classic issue caused by the strong interaction between basic amine groups and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This interaction leads to a portion of your compound adsorbing too strongly, resulting in tailing or streaking rather than a compact band.
Causality: The lone pair of electrons on the nitrogen atom of your amine acts as a Lewis base, interacting with the acidic protons of the silica surface. This causes a slow, continuous "bleeding" of the compound down the column instead of a clean elution.
Solutions:
-
Mobile Phase Modification (Preferred Method): The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile amine to your eluent system.[3]
-
Recommendation: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase. TEA is often preferred due to its volatility, which makes it easy to remove during solvent evaporation.[4] This competitively binds to the acidic sites, allowing your adamantane amine to elute symmetrically.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider a different stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for separating basic compounds.[3]
-
Amine-Functionalized Silica: These columns have an aminopropyl-functionalized surface that is weakly basic, which is ideal for purifying basic compounds by preventing interaction with residual silanols.[3]
-
Reversed-Phase (C18) Silica: For highly lipophilic or amine-containing adamantanes, reversed-phase chromatography can offer excellent selectivity without the issue of silanol interactions.[5]
-
Question: I'm getting poor separation between my desired adamantane derivative and a closely related impurity. How can I improve the resolution?
Answer:
Achieving good resolution between compounds with similar polarities, a common scenario with adamantane derivatives (e.g., positional isomers or precursors), requires careful optimization of chromatographic conditions.
Causality: Poor separation occurs when the difference in affinity for the stationary phase between your compound and the impurity is minimal. The goal is to amplify these small differences.
Solutions:
-
Optimize the Mobile Phase:
-
Change Solvent Selectivity: Instead of just adjusting the ratio of a hexane/ethyl acetate system, try a completely different solvent system. For example, substituting ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) between your analytes and the stationary phase, often improving separation.
-
Use Gradient Elution: Start with a less polar mobile phase to allow the compounds to bind to the top of the column, then gradually increase the polarity. This sharpens the peaks and can effectively separate compounds that co-elute under isocratic (constant solvent composition) conditions.[3]
-
-
Change the Stationary Phase: If mobile phase optimization fails, the stationary phase is the next variable to change.
-
Switch Chromatography Mode: If you are using normal-phase (silica/alumina), switch to reversed-phase (C18). The separation mechanism is entirely different (hydrophobic interactions vs. polar interactions), which will almost certainly resolve the co-elution.[3][5] C18 columns have demonstrated high selectivity for adamantane derivatives.[6]
-
Try Different Chemistries: Even within a single mode, different stationary phases can provide unique selectivity. For instance, a cyano- or phenyl-bonded phase can offer different selectivity compared to a standard C18 column due to pi-pi interactions.[7]
-
-
Improve Column Efficiency:
-
Use Finer Silica: Using a smaller particle size silica gel (e.g., 40-63 µm is standard; consider finer grades if available) increases the surface area and the number of theoretical plates, leading to sharper peaks and better resolution.
-
Proper Packing: Ensure your column is packed uniformly without any channels or cracks, as these will lead to band broadening and poor separation.[8]
-
Question: My compound seems to be decomposing on the silica gel column. How can I confirm this and purify it safely?
Answer:
Some adamantane derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during the purification process.[9][10] This is especially true for compounds with acid-labile functional groups. There is also evidence that adamantane itself can undergo ozonation on silica gel surfaces.[11][12]
Solutions:
-
Confirm Instability with 2D TLC: To verify that your compound is unstable on silica, you can run a two-dimensional TLC plate.
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in a solvent system as usual.
-
Remove the plate, rotate it 90 degrees, and run it again in the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, new spots will appear off the diagonal.[9][10]
-
-
Use a Deactivated or Alternative Stationary Phase:
-
Deactivated Silica: You can reduce the acidity of silica gel by preparing a slurry with a small percentage of triethylamine in your non-polar solvent before packing the column.
-
Florisil or Alumina: These are less acidic alternatives that can often be used to purify acid-sensitive compounds.[10]
-
-
Minimize Contact Time: Use flash chromatography with higher pressure to push the solvent through faster, reducing the time your compound spends in contact with the stationary phase.
Question: I have very low recovery of my adamantane compound from the column, even though the TLC shows it should elute.
Answer:
Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, decomposition (as discussed above), or the compound being more soluble in the stationary phase than anticipated.
Causality: The highly lipophilic and rigid nature of the adamantane core can lead to strong, non-specific hydrophobic interactions with the stationary phase, especially if it has residual greasy impurities or is not properly equilibrated. For very polar derivatives, strong adsorption to active sites can also occur.
Solutions:
-
Check for Irreversible Adsorption: After running your column, take a small sample of the silica from the top of the column, suspend it in a very strong solvent (like methanol or a chloroform/methanol mix), and run a TLC of the supernatant. If your compound is detected, it was irreversibly adsorbed.
-
Use a "Stronger" Eluent: If your compound is still on the column, try flushing the column with a much more polar solvent system (e.g., 5-10% methanol in DCM) to wash it out.
-
Consider Dry Loading: If the compound is not very soluble in the initial mobile phase, it may precipitate at the top of the column when loaded. This can lead to very slow or incomplete elution. Dry loading the compound onto a small amount of silica before adding it to the column can resolve this issue.[13]
Question: My adamantane derivative is not soluble in non-polar solvents like hexane, making it difficult to load onto a silica gel column. What should I do?
Answer:
This is a common problem, as the functional groups added to the adamantane core can drastically alter its solubility profile. Loading a compound dissolved in a strong, polar solvent directly onto the column will destroy the separation.
Causality: If you dissolve your sample in a solvent significantly more polar than your mobile phase (e.g., dissolving in pure DCM and running in 5% ethyl acetate/hexane), the local solvent environment at the top of the column will be too strong. This causes the compound to run down the column with the strong solvent front instead of binding and separating properly, leading to broad bands and poor resolution.
Solution: Dry Loading
The definitive solution is to use a dry loading technique.[13] This method ensures your compound is introduced to the column in a solid, solvent-free form, allowing for optimal separation from the very beginning.
-
Protocol for Dry Loading: A detailed, step-by-step protocol for this essential technique is provided in Section 3.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between normal-phase and reversed-phase chromatography for my adamantane compound?
The choice depends primarily on the overall polarity of your molecule.
-
Normal-Phase (e.g., Silica Gel, Alumina): This is the default choice for many organic compounds. It is best suited for adamantane derivatives that are relatively non-polar to moderately polar and are soluble in organic solvents like hexane, ethyl acetate, and dichloromethane.[14]
-
Reversed-Phase (e.g., C18, C8): This is ideal for more polar or water-soluble adamantane derivatives, such as those containing multiple hydroxyl groups, carboxylic acids, or amine salts.[5] It is also an excellent alternative when normal-phase fails to provide adequate separation or causes compound degradation.[3] The retention of hydroxyl- and bromine-substituted derivatives is governed by the hydrophilic part of the molecule, making them suitable for RP-HPLC.[5][6]
Q2: What are good starting solvent systems for screening by TLC?
-
For Normal-Phase (Silica Gel):
-
Non-polar compounds: Start with 100% Hexane or Heptane and gradually add Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A good starting point is often 5-20% EtOAc in Hexane.
-
Polar compounds: Start with a higher ratio of the polar solvent, such as 50% EtOAc in Hexane, or try systems like 1-5% Methanol (MeOH) in DCM.
-
-
For Reversed-Phase (C18):
-
Start with a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[5] A common starting gradient is 95:5 Water:ACN, moving towards a higher concentration of ACN. A small amount of acid (0.1% formic acid or TFA) is often added to improve peak shape for acidic or basic compounds.
-
Q3: How does the adamantane core itself influence chromatographic behavior?
The adamantane core is a bulky, highly lipophilic (hydrophobic) and rigid hydrocarbon cage.[2] This "lipophilic bullet" dramatically increases the non-polar character of a molecule.[15]
-
In normal-phase chromatography, the adamantane core has minimal interaction with the polar stationary phase. Retention is therefore dominated by the polar functional groups attached to it.[5]
-
In reversed-phase chromatography, the large, hydrophobic surface area of the adamantane core leads to strong interactions with the non-polar C18 chains, resulting in significant retention. The more exposed the adamantane core, the longer it will be retained.[5][6]
Q4: When is it better to use a gradient elution versus an isocratic one?
-
Isocratic Elution (constant solvent composition): This is best when the compounds you are separating have similar polarities and elute relatively close to each other. It is simpler to run and scale up.
-
Gradient Elution (solvent composition changes over time): This is superior for complex mixtures containing compounds with a wide range of polarities. A gradient allows you to elute the non-polar compounds first and then increase the solvent strength to elute the more tightly bound polar compounds in a reasonable time, all while keeping the peaks sharp.[3]
Q5: What are the most critical factors when scaling up a purification from a small-scale column?
Scaling up requires more than just using a bigger column. The key is to maintain the separation conditions proportionally.
-
Maintain the Loading Ratio: The ratio of the mass of your crude sample to the mass of the stationary phase should remain constant. For example, if you purified 100 mg of crude material on a 10 g column (a 1:100 ratio), then to purify 10 g of material, you should use a 1 kg column.[16]
-
Scale the Gradient by Column Volumes (CV): Do not scale the gradient by time. A gradient that runs for 10 CV on a small column should be run for 10 CV on the large column. The total solvent volume will be much larger, but the proportional change in solvent composition will be identical.[16]
-
Maintain Linear Flow Rate: To keep the separation quality the same, the linear velocity (cm/min) of the mobile phase should be kept constant. This means the volumetric flow rate (mL/min) must be increased in proportion to the square of the column's radius.[8]
Section 3: Key Experimental Protocols
Protocol 1: Dry Loading a Poorly Soluble Adamantane Compound [13]
-
Dissolve the Sample: In a round-bottom flask, dissolve your crude adamantane compound (e.g., 500 mg) in a minimal amount of a suitable volatile solvent in which it is soluble (e.g., dichloromethane, acetone, or ethyl acetate).
-
Add Silica Gel: Add silica gel (typically 3-5 times the mass of your crude product) to the flask.
-
Mix Thoroughly: Swirl the flask to create a uniform slurry, ensuring all the silica is coated with the sample solution.
-
Evaporate the Solvent: Carefully remove the solvent under reduced pressure using a rotary evaporator. Continue until the silica becomes a completely dry, free-flowing powder. If it remains oily or clumpy, add more silica and repeat the evaporation.
-
Load the Column: Carefully add the dry, sample-impregnated silica powder to the top of your pre-packed chromatography column.
-
Add a Protective Layer: Gently add a thin layer (approx. 1 cm) of sand on top of the sample layer to prevent it from being disturbed when you add the eluent.
-
Begin Elution: Proceed with your chromatographic separation as planned.
Section 4: Reference Data
Table 1: Common Solvent Systems for Adamantane Derivatives (Normal Phase)
| Compound Class | Typical Mobile Phase System | Polarity | Modifier (if needed) |
| Adamantane Hydrocarbons | 100% Hexane / Heptane | Very Low | None |
| Alkyl Adamantanes | 0-5% Ethyl Acetate in Hexane | Low | None |
| Adamantyl Ketones/Esters | 5-30% Ethyl Acetate in Hexane | Low-Medium | None |
| Adamantyl Alcohols | 20-60% Ethyl Acetate in Hexane | Medium | None |
| Adamantyl Amines | 5-20% Ethyl Acetate in Hexane | Medium | 0.5-1% Triethylamine (TEA)[3] |
| Adamantyl Carboxylic Acids | 50-100% Ethyl Acetate in Hexane | High | 0.5-1% Acetic Acid or Formic Acid[4] |
Table 2: Stationary Phase Selection Guide
| Stationary Phase | Primary Separation Mechanism | Best For... | Avoid If... |
| Silica Gel | Adsorption (Polar Interactions) | General purpose, non-polar to moderately polar neutral or acidic compounds.[14] | Your compound is a strong base (risk of streaking) or is acid-sensitive (risk of decomposition).[3][10] |
| Neutral Alumina | Adsorption (Polar Interactions) | Basic compounds like amines; acid-sensitive molecules.[3] | Your compound is a strong acid (may bind irreversibly). |
| Reversed-Phase (C18) | Partitioning (Hydrophobic Interactions) | Polar, ionizable, or water-soluble adamantane derivatives. Excellent for resolving complex mixtures.[5] | Your compound is extremely non-polar (may be retained indefinitely). |
| Amine-Functionalized Silica | Weak Anion Exchange / H-Bonding | Purifying basic compounds without mobile phase modifiers.[3] | Not generally necessary for neutral or acidic compounds. |
Section 5: Visual Workflows
Caption: Troubleshooting flowchart for poor separation.
Caption: Decision tree for stationary phase selection.
References
-
ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives | Request PDF. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Adamantane. Retrieved January 17, 2026, from [Link]
-
RSC Publishing. (n.d.). Adamantylhydrotrioxide formation during ozonation of adamantane on silica gel - Mendeleev Communications. Retrieved January 17, 2026, from [Link]
-
Solubility of Things. (n.d.). Adamantane. Retrieved January 17, 2026, from [Link]
-
Bradford Scholars. (2020). Journal Pre-proof. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Retrieved January 17, 2026, from [Link]
-
RSC Publishing. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Retrieved January 17, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Chromatographic retention of adamantane derivatives in high-performance liquid chromatography | Request PDF. Retrieved January 17, 2026, from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved January 17, 2026, from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. | Request PDF. Retrieved January 17, 2026, from [Link]
-
Journal of Chemical Technology and Metallurgy. (n.d.). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Retrieved January 17, 2026, from [Link]
-
University of York. (n.d.). Issues - Chemistry Teaching Labs. Retrieved January 17, 2026, from [Link]
-
LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Retrieved January 17, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved January 17, 2026, from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved January 17, 2026, from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 17, 2026, from [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved January 17, 2026, from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 17, 2026, from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved January 17, 2026, from [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. Retrieved January 17, 2026, from [Link]
-
Biotage. (2023). How to Scale-Up Normal-Phase Purification. Retrieved January 17, 2026, from [Link]
-
OUCI. (2024). Construction of adamantane-based monolithic column with three-dimensionally porous structure for small molecules separation and biosample analysis. Retrieved January 17, 2026, from [Link]
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved January 17, 2026, from [Link]
-
Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved January 17, 2026, from [Link]
-
Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved January 17, 2026, from [Link]
-
Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved January 17, 2026, from [Link]
- New Jersey Institute of Technology. (n.d.). Chemiluminescence during ozonation of adamantane on silica gel.
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved January 17, 2026, from [Link]
-
Chemistry For Everyone. (2025). How To Improve TLC Chromatography?. Retrieved January 17, 2026, from [Link]
-
Chemistry For Everyone. (2025). How To Scale Up Column Chromatography?. Retrieved January 17, 2026, from [Link]
-
Wiley Online Library. (n.d.). High-Pressure Synthesis of Nanodiamonds from Adamantane: Myth or Reality?. Retrieved January 17, 2026, from [Link]
-
PubMed Central (PMC). (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved January 17, 2026, from [Link]
-
Agilent. (2023). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembam.com [chembam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 10. Chromatography [chem.rochester.edu]
- 11. Adamantylhydrotrioxide formation during ozonation of adamantane on silica gel - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchwith.njit.edu [researchwith.njit.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. waters.com [waters.com]
- 15. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
Recrystallization methods for N-adamantyl phthalimide purification
Technical Support Center: N-adamantyl Phthalimide Purification
Welcome to the technical support center for the purification of N-adamantyl phthalimide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common challenges encountered during the recrystallization of this compound, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of N-adamantyl phthalimide?
The ideal recrystallization solvent is one that dissolves the compound sparingly at room temperature but completely at its boiling point.[1] For N-adamantyl phthalimide, a molecule with a bulky, nonpolar adamantyl group and a polar phthalimide core, a moderately polar solvent is often the best choice.
-
Primary Recommendation: Ethanol (EtOH) or Isopropanol (IPA) are excellent starting points. Phthalimide and its derivatives often show good solubility in hot alcohols, with significantly reduced solubility upon cooling.[2][3]
-
Alternative Single Solvents: For compounds that are highly soluble in alcohols even when cold, leading to poor recovery, Ethyl Acetate (EtOAc) can be a viable alternative.[4]
-
Solvent Systems (Co-solvents): If a single solvent does not provide the desired solubility profile, a two-solvent system is highly effective. A common and effective pair is Ethanol/Water . In this system, the compound is dissolved in a minimum amount of hot ethanol ("solvent"), and hot water ("anti-solvent") is added dropwise until the solution becomes faintly cloudy (the saturation point).[5] Another option is a Chloroform/Pentane mixture, where the compound is dissolved in chloroform and pentane is added to induce precipitation.[6]
Q2: What are the likely impurities in a crude sample of N-adamantyl phthalimide?
Impurities typically stem from the starting materials or side reactions of the synthesis, which is often a variation of the Gabriel synthesis.[7]
-
Unreacted 1-Aminoadamantane: This is a common impurity that is generally more soluble in acidic water and moderately polar organic solvents than the desired product.
-
Unreacted Phthalic Anhydride/Phthalic Acid: Phthalic anhydride can hydrolyze to phthalic acid. Both are typically more polar than the product. Phthalic acid can be removed by a dilute sodium bicarbonate wash during workup, or it will remain in the mother liquor during recrystallization from moderately polar solvents.
-
Side-Products: Depending on the reaction conditions, minor side products from the condensation reaction may be present.
-
Colored Impurities: These are often high molecular weight, conjugated byproducts that can be removed with an activated carbon (charcoal) treatment.[8]
Q3: How can I assess the purity of my N-adamantyl phthalimide after recrystallization?
A combination of techniques should be used to confirm purity:
-
Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to broaden and become depressed.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to check for the presence of impurities. A pure compound should appear as a single, well-defined spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. The integration of peaks in the ¹H NMR can be used to quantify impurities if their structures are known. For N-adamantyl phthalimide, you should see characteristic peaks for both the adamantyl cage and the phthalimide aromatic protons.[9]
Troubleshooting Guide: Recrystallization Issues
This section addresses specific problems that can arise during the recrystallization process.
Problem: My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.[10][11]
-
Cause & Explanation: The high concentration of the solute upon cooling can lead to its separation as a liquid phase because the temperature is still above its melting point. Impurities can also disrupt the crystal lattice formation, promoting the formation of an oil.
-
Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level.[11]
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[12] After dissolving your compound in hot solvent, allow the flask to cool slowly on the benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath.
-
Change Solvents: Switch to a solvent with a lower boiling point or use a co-solvent system. For instance, if you are using Toluene, try switching to Ethyl Acetate or an Ethanol/Water mixture.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[10]
-
Problem: No crystals are forming, even after the solution has cooled.
This is a common issue that typically points to a non-saturated or supersaturated solution.[13]
-
Cause & Explanation: Either too much solvent was used, meaning the solution is not saturated enough for crystals to form, or the solution is supersaturated, a metastable state where crystallization is kinetically hindered.[14]
-
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (typically 15-25%) and then allow it to cool again. This is the most common and effective fix.[11]
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of pure N-adamantyl phthalimide (a "seed crystal") to the solution. This provides a template for crystal growth.[15]
-
Scratching: As mentioned previously, scratching the flask can initiate nucleation.[12]
-
Ultra-Cooling: Place the flask in a colder bath (e.g., dry ice/acetone) for a short period, but be aware this can sometimes cause the product to crash out as a fine powder, potentially trapping impurities.[8]
-
-
Problem: The recrystallization yield is very low.
A low yield means a significant portion of your compound was lost during the process.[12]
-
Cause & Explanation: Several factors can contribute to poor recovery. The most common is using an excessive amount of solvent, which keeps a large amount of the product dissolved in the mother liquor even after cooling.[14] Other causes include premature crystallization during a hot filtration step or washing the final crystals with a solvent that is not ice-cold.
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product. Work in small solvent additions.
-
Recover from Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can reduce its volume by boiling and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. Warm or room-temperature solvent will redissolve some of your product.[14]
-
Pre-warm Filtration Funnel: If performing a hot filtration to remove insoluble impurities, pre-warm the funnel and filter paper by pouring some hot solvent through it just before filtering your solution. This prevents the product from crashing out on the cold surfaces.[8]
-
Data & Protocols
Table 1: Solvent Selection Guide for Phthalimide Derivatives
| Solvent | Boiling Point (°C) | Characteristics & Use Case | Potential Issues |
| Ethanol | 78 | Good general-purpose solvent for many phthalimides.[2] | May have moderate solubility at room temp, reducing yield. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. | --- |
| Ethyl Acetate | 77 | Good alternative if solubility in alcohols is too high. | Can be too good a solvent, leading to low recovery.[4] |
| Toluene | 111 | Useful for less polar derivatives. | High boiling point may promote "oiling out".[4] |
| Ethanol/Water | Variable | Excellent co-solvent system for fine-tuning solubility.[1] | Finding the correct ratio can require some experimentation. |
| Chloroform/Pentane | Variable | Effective for less polar compounds; pentane acts as anti-solvent.[6] | Chloroform is volatile and has safety concerns. |
Protocol 1: Standard Recrystallization using Ethanol
-
Dissolution: Place the crude N-adamantyl phthalimide in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess.[14]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
(Optional) Hot Filtration: If carbon or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.[8]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum. Determine the yield and assess purity via melting point or other analytical methods.
Visual Guides
Recrystallization Workflow
Caption: General workflow for recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common crystallization problems.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Helmenstine, A. M. (2019). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
-
Zhanghua. (2023). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 477698, N-(1-adamantyl)phthalimide. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Kumar, A., et al. (2023). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
vibzzlab. (2020). Phthalimide : Organic synthesis. YouTube. [Link]
-
Organic Syntheses. Phthalimide. [Link]
-
Al-Hussain, S. A., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry Letters. [Link]
- Google Patents. US9701632B2 - Process for the production of phthalimides.
-
ResearchGate. Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Al-Hussain, S. A., et al. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Molecules. [Link]
-
Al-Hussain, S. A., et al. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Semantic Scholar. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
ResearchGate. Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. [Link]
-
California State University, Sacramento. Recrystallization. [Link]
-
Basarić, N., et al. (2011). Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro. Chemical Biology & Drug Design. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
Vedantu. Phthalimide: Structure, Properties, Preparation, Uses & Reactions. [Link]
-
Cheméo. Chemical Properties of Phthalimide (CAS 85-41-6). [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
-
RSC Publishing. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Phthalimides [organic-chemistry.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. mdpi.com [mdpi.com]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. unifr.ch [unifr.ch]
Technical Support Center: Scaling Up N-Adamantan-1-yl-phthalamic Acid Production
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of N-Adamantan-1-yl-phthalamic acid. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during production. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Synthesis & Reaction Optimization
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield in this acylation reaction typically points to one of four areas: incomplete reaction, side reactions, or product loss during work-up.
-
Causality (Incomplete Reaction): The reaction between phthalic anhydride and 1-adamantanamine is generally fast. However, poor solubility of either starting material at scale can lead to a heterogeneous mixture, slowing the reaction rate. The bulky adamantyl group can also introduce steric hindrance, making the amine less nucleophilic than simpler primary amines.[1]
-
Causality (Side Reactions): The most significant side reaction is the formation of the corresponding imide, N-Adamantan-1-yl-phthalimide. This occurs when the phthalamic acid intermediate undergoes dehydration, a process favored by excessive heat.[2] Another potential issue is the hydrolysis of phthalic anhydride to phthalic acid if water is present in the solvent or reagents, which consumes the anhydride in a non-productive pathway.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the phthalic anhydride starting material.
-
Solvent Selection: Choose a solvent that adequately dissolves both starting materials. Dichloromethane (DCM), ethyl acetate, or acetone are excellent starting points for small scale, while toluene may be considered for larger scales with appropriate temperature control.[3]
-
Temperature Control: Maintain a low reaction temperature (0-25°C) to suppress the formation of the imide byproduct. The initial mixing of reagents is exothermic and must be controlled, especially at scale.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the limiting reagent (typically 1-adamantanamine) to ensure the reaction has gone to completion before initiating work-up.
-
Question 2: I am observing significant formation of N-Adamantan-1-yl-phthalimide as a byproduct. How can I prevent this?
Answer: Imide formation is a classic challenge in phthalamic acid synthesis and is almost always caused by excessive heat. The phthalamic acid product is a thermodynamic intermediate, and with sufficient activation energy (heat), it will eliminate water to form the more stable five-membered imide ring.[2][4]
-
Mechanism of Imide Formation: The carboxylic acid group of the phthalamic acid protonates the amide carbonyl, making it more electrophilic. The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate which subsequently collapses, eliminating water to form the imide.
-
Preventative Measures:
-
Strict Temperature Control: The most critical factor. Run the reaction at or below room temperature. For scaled-up reactions, this means using a jacketed reactor with a chiller and adding the reagents portion-wise or via an addition funnel to manage the exotherm.
-
Avoid High-Temperature Work-ups: Do not use heat to concentrate the reaction mixture if significant phthalamic acid is present. If solvent must be removed, use rotary evaporation under reduced pressure at a low temperature (<40°C).
-
Reaction Time: Do not let the reaction run unnecessarily long, especially if ambient temperatures are high. Once the starting material is consumed (as confirmed by TLC/LC-MS), proceed immediately to the work-up.
-
Product Isolation & Purification
Question 1: My product "oils out" or precipitates as a sticky solid during crystallization, making it difficult to filter and dry. How can I obtain a clean, crystalline powder?
Answer: Oiling out occurs when a compound precipitates from a solution above its melting point or when the rate of precipitation is too high for an ordered crystal lattice to form. The bulky, lipophilic adamantane group can make this compound prone to this behavior.
-
Causality & Expert Insight: This issue is fundamentally one of solubility and kinetics. The goal is to make the product supersaturated in a controlled manner, allowing time for crystal nucleation and growth. Rapid changes in solvent composition or temperature are the primary causes of poor crystal formation.
-
Troubleshooting Protocol for Crystallization:
-
Solvent System Selection: An ideal system is one where the product is soluble at a higher temperature but sparingly soluble at a lower temperature. For phthalamic acids, aqueous ethanol or aqueous isopropanol can be effective.[3] The solubility of phthalic acid itself is significantly higher in boiling water compared to cold water, a principle that applies to its derivatives.[5]
-
Controlled Cooling: After dissolving the crude product in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature without disturbance. Rapid cooling (e.g., plunging directly into an ice bath) is a common mistake that promotes oiling out.[6]
-
Seeding: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled, supersaturated solution can promote the growth of well-defined crystals.
-
Anti-Solvent Precipitation: Alternatively, dissolve the crude product in a solvent in which it is soluble (e.g., acetone or THF). Then, slowly add an "anti-solvent" in which it is insoluble (e.g., heptane or water) dropwise with vigorous stirring until the solution becomes cloudy. Add a small amount of the first solvent to redissolve the cloudiness, then allow it to stand. This controlled approach often yields better crystals.
-
Question 2: How can I effectively remove unreacted starting materials (phthalic anhydride, 1-adamantanamine) and phthalic acid from my crude product?
Answer: A well-designed aqueous work-up leveraging the different acid-base properties of the components is the most effective strategy.
-
Strategy:
-
This compound: Carboxylic acid (pKa ~4-5).
-
1-Adamantanamine: Basic amine.
-
Phthalic Anhydride: Hydrolyzes to phthalic acid.
-
Phthalic Acid: Di-carboxylic acid (pKa1 ~2.9, pKa2 ~5.4).
-
-
Step-by-Step Purification Workflow:
-
Remove Amine: After the reaction is complete, perform an acidic wash by extracting the organic layer with dilute aqueous HCl (e.g., 1 M). The basic 1-adamantanamine will be protonated to form a water-soluble ammonium salt and will be removed into the aqueous layer.
-
Isolate Product from Anhydride/Phthalic Acid: Extract the organic layer with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃). The this compound and any phthalic acid will be deprotonated to their water-soluble carboxylate salts. Unreacted phthalic anhydride (if any remains) and the neutral imide byproduct will remain in the organic layer.
-
Precipitate Pure Product: Separate the aqueous layer containing the desired product salt. Cool this aqueous solution to 0-5°C and slowly acidify it with dilute HCl. The this compound will precipitate out as a solid as it is protonated and becomes insoluble in water.
-
Filter and Dry: Collect the precipitated solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.
-
Section 2: Protocols & Methodologies
Scalable Laboratory Synthesis of this compound
This protocol is designed for a 100g scale and incorporates the principles discussed above.
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead stirrer, a temperature probe, and a nitrogen inlet. Set the chiller for the reactor jacket to 10°C.
-
Reagent Preparation:
-
Charge the reactor with phthalic anhydride (98.7 g, 0.66 mol, 1.0 equiv).
-
Add 1 L of anhydrous ethyl acetate to the reactor and begin stirring to form a slurry.
-
In a separate vessel, dissolve 1-adamantanamine (100 g, 0.66 mol, 1.0 equiv) in 500 mL of anhydrous ethyl acetate.
-
-
Reaction Execution:
-
Slowly add the 1-adamantanamine solution to the phthalic anhydride slurry in the reactor over a period of 60-90 minutes, ensuring the internal temperature does not exceed 25°C.
-
Once the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.
-
-
Reaction Monitoring:
-
Take a small aliquot of the reaction mixture, spot it on a TLC plate, and elute with a suitable solvent system (e.g., 50:50 Hexane:Ethyl Acetate with 1% acetic acid).
-
Visualize under UV light. The reaction is complete when the spot corresponding to 1-adamantanamine is no longer visible.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a 4 L separatory funnel.
-
Extract the organic layer with 1 M HCl (2 x 500 mL) to remove any unreacted 1-adamantanamine.
-
Extract the organic layer with saturated NaHCO₃ solution (3 x 500 mL). Combine these basic aqueous extracts, which now contain the product as its sodium salt.
-
Cool the combined aqueous extracts in an ice bath with stirring.
-
Slowly and carefully acidify the aqueous solution to pH 2-3 by adding 6 M HCl. A thick white precipitate of the product will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Filtration and Drying:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water (3 x 250 mL).
-
Dry the product in a vacuum oven at 40-45°C to a constant weight.
-
Expected Outcome: A white to off-white crystalline solid with a yield of 85-95%.
-
Section 3: Data & Visualization
Table 1: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages | Scale-Up Recommendation |
| Dichloromethane (DCM) | 40 | Excellent solubility for starting materials; volatile for easy removal. | Environmental concerns; lower boiling point can be challenging for large-scale cooling. | Good for lab scale (<100g); less ideal for production. |
| Ethyl Acetate | 77 | Good solubility; less toxic than DCM; effective for extractive work-up. | Flammable; can contain water if not dried properly. | Recommended for pilot and large-scale synthesis. |
| Acetone | 56 | High solubility for reactants. | Very volatile and flammable; can be too effective a solvent, making precipitation difficult. | Suitable for lab scale; use with caution. |
| Toluene | 111 | Higher boiling point allows for wider temperature range (if needed); good for azeotropic removal of water (not ideal here). | Higher boiling point requires more energy for removal; may require higher reaction temp, risking imide formation. | Not recommended unless specific solubility issues are encountered.[3] |
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired reaction to form this compound and the competing dehydration pathway that leads to the undesired imide byproduct.
Caption: Reaction scheme showing desired product formation versus temperature-induced byproduct.
Diagram 2: General Experimental & Purification Workflow
This flowchart outlines the logical steps from reaction setup to obtaining the final, pure product.
Caption: Step-by-step workflow for the synthesis and purification process.
References
- Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens.
- US5015758A - Process for the preparation of 1-adamantane derivatives.
-
Vu, B. D., et al. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775. [Link]
- Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).
- Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825.
-
Amide synthesis by acylation. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
Al-Azawi, A. M. M., & Ali, M. S. (2006). Synthesis of Novel N-Substituted Phthalimidyl Esters and Their Applications as Plasticizers for Poly (Vinyl Chloride). Baghdad Science Journal, 3(4). [Link]
- US2848488A - Crystallization of phthalic acids.
- Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts.
-
A critical review on the progress and challenges to a more sustainable, cost competitive synthesis of adipic acid. Royal Society of Chemistry. Accessed January 17, 2026. [Link]
-
Lactic Acid for Green Chemical Industry: Recent Advances in and Future Prospects for Production Technology, Recovery, and Applications. MDPI. Accessed January 17, 2026. [Link]
-
Why did my amide syntesis does not work?. ResearchGate. Accessed January 17, 2026. [Link]
-
24.3: Synthesis of Amides. Chemistry LibreTexts. Accessed January 17, 2026. [Link]
-
REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES. UNT Digital Library. Accessed January 17, 2026. [Link]
-
N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. Accessed January 17, 2026. [Link]
-
SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. DTIC. Accessed January 17, 2026. [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. Accessed January 17, 2026. [Link]
-
Video: Preparation of Amides. JoVE. Accessed January 17, 2026. [Link]
-
Supplementary Information. The Royal Society of Chemistry. Accessed January 17, 2026. [Link]
- Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Accessed January 17, 2026. [Link]
-
Crystallization Lab 2017. Truman ChemLab. Accessed January 17, 2026. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health. Accessed January 17, 2026. [Link]
-
Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. PUBDB. Accessed January 17, 2026. [Link]
- An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions.
-
How to grow phthalic acid crystal, given that it is not soluble in water at room temp?. ResearchGate. Accessed January 17, 2026. [Link]
-
Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Accessed January 17, 2026. [Link]
-
N-PHTHALYL-L-β-PHENYLALANINE. Organic Syntheses. Accessed January 17, 2026. [Link]
-
Polyvinyl chloride. Wikipedia. Accessed January 17, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemlab.truman.edu [chemlab.truman.edu]
Identification and removal of impurities in N-Adamantan-1-yl-phthalamic acid
This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Adamantan-1-yl-phthalamic acid. It is designed to provide practical, in-depth solutions to common challenges encountered during experimental work, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, select appropriate purification strategies, and validate the purity of your final compound with confidence.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from several potential sources. The synthesis of this compound is a nucleophilic acyl substitution where the primary amine of 1-adamantanamine attacks one of the carbonyl carbons of phthalic anhydride.
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, non-optimal temperature, or poor solubility of 1-adamantanamine in the chosen solvent.
-
Premature Cyclization: The primary product, the phthalamic acid, can undergo an intramolecular condensation (dehydration) to form the thermodynamically stable N-Adamantan-1-yl-phthalimide, especially when heated.[1][2] Many standard procedures for forming phthalimides involve refluxing the amic acid intermediate in a solvent like acetic acid, which facilitates this cyclization.[1]
-
Hydrolysis of Starting Material: Phthalic anhydride is susceptible to hydrolysis, reverting to phthalic acid in the presence of water.[3] This depletes one of your key reactants. Ensure all solvents and reagents are anhydrous.
-
Loss During Workup: The phthalamic acid has both an acidic (carboxylic acid) and a basic (amide) character, though it is primarily acidic. Improper pH adjustment during an aqueous workup can lead to the product remaining dissolved in either the aqueous or organic layer, leading to significant loss.
Solutions:
-
Reaction Conditions: Run the reaction at room temperature or slightly below to minimize the rate of cyclization to the imide. Use a dry, aprotic solvent in which both reactants have reasonable solubility (e.g., Dichloromethane, THF, or Acetonitrile).
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.
-
Workup Strategy: After the reaction, use a careful acid-base extraction protocol (see Protocol 2) to isolate the acidic product from any unreacted basic 1-adamantanamine.
Q2: My analytical data (NMR, LC-MS) shows unexpected peaks. How can I identify the impurities?
Identifying contaminants is the first step toward selecting a successful purification strategy. The most common impurities are unreacted starting materials and specific side-products.
Below is a summary of the most probable impurities and their expected analytical signatures.
| Impurity | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| Phthalic Anhydride | C₈H₄O₃ | 148.1 | ¹H NMR: Aromatic protons (~7.8-8.0 ppm). MS (ESI-): May hydrolyze to phthalic acid in situ, showing m/z 165 [M-H]⁻. IR: Characteristic anhydride C=O stretches (~1850, 1770 cm⁻¹). |
| 1-Adamantanamine | C₁₀H₁₇N | 151.25 | ¹H NMR: Characteristic bulky adamantyl protons (~1.6-2.1 ppm). MS (ESI+): m/z 152 [M+H]⁺. |
| Phthalic Acid | C₈H₆O₄ | 166.13 | ¹H NMR: Aromatic protons and a broad carboxylic acid proton peak (>10 ppm). MS (ESI-): m/z 165 [M-H]⁻. |
| N-Adamantan-1-yl-phthalimide | C₁₈H₁₉NO₂ | 281.35 | ¹H NMR: Absence of the broad COOH and N-H peaks seen in the phthalamic acid. MS (ESI+): m/z 282 [M+H]⁺. IR: Imide C=O stretches (~1770, 1710 cm⁻¹), absence of broad O-H stretch. |
Q3: My purified product seems pure by NMR, but I get a broad melting point. Why?
A broad melting point range is a classic indicator of impurity, even if it's not easily detected by NMR at low levels.
Potential Causes:
-
Residual Solvent: The most common culprit. Even after drying, solvent molecules can be trapped within the crystal lattice.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. The presence of multiple forms will result in a broad melting range.
-
Isomeric Impurities: While less common for this specific synthesis, the presence of hard-to-separate isomers (e.g., impurities from the starting adamantanamine) could be a factor.
-
Presence of the Imide: The N-Adamantan-1-yl-phthalimide is structurally similar and may co-crystallize with the desired phthalamic acid, disrupting the crystal lattice and broadening the melting point.
Solutions:
-
Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (be cautious of cyclization).
-
Recrystallization Technique: Slow, careful recrystallization is key to forming a single, well-ordered crystal lattice.[4] Avoid crash cooling, as this tends to trap impurities and solvent. (See Protocol 3).
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to investigate thermal events. DSC can reveal the presence of multiple melting points or solid-state transitions indicative of polymorphism or impurities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound and N-Adamantan-1-yl-phthalimide?
This compound is an amic acid, which contains both a carboxylic acid group and an amide group. It is the initial product of the reaction between 1-adamantanamine and phthalic anhydride. N-Adamantan-1-yl-phthalimide is the corresponding cyclic imide, formed by the loss of a water molecule from the phthalamic acid. This cyclization is often promoted by heat or acid catalysis.[1][2] The imide is generally more stable, less polar, and has different solubility properties than the parent amic acid.
Q2: Which purification method is best for removing unreacted starting materials?
For removing unreacted 1-adamantanamine (basic) and phthalic acid/anhydride (acidic), a liquid-liquid acid-base extraction is the most efficient method. The desired product is acidic and can be manipulated based on pH. This technique exploits the different acid-base properties of the components to move them between an organic solvent and an aqueous solution.
See Protocol 2 for a detailed workflow.
Q3: The cyclized imide is my main impurity. How do I remove it?
The N-Adamantan-1-yl-phthalimide is significantly less polar than the desired this compound due to the absence of the free carboxylic acid group. This difference in polarity is the key to their separation.
-
Silica Gel Column Chromatography: This is the most effective method. The more polar phthalamic acid will have a stronger affinity for the silica gel and elute more slowly, while the less polar imide will elute much faster. See Protocol 4 for a detailed methodology.
-
Selective Recrystallization: Finding a solvent system where the solubility of the acid and the imide are substantially different can also be effective. This often requires screening multiple solvents but can be more scalable than chromatography. For example, a polar solvent may preferentially dissolve the phthalamic acid, leaving the less soluble imide behind, or vice versa.
Experimental Protocols & Workflows
Workflow for Synthesis, Purification, and Analysis
The following diagram outlines the logical flow from crude product to a purified, verified compound.
Caption: General workflow from crude product to final purity validation.
Troubleshooting Decision Tree
Use this diagram to diagnose the likely impurity based on analytical results and select the appropriate purification path.
Caption: Decision tree for identifying impurities and selecting a purification method.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting common impurities.
Instrumentation & Columns:
-
System: Standard HPLC or UPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Detection: 254 nm.
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of your sample in Acetonitrile or a 1:1 mixture of Acetonitrile:Water.
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with 95% A / 5% B. Ramp to 5% A / 95% B over 15 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.
-
-
Injection: Inject 5-10 µL of the sample solution.
-
Analysis:
-
Expected Elution Order: Impurities will elute based on polarity. Expect phthalic acid (most polar) to elute first, followed by the desired this compound, and finally the much less polar N-Adamantan-1-yl-phthalimide and 1-adamantanamine. This method provides high selectivity for adamantane derivatives.[5][6]
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to remove basic (1-adamantanamine) and other acidic (phthalic acid) impurities.
Reagents & Equipment:
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
1 M Hydrochloric Acid (HCl).
-
1 M Sodium Hydroxide (NaOH).
-
Saturated Sodium Chloride solution (Brine).
-
Separatory funnel, beakers, pH paper.
Methodology:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., 100 mL of Ethyl Acetate).
-
Remove Basic Impurities: Transfer the solution to a separatory funnel. Add 50 mL of 1 M HCl, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer (which now contains the protonated 1-adamantanamine). Repeat this wash.
-
Isolate the Product: To the remaining organic layer, add 50 mL of 1 M NaOH. Shake vigorously. The desired phthalamic acid will be deprotonated and move into the aqueous layer. Drain and collect this basic aqueous layer.
-
Precipitation: Cool the collected basic aqueous layer in an ice bath. Slowly acidify with concentrated HCl, stirring constantly, until the pH is ~2-3. The this compound will precipitate as a solid.
-
Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove salts.
-
Drying: Dry the purified solid under high vacuum.
Protocol 3: Purification by Recrystallization
This protocol is used for the final purification of the product after major impurities have been removed.
Principle: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[4] For this compound, a mixed solvent system is likely required due to its dual polarity (polar acid/amide, non-polar adamantane).
Solvent Screening:
-
Test solubility in various solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, and mixtures with water or hexane.
-
A good starting point is an alcohol/water or acetone/hexane mixture.
Methodology:
-
Dissolution: Place the solid in a flask and add the primary solvent (e.g., ethanol) dropwise while heating to a boil until the solid just dissolves. Use the absolute minimum amount of hot solvent.[7]
-
Induce Crystallization: If using a mixed system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the cloudiness.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Collection & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any surface impurities.
-
Drying: Dry the crystals thoroughly under vacuum.
Protocol 4: Purification by Flash Column Chromatography
This protocol is highly effective for separating the desired phthalamic acid from the less polar imide impurity.
Materials:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate), often with a small amount of acetic or formic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.
-
Glass column, flasks, compressed air source.
Methodology:
-
Eluent Selection: Use TLC to find an eluent system that gives good separation. The desired product should have an Rf value of ~0.2-0.4. A good starting point is 70:30 Hexane:Ethyl Acetate + 1% Acetic Acid.
-
Column Packing: Pack the column with a slurry of silica gel in the non-polar solvent (Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with the chosen mobile phase. The less polar imide will travel down the column faster and elute first. The more polar phthalamic acid will elute later.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
References
- Khuluod Fahed Hamak. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. (Link not directly available, but describes the general synthesis).
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Al-Mousawi, S. M., El-Apasery, M. A., & Hamdi, N. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25387-25415. [Link]
-
Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Phthalimidation of phthalic anhydride by using amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Amantadine. Retrieved from [Link]
-
DailyMed. (n.d.). AMANTADINE HCL- amantadine hydrochloride capsule, liquid filled. Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile: Amantadine Hydrochloride USP. Retrieved from [Link]
-
Drugs.com. (2023). Amantadine: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]
-
Chem 267. (n.d.). Recrystallization. Retrieved from [Link] (Note: This is a general university lab manual, used here to support the fundamental principles of the technique).
-
University of Alberta. (n.d.). Recrystallization1. Retrieved from [Link] (Note: This is a general university lab manual, used here to support the fundamental principles of the technique).
-
Blog. (2025). What are the applications of the chemical derivatives of 1 - adamantanamine? Retrieved from [Link]
-
Phan, T. P. D., et al. (2021). A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775. [Link]
- Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
-
ResearchGate. (n.d.). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. Retrieved from [Link]
-
Semantic Scholar. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Retrieved from [Link]
-
Vu, B. D., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5398-5408. [Link]
- Google Patents. (n.d.). JP4984548B2 - Purification method of adamantane monools.
-
ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives. Retrieved from [Link]
-
PubMed. (1996). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-beta-D-glucose. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Phthalimides [organic-chemistry.org]
- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-beta-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Enhancing the Stability of N-Adamantan-1-yl-phthalamic Acid in Solution
Welcome to the technical support center for N-Adamantan-1-yl-phthalamic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this molecule in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what makes its stability a concern?
This compound is a derivative of phthalamic acid, characterized by a bulky, hydrophobic adamantyl group attached to the amide nitrogen. Its structure contains both a carboxylic acid and an amide functional group in an ortho position on a benzene ring. This specific arrangement is the primary source of its inherent instability in solution.
The proximity of the carboxylic acid to the amide bond allows for intramolecular catalysis, leading to two main degradation pathways:
-
Intramolecular Cyclization: The carboxylic acid group can attack the amide carbonyl, leading to a cyclization reaction that eliminates a molecule of water to form the highly stable N-Adamantan-1-yl-phthalimide. This is often the predominant degradation pathway.[1][2]
-
Hydrolysis: The amide bond can be cleaved through hydrolysis, breaking the molecule down into its parent constituents: phthalic acid and 1-adamantanamine.[1][3] This reaction can be catalyzed by both acid and base.[4][5]
The bulky adamantyl group also imparts low aqueous solubility, further complicating the preparation of stable solutions.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide
Q2: I dissolved my compound in an aqueous buffer, but a precipitate formed over time. What is happening?
This is a classic sign of degradation via cyclization. The degradation product, N-Adamantan-1-yl-phthalimide, is significantly less polar and less water-soluble than the parent phthalamic acid due to the loss of the free carboxylic acid group. As the parent compound degrades, the resulting imide crashes out of the aqueous solution.
Causality: The rate of this cyclization is highly dependent on pH. Studies on similar phthalamic acid derivatives show that the reaction is often fastest under mildly acidic conditions where a sufficient population of the carboxylic acid is in its un-ionized, protonated form (-COOH), which is necessary for the intramolecular attack.[1]
Troubleshooting Steps:
-
Confirm Precipitate Identity: If possible, isolate the precipitate and analyze it using techniques like LC-MS or NMR to confirm it is N-Adamantan-1-yl-phthalimide.
-
Adjust pH: The stability of the parent compound is generally greatest at neutral to slightly alkaline pH (pH 7-8), where the carboxylic acid is deprotonated to the carboxylate (-COO⁻). The negatively charged carboxylate is a much weaker nucleophile, significantly slowing down the intramolecular cyclization.[6]
-
Consider Solvent System: If your experimental conditions allow, using a solvent system with a lower water activity can slow down both hydrolysis and cyclization (which produces water).
Q3: What is the optimal pH range for storing this compound in solution?
The optimal pH is a trade-off between minimizing cyclization and preventing base-catalyzed hydrolysis.
| pH Range | Dominant Degradation Pathway | Rationale | Stability Outlook |
| < 4 (Acidic) | Acid-catalyzed Hydrolysis & Cyclization | The amide can be protonated, making it susceptible to hydrolysis. The carboxylic acid is fully protonated, facilitating intramolecular attack (cyclization).[3][5] | Poor |
| 4 - 6.5 (Mildly Acidic) | Intramolecular Cyclization | This is often the "sweet spot" for rapid cyclization, as the carboxylic acid is largely in its active, un-ionized form.[1] | Very Poor |
| 7 - 8 (Neutral/Slightly Basic) | Minimal Degradation | The carboxylic acid is deprotonated to the less reactive carboxylate anion, inhibiting cyclization. Base-catalyzed hydrolysis is still relatively slow. | Optimal |
| > 9 (Basic) | Base-catalyzed Hydrolysis | The high concentration of hydroxide ions (OH⁻) directly attacks the amide carbonyl, leading to hydrolysis.[4] | Poor |
Recommendation: For short- to medium-term storage, maintain the solution pH between 7.0 and 8.0 . Always use a well-buffered system to prevent pH shifts.
Q4: How can I prepare a stable, concentrated stock solution?
Due to poor aqueous solubility, preparing a concentrated stock in a purely aqueous buffer is often not feasible. The use of organic co-solvents is highly recommended.[7][8][9]
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent for achieving high concentrations. Prepare the stock in 100% DMSO and store it at -20°C or -80°C. DMSO is hygroscopic, so use anhydrous grade and store it properly to minimize water content that could contribute to hydrolysis over long-term storage.
-
Ethanol or Propylene Glycol: These are less toxic alternatives to DMSO and can be suitable for many cell-based assays.[10] Solubility may be lower than in DMSO.
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Weigh out 2.994 mg of this compound (MW: 299.36 g/mol ).
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the solid.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-binding tubes. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Storage: Store the aliquots at -80°C for long-term stability. When ready to use, thaw an aliquot quickly and dilute it into your final aqueous experimental buffer immediately before the experiment.
Caption: Workflow for preparing a stable stock solution.
Q5: How can I perform a forced degradation study to understand my compound's stability limits?
A forced degradation (or stress testing) study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[11][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
Protocol: Forced Degradation Study
-
Objective: To identify degradation products under various stress conditions and determine the compound's stability profile.
-
Analytical Method: A stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water/formic acid) capable of separating the parent compound from its degradants is required.
Stress Conditions:
-
Acid Hydrolysis:
-
Incubate the compound (e.g., at 1 mg/mL) in 0.1 M HCl at 60°C.
-
Sample at time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Incubate the compound in 0.1 M NaOH at room temperature. Note: Base hydrolysis is often much faster than acid hydrolysis.
-
Sample at shorter time points (e.g., 15, 30, 60, 120 minutes).
-
Neutralize samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Incubate the compound in 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Sample at time points (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.
-
-
Thermal Degradation:
-
Store the solid compound at a high temperature (e.g., 80°C) and the compound in solution (in the chosen solvent system) at 60°C.
-
Analyze at time points (e.g., 1, 3, 7 days).
-
-
Photostability:
-
Expose the compound (solid and in solution) to light conditions as specified in ICH guideline Q1B.
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
By analyzing the chromatograms from these stress conditions, you can identify the retention times of the major degradants (N-Adamantan-1-yl-phthalimide and phthalic acid) and validate that your analytical method can resolve them from the parent peak.
References
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACSElumnate URL: [Link]
-
Title: Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Co-solvent: Significance and symbolism Source: ScienceDirect URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: LinkedIn URL: [Link]
-
Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL: [Link]
-
Title: The Hydrolysis and Cyclization of Some Phthalamic Acid Derivatives Source: Journal of the American Chemical Society URL: [Link]
-
Title: Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides Source: Royal Society of Chemistry URL: [Link]
-
Title: Intramolecular Catalysis of Hydrolytic Reactions. III. Intramolecular Catalysis by Carboxylate Ion in the Hydrolysis of Methyl Hydrogen Phthalate and Phthalamic Acid Source: Journal of the American Chemical Society URL: [Link]
-
Title: Transdermal Formulation Forced Degradation Testing Source: CD Formulation URL: [Link]
-
Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]
-
Title: The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation. Source: ResearchGate URL: [Link]
-
Title: Co-solvency and anti-solvent method for the solubility enhancement Source: DelveInsight URL: [Link]
-
Title: Transformation of phthalates via hydrolysis Source: ResearchGate URL: [Link]
-
Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems Source: ResearchGate URL: [Link]
-
Title: pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Why are amides resist hydrolysis in plain water? Source: Quora URL: [Link]
-
Title: Stability of Medium-Bridged Twisted Amides in Aqueous Solutions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The hydrolysis and cyclization of some phthalamic acid derivatives Source: PubMed URL: [Link]
-
Title: A method for the trace analysis of naptalam (N-1-naphthylphthalamic acid) in water Source: PubMed URL: [Link]
-
Title: The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions Source: The Royal Society of Chemistry URL: [Link]
-
Title: Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose Source: ResearchGate URL: [Link]
-
Title: Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography Source: MDPI URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The hydrolysis and cyclization of some phthalamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pharmtech.com [pharmtech.com]
Validation & Comparative
The Adamantane Scaffold: A Comparative Guide to Bioactivity, Featuring N-Adamantan-1-yl-phthalamic acid Analogs
Introduction: The Enduring Appeal of the Adamantane Moiety in Medicinal Chemistry
First isolated from crude oil in 1933, adamantane is a unique, rigid, and highly symmetrical tricyclic hydrocarbon[1]. Its cage-like structure and lipophilic nature have made it a privileged scaffold in drug discovery for decades[2][3]. The incorporation of an adamantane moiety into a molecule can significantly enhance its pharmacokinetic properties, such as absorption and metabolic stability, and improve its ability to cross biological membranes, including the blood-brain barrier[4]. This has led to the development of a diverse array of adamantane derivatives with a broad spectrum of biological activities, including antiviral, neuroprotective, anticancer, and enzyme-inhibitory effects[5][6]. This guide provides a comparative overview of the bioassay performance of various classes of adamantane derivatives, with a special focus on the potential therapeutic applications of compounds structurally related to N-Adamantan-1-yl-phthalamic acid.
Comparative Bioactivity of Adamantane Derivatives
The versatility of the adamantane scaffold has been exploited to create a wide range of therapeutic agents. Below, we compare the bioactivities of several key classes of adamantane derivatives.
Antiviral Adamantane Derivatives: The Trailblazers
The first successful clinical application of adamantane derivatives was in the field of antiviral therapy[2]. Amantadine and its α-methyl derivative, rimantadine, were among the first synthetic antiviral drugs approved for the treatment of influenza A virus infections[1].
-
Mechanism of Action: These primary aminoadamantanes function by blocking the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication within the host cell[1].
While the emergence of drug-resistant strains has limited their use against influenza, the antiviral potential of adamantane derivatives continues to be explored against other viruses, including HIV, herpes simplex, and coronaviruses[1][7].
Neuroprotective Adamantane Derivatives: Targeting the Central Nervous System
The lipophilicity of the adamantane cage makes it an ideal scaffold for drugs targeting the central nervous system (CNS).
-
Memantine: A prominent example is memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. It protects neurons from excitotoxicity by blocking the overstimulation of NMDA receptors by glutamate[1].
-
Amantadine in Parkinson's Disease: Amantadine has also found utility in treating Parkinson's disease, where it is thought to modulate dopaminergic neurotransmission[1].
The neuroprotective potential of adamantane derivatives extends to other conditions, with ongoing research into their application in treating traumatic brain injury and other neurodegenerative disorders[1].
Anticancer Adamantane Derivatives: A Multifaceted Approach
The adamantane moiety has been incorporated into various anticancer agents, demonstrating diverse mechanisms of action.
-
Cytotoxicity: Adamantane-containing compounds have shown cytotoxic effects against a range of cancer cell lines, including breast, colon, and lung cancer[1][8].
-
Enzyme Inhibition: Some derivatives act as inhibitors of enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and tyrosine kinases[1][9].
-
Apoptosis Induction: Certain adamantane derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells[10].
The bulky adamantane group can enhance the binding of these drugs to their target proteins, leading to improved efficacy.
Adamantane Derivatives as Enzyme Inhibitors
The rigid structure of adamantane makes it an excellent anchor for designing inhibitors that can fit into the active sites of specific enzymes.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Vildagliptin and saxagliptin are adamantane-containing drugs used to treat type 2 diabetes. They inhibit the DPP-4 enzyme, which leads to increased levels of incretin hormones and enhanced insulin secretion[6][9].
-
Cholinesterase Inhibitors: Adamantane derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease[11][12].
Focus: this compound and Structurally Related Phthalimidines
While specific bioassay data for this compound is not extensively available in the public domain, research on the closely related N-adamantyl phthalimidines provides valuable insights into its potential biological activities. Phthalimides are a well-known class of compounds with a wide range of pharmacological properties, including anti-inflammatory and anticancer effects[13][14][15][16]. A study on novel N-adamantyl phthalimidines revealed significant anti-inflammatory and anti-angiogenic properties[12][17].
Anti-inflammatory and Anti-angiogenic Activity of N-Adamantyl Phthalimidines
In a key study, a library of N-adamantyl phthalimidines was synthesized and evaluated for their ability to modulate inflammatory and angiogenic pathways[17].
-
Inhibition of TNF-α and Nitrite Production: Treatment of lipopolysaccharide (LPS)-challenged cells with these compounds led to a reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and nitrite, both of which are key mediators of inflammation[17].
-
Anti-angiogenic Effects: Several of the N-adamantyl phthalimidine derivatives demonstrated notable anti-angiogenic activity[12][17]. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.
These findings suggest that the combination of the adamantane moiety and the phthalimide/phthalamic acid scaffold could yield compounds with potent anti-inflammatory and anticancer properties. The phthalamic acid structure, being a ring-opened analog of phthalimide, may exhibit similar or distinct biological activities, warranting further investigation.
The table below summarizes the reported activity of a representative N-adamantyl phthalimidine derivative in cellular assays[17].
| Compound | Assay | Result |
| Phthalimidine 24 | Nitrite Reduction (LPS-challenged cells) | 88.5% decrease |
| TNF-α Secretion (LPS-challenged cells) | 4% decrease |
Data sourced from a study on N-adamantyl, substituted adamantyl and noradamantyl phthalimidines[17].
Experimental Protocols for Key Bioassays
To facilitate further research in this area, we provide detailed protocols for three standard bioassays relevant to the evaluation of adamantane derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic potential of anticancer drugs[13][14].
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically[13][18].
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment[17].
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours)[16].
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C[14].
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals[13].
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm[14].
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT cytotoxicity assay.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds[15][19].
Principle: This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer. The reduction in the number of plaques in the presence of the drug is a measure of its antiviral activity[15][20].
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer[15].
-
Virus and Compound Incubation: Pre-incubate a known concentration of the virus with serial dilutions of the adamantane derivative[21].
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures and allow for viral adsorption[21].
-
Overlay: After the adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose) to restrict viral spread to adjacent cells[15].
-
Incubation: Incubate the plates for several days to allow for plaque formation[15].
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques[19].
-
Data Analysis: Calculate the percentage of plaque reduction compared to a no-drug control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Caption: Plaque reduction assay workflow.
Ellman's Method for Cholinesterase Inhibition
Ellman's method is a simple and reliable colorimetric assay for measuring cholinesterase activity and screening for inhibitors[11][22].
Principle: The assay uses acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by acetylcholinesterase (AChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity[5][11].
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (ATCh), DTNB, and the test compound in a suitable buffer[12].
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations[23].
-
Enzyme Addition: Add the enzyme solution to all wells except the blank and pre-incubate[12].
-
Reaction Initiation: Start the reaction by adding the substrate solution to all wells[12].
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for a set period (e.g., 5-10 minutes)[5].
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
Caption: Principle of Ellman's method for AChE inhibition.
Conclusion and Future Directions
The adamantane scaffold remains a cornerstone of modern medicinal chemistry, providing a versatile platform for the development of drugs targeting a wide range of diseases. While established derivatives like amantadine and memantine have paved the way, the exploration of novel adamantane-containing molecules continues to yield promising therapeutic candidates. The anti-inflammatory and anti-angiogenic activities observed for N-adamantyl phthalimidines highlight a promising avenue for future research. Further investigation into the bioactivity of this compound and its analogs is warranted to fully elucidate their therapeutic potential, particularly in the areas of oncology and inflammatory diseases. The detailed bioassay protocols provided herein offer a robust framework for the systematic evaluation of these and other novel adamantane derivatives.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Viroxy. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
- Greig, N. H., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry, 26(8), 1547-1559.
- Landry, M. L., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 31(7), 1968-1971.
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
- Kunes, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Sensors, 11(4), 4356-4367.
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
-
Molecules. (2016). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]
-
Archives of Pharmacal Research. (1998). Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation. Retrieved from [Link]
- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]
-
Oncotarget. (2016). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Retrieved from [Link]
-
SciSpace. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Adamantane‐based drugs and their scaffolds. Retrieved from [Link]
-
Tap Chi Duoc Hoc. (2018). SYNTHESIS AND BIOACIVITY SCREENING OF SOME NOVEL N-(ADAMANTAN-1-YL)-1-ARYL-METHANIMINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Currently available adamantane derivatives in clinical practice and their activity. Retrieved from [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
-
MDPI. (2014). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Retrieved from [Link]
-
Chemical Biology & Drug Design. (2012). Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Biological activity of adamantane analogues. Retrieved from [Link]
-
Shota Rustaveli National Science Foundation of Georgia. (n.d.). project summary. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis and antimicrobial activity of new adamantane derivatives I. Retrieved from [Link]
-
Molecules. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
-
PubMed Central. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Retrieved from [Link]
-
DTIC. (1970). SYNTHESIS AND BIOACIVITY SCREENING OF SOME NOVEL N-(ADAMANTAN-1-YL)-1-ARYL-METHANIMINES. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2009). a simple method for synthesis of amantadine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). O-(Adamantan-1-yl)hydroxylamine. Retrieved from [Link]
Sources
- 1. RU2679607C1 - Method for producing n-(adamantane-1-yl)amides - Google Patents [patents.google.com]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. WO1989007590A1 - Process of preparing n-(1-adamantyl) acetamide - Google Patents [patents.google.com]
- 7. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. A Preliminary Finding: N-butyl-phthalide Plays a Neuroprotective Role by Blocking the TLR4/HMGB1 Pathway and Improves Mild Cognitive Impairment Induced by Acute Cerebral Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rustaveli.org.ge [rustaveli.org.ge]
- 20. farmaciajournal.com [farmaciajournal.com]
- 21. Synthesis and Cytotoxicity of 4-(2-Adamantyl)phenylalkylamines | Bentham Science [eurekaselect.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Adamantyl Phthalimide and Its Phthalamic Acid Precursor: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between a stable, cyclic imide and its corresponding open-chain phthalamic acid precursor can have significant implications for synthesis, formulation, and biological activity. This guide provides an in-depth comparative analysis of N-adamantyl phthalimide and its direct precursor, N-adamantyl phthalamic acid, offering insights into their chemical properties, synthesis, interconversion, and potential applications, supported by experimental data and established chemical principles.
The incorporation of an adamantane moiety into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance lipophilicity, metabolic stability, and target engagement.[1][2] N-adamantyl phthalimide, a compound that marries the rigid, bulky adamantyl group with the planar phthalimide scaffold, has garnered interest for its potential pharmacological activities, including antiproliferative and neuroprotective effects.[1][3] Its precursor, N-adamantyl phthalamic acid, represents a key intermediate in the synthesis of the imide and may itself possess distinct chemical and biological characteristics. Understanding the interplay between these two molecules is crucial for their effective utilization in research and development.
Chemical and Physical Properties: A Tale of Two Structures
The fundamental difference between N-adamantyl phthalimide and its phthalamic acid precursor lies in their cyclic versus open-chain structures, which profoundly influences their physical and chemical properties.
| Property | N-Adamantyl Phthalimide | N-Adamantyl Phthalamic Acid | Rationale |
| Structure | Cyclic imide | Open-chain carboxylic acid and amide | The phthalimide is formed by the dehydration and subsequent cyclization of the phthalamic acid. |
| Polarity | Less polar | More polar | The presence of a free carboxylic acid and an amide group in the phthalamic acid increases its polarity compared to the more compact and less functionalized imide. |
| Solubility | Generally soluble in non-polar organic solvents. | Expected to be more soluble in polar protic solvents and aqueous basic solutions due to the presence of the carboxylic acid group.[4] | "Like dissolves like." The polar functional groups of the phthalamic acid allow for stronger interactions with polar solvents. |
| Acidity/Basicity | The N-H proton in the parent phthalimide is weakly acidic (pKa ~8.3), but in N-adamantyl phthalimide, there is no acidic proton on the nitrogen. The carbonyl oxygens are weakly basic.[5] | The carboxylic acid group is acidic, while the amide group is weakly basic. | The presence of the carboxylic acid moiety makes the phthalamic acid a significantly stronger acid than the imide. |
| Stability | Generally stable under neutral conditions. | Can be prone to intramolecular cyclization to the imide, especially under acidic conditions or upon heating.[6] | The proximity of the carboxylic acid and amide groups in the phthalamic acid facilitates an intramolecular condensation reaction. |
Synthesis and Interconversion: A Dynamic Equilibrium
The synthesis of N-adamantyl phthalimide and its phthalamic acid precursor are intrinsically linked, with the phthalamic acid often being a key intermediate in the formation of the imide.
Synthesis of N-Adamantyl Phthalamic Acid
N-adamantyl phthalamic acid can be readily synthesized by the reaction of phthalic anhydride with 1-aminoadamantane. This reaction is typically carried out under mild conditions to favor the formation of the open-chain amide-acid over the cyclized imide.
Experimental Protocol: Synthesis of N-Adamantyl Phthalamic Acid
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran at room temperature.
-
Amine Addition: Slowly add a solution of 1-aminoadamantane (1 equivalent) in the same solvent to the phthalic anhydride solution with stirring.
-
Reaction: The reaction is typically exothermic and proceeds rapidly at room temperature. Stir the mixture for 1-2 hours.
-
Isolation: The product, N-adamantyl phthalamic acid, often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum.
Caption: Synthesis of N-Adamantyl Phthalamic Acid.
Synthesis of N-Adamantyl Phthalimide
The synthesis of N-adamantyl phthalimide can be achieved either directly from phthalic acid and 1-aminoadamantane under dehydrating conditions or, more commonly, through the cyclization of the pre-formed N-adamantyl phthalamic acid.
Experimental Protocol: Synthesis of N-Adamantyl Phthalimide from Phthalamic Acid
-
Reaction Setup: Place N-adamantyl phthalamic acid in a round-bottom flask.
-
Cyclization: Add a dehydrating agent such as acetic anhydride or heat the phthalamic acid in a high-boiling solvent like glacial acetic acid.[2] Reflux the mixture for several hours.
-
Work-up: After cooling, the N-adamantyl phthalimide often crystallizes out of the solution. The product can be collected by filtration, washed with water and a suitable organic solvent, and recrystallized to obtain a pure product.
Caption: Cyclization of N-Adamantyl Phthalamic Acid.
Interconversion: Hydrolysis of N-Adamantyl Phthalimide
N-adamantyl phthalimide can be hydrolyzed back to its phthalamic acid precursor under either acidic or basic conditions. This reaction is essentially the reverse of the cyclization process. The kinetics of hydrolysis of N-substituted phthalimides have been studied, and the reaction is known to be catalyzed by both acid and base.[7]
Experimental Protocol: Hydrolysis of N-Adamantyl Phthalimide
-
Reaction Setup: Dissolve N-adamantyl phthalimide in a suitable solvent mixture, such as aqueous ethanol.
-
Hydrolysis: Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the phthalimide solution.
-
Reaction: Heat the mixture to reflux for several hours to drive the hydrolysis to completion.
-
Isolation: If the hydrolysis is performed under basic conditions, acidify the reaction mixture to precipitate the N-adamantyl phthalamic acid. If performed under acidic conditions, the product may precipitate upon cooling or after partial removal of the solvent. The solid can be collected by filtration and purified.
Caption: Hydrolysis of N-Adamantyl Phthalimide.
Spectroscopic Characterization: Distinguishing Features
The structural differences between N-adamantyl phthalimide and its phthalamic acid precursor are clearly reflected in their spectroscopic data.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| N-Adamantyl Phthalimide | ~1770 and ~1710 | Asymmetric and symmetric C=O stretching of the imide.[2] |
| ~2900 and ~2850 | C-H stretching of the adamantyl group.[2] | |
| N-Adamantyl Phthalamic Acid | ~3300-2500 (broad) | O-H stretching of the carboxylic acid. |
| ~1700 | C=O stretching of the carboxylic acid. | |
| ~1650 | C=O stretching of the amide (Amide I band). | |
| ~1550 | N-H bending of the amide (Amide II band). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | ¹H NMR | ¹³C NMR |
| N-Adamantyl Phthalimide | Aromatic protons of the phthalimide ring, and characteristic signals for the adamantyl group protons.[2] | Carbonyl carbons of the imide, aromatic carbons, and adamantyl carbons.[2] |
| N-Adamantyl Phthalamic Acid | Aromatic protons, adamantyl protons, a broad signal for the carboxylic acid proton (often exchangeable with D₂O), and a signal for the amide N-H proton. | Carbonyl carbons of the carboxylic acid and amide, aromatic carbons, and adamantyl carbons. The chemical shifts of the carbonyl carbons will differ from those in the imide. |
Biological Activity and Applications: A Comparative Perspective
While N-adamantyl phthalimide and its derivatives have been investigated for their biological activities, there is a scarcity of data on the specific biological effects of N-adamantyl phthalamic acid. However, based on their structural differences, we can infer potential distinctions in their pharmacological profiles.
-
Membrane Permeability: The higher lipophilicity of N-adamantyl phthalimide suggests that it may have better cell membrane permeability compared to its more polar phthalamic acid precursor. This could be a critical factor for targeting intracellular proteins.
-
Target Binding: The open-chain and more flexible structure of N-adamantyl phthalamic acid, with its distinct hydrogen bond donor and acceptor groups (carboxylic acid and amide), could lead to different binding interactions with biological targets compared to the rigid, planar phthalimide ring.
-
Prodrug Potential: N-adamantyl phthalamic acid could potentially act as a prodrug of N-adamantyl phthalimide, undergoing in vivo cyclization to the active imide. Conversely, the phthalimide could be hydrolyzed in vivo to the phthalamic acid, which might have its own biological activity or be more readily excreted.
Studies on N-adamantyl phthalimide derivatives have shown that they can exhibit a range of biological effects, including:
-
Antiproliferative Activity: Certain N-adamantyl phthalimides have demonstrated cytotoxic effects against various cancer cell lines.[3]
-
Neuroprotection: N-adamantyl phthalimidine, a related derivative, has been shown to mitigate neuronal and synaptic loss and neuroinflammation.[1]
The biological evaluation of N-adamantyl phthalamic acid is an area ripe for investigation to determine if it possesses similar, complementary, or distinct activities compared to its cyclic counterpart.
Conclusion and Future Directions
N-adamantyl phthalimide and its phthalamic acid precursor represent a chemically interconnected pair of molecules with distinct properties that can be strategically exploited in research and drug development. The phthalimide offers a stable, lipophilic scaffold, while the phthalamic acid provides a more polar, flexible structure with different functional handles.
Future research should focus on a direct comparative evaluation of these two compounds to elucidate their relative stabilities, solubilities, and, most importantly, their biological activities. Such studies will provide a clearer understanding of their structure-activity relationships and guide the rational design of new therapeutic agents based on the N-adamantyl phthalimide scaffold.
References
-
PrepChem. Synthesis of Step 1. Phthalamic acid. [Link]
- Kralj, M., et al. (2011). Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro. Archiv der Pharmazie, 344(11), 724-733.
- Pessoa, C., et al. (2011). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Anais da Academia Brasileira de Ciências, 83(4), 1335-1345.
- Asif, M. (2019). A Review on Biological and Chemical Potential of Phthalimide and Maleimide Derivatives. Acta Scientific Pharmaceutical Sciences, 3(9), 51-67.
- Hsueh, S. C., et al. (2021). N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge.
- Nasrallah, H., et al. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramorlecular Interactions and Drug Discovery. Molecules, 26(22), 6888.
-
PubChem. Naptalam. [Link]
- Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 8(4), 1817-1825.
- El-Gohary, N. S., & Shaaban, M. R. (2018). Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs. Archiv der Pharmazie, 351(5), e1700363.
-
The Pharmaceutical and Chemical Journal. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. [Link]
-
ResearchGate. Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. [Link]
- Trillmich, K., & Michalke, W. (1979).
-
UNT Digital Library. REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES APPROVED. [Link]
- Khan, M. N., & Ariffin, A. (2007). Kinetic evidence for the formation of monocationic N,N'-disubstituted phthalamide in tertiary amine-catalyzed hydrolysis of N-substituted phthalimides. The Journal of organic chemistry, 72(23), 8639-8645.
-
Wikipedia. Phthalimide. [Link]
- Faghihi, K., et al. (2012). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric. Asian Journal of Chemistry, 24(5), 2023.
- Keita, H., et al. (2022).
- Wolfe, J. F., & Hasan, S. K. (1970). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a r. Canadian Journal of Chemistry, 48(22), 3572-3579.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Phthalic acid - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Phthalimide - Wikipedia [en.wikipedia.org]
- 6. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic evidence for the formation of monocationic N,N'-disubstituted phthalamide in tertiary amine-catalyzed hydrolysis of N-substituted phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of N-adamantyl phthalimidine: A Comparative Approach
For drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is the bedrock upon which a therapeutic candidate's entire preclinical and clinical strategy is built. N-adamantyl phthalimidine (NAP), a novel thalidomide analog, presents a particularly compelling case for rigorous MoA validation. While its phthalimide core suggests a kinship with the well-known immunomodulatory drugs (IMiDs®) like thalidomide and pomalidomide, preliminary evidence indicates a critical and therapeutically significant divergence in its molecular interactions.[1][2][3]
This guide provides a comprehensive framework for researchers to systematically validate the MoA of NAP. We will move beyond simple phenotypic observations to delineate a series of experiments designed to confirm its unique, cereblon-independent activity. This guide compares NAP's performance with its canonical predecessors, providing the experimental data and protocols necessary to build a robust and defensible mechanistic narrative.
The Established Paradigm: Cereblon-Mediated Protein Degradation
To appreciate what makes NAP unique, one must first understand the MoA of its parent compounds. Thalidomide, lenalidomide, and pomalidomide exert many of their therapeutic effects by acting as "molecular glues." They bind to the substrate receptor Cereblon (CRBN) , a component of the Cullin-Ring E3 ubiquitin ligase complex (CRL4^CRBN^).[1][4] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is central to their anti-myeloma and immunomodulatory effects.
Caption: Canonical MoA of IMiDs like pomalidomide.
The N-adamantyl phthalimidine Hypothesis: A Cereblon-Independent Path
The central hypothesis for NAP is that its bulky N-adamantyl group provides sufficient steric hindrance to prevent effective binding to the cereblon pocket, while preserving the anti-inflammatory properties of the phthalimidine scaffold.[1][4] This leads to a distinct MoA:
-
Primary Assertion: NAP does not engage CRBN and therefore does not induce the degradation of canonical neosubstrates.
-
Secondary Assertion: NAP exerts its anti-inflammatory and neuroprotective effects by modulating other cellular pathways, likely those downstream of inflammatory triggers like lipopolysaccharide (LPS).[5][6]
The following experimental plan is designed to test these assertions systematically.
Caption: A multi-phase workflow for validating NAP's mechanism of action.
Phase 1: Definitive Confirmation of Cereblon Non-Engagement
The first and most critical step is to experimentally prove that NAP does not function like a canonical IMiD. The null hypothesis is that NAP binds CRBN; these experiments are designed to reject it. Pomalidomide serves as the essential positive control.
Experiment 1: Competitive Cereblon Binding Assay
Principle: This assay directly measures the ability of a compound to displace a known binder from the CRBN protein. A fluorescence resonance energy transfer (FRET) assay is an excellent method for this.
Protocol:
-
Reagents: Recombinant CRL4^CRBN^ complex, a fluorescently-labeled CRBN ligand (tracer), and a binding partner like BRD3.[1]
-
Setup: Incubate the recombinant CRBN protein with the tracer ligand to establish a baseline FRET signal.
-
Titration: Add increasing concentrations of Pomalidomide (positive control) or NAP to the reaction.
-
Measurement: Measure the FRET signal at each concentration. Displacement of the tracer by a binding compound will result in a loss of FRET.
-
Analysis: Plot the percentage of inhibition against compound concentration and calculate the IC50 value.
Experiment 2: Neosubstrate Degradation Assay
Principle: If NAP does not bind CRBN, it cannot recruit neosubstrates for degradation. This can be visualized directly via Western Blot.
Protocol:
-
Cell Culture: Culture a human cell line known to be sensitive to IMiDs, such as the multiple myeloma cell line MM.1S or HEK293T cells.
-
Treatment: Treat cells for 6-24 hours with a vehicle control, Pomalidomide (e.g., 1 µM), and a high concentration of NAP (e.g., 10-50 µM).
-
Lysis & Protein Quantification: Lyse the cells and normalize total protein concentration using a BCA assay.
-
Western Blot: Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-Actin or GAPDH).
-
Analysis: Quantify band intensity. A significant reduction in IKZF1/3 levels with Pomalidomide treatment but not with NAP treatment validates the hypothesis.[1]
Expected Data Summary: Phase 1
| Compound | CRBN Binding (FRET Assay IC50) | IKZF1 Degradation (Western Blot) | Interpretation |
| Pomalidomide | ~200 nM | Strong Degradation | Validated Positive Control: Engages CRBN and induces neosubstrate degradation. |
| N-adamantyl phthalimidine (NAP) | > 50 µM (No binding detected) | No Degradation | Hypothesis Supported: Does not engage CRBN in a manner sufficient to induce degradation. |
Phase 2: Elucidating the Anti-Inflammatory Mechanism
Having established CRBN independence, the next phase investigates the true MoA. Published data suggests NAP is a potent inhibitor of LPS-induced inflammation, reducing markers like TNF-α and nitrite.[1][5][7] This points towards modulation of the Toll-like receptor 4 (TLR4) signaling pathway.
Experiment 3: Phospho-protein Analysis of TLR4 Signaling
Principle: LPS activates the TLR4 pathway, leading to the phosphorylation and activation of downstream kinases and transcription factors like NF-κB. A successful inhibitor will reduce this phosphorylation cascade.
Protocol:
-
Cell Culture: Use a macrophage-like cell line such as RAW 264.7.[1]
-
Pre-treatment: Pre-treat cells with vehicle or increasing concentrations of NAP (e.g., 1-30 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes).
-
Western Blot: Lyse the cells and perform a Western Blot analysis using antibodies against the phosphorylated (active) forms of key signaling proteins:
-
p-p65 (a subunit of NF-κB)
-
p-p38 MAPK
-
p-JNK
-
-
Analysis: Normalize phospho-protein signals to total protein or a loading control. A dose-dependent decrease in phosphorylation by NAP indicates inhibition of the upstream signaling cascade.
Experiment 4: Cytokine Secretion Profiling
Principle: The ultimate output of TLR4 activation is the production and secretion of pro-inflammatory cytokines. This experiment quantifies NAP's ability to suppress this key inflammatory phenotype.
Protocol:
-
Cell Culture & Treatment: As in Experiment 3, pre-treat RAW 264.7 cells with NAP and then stimulate with LPS for a longer period (e.g., 12-24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Multiplex Immunoassay: Use a bead-based multiplex assay (e.g., Luminex) or individual ELISAs to quantify the concentration of key inflammatory mediators:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Nitrite (as a stable marker for Nitric Oxide)[5]
-
-
Analysis: Calculate the IC50 for the inhibition of each cytokine.
Expected Data Summary: Phase 2
| Parameter | Assay | Expected Outcome with NAP Treatment | Interpretation |
| NF-κB Activation | Western Blot (p-p65) | Dose-dependent reduction in LPS-induced phosphorylation. | NAP inhibits a key transcriptional driver of inflammation. |
| MAPK Signaling | Western Blot (p-p38) | Dose-dependent reduction in LPS-induced phosphorylation. | NAP modulates the MAPK stress-response pathway. |
| Cytokine Secretion | Multiplex Immunoassay | Dose-dependent inhibition of TNF-α, IL-6, and Nitrite secretion (IC50 values in the low µM range). | NAP effectively suppresses the functional inflammatory output at the protein level. |
Phase 3: Comparative Analysis & Specificity
The final phase consolidates the data to build a comparative profile of NAP against other relevant compounds and assesses its specificity.
Comparative Performance Guide
This table provides a clear, at-a-glance summary of NAP's validated mechanism compared to its predecessor, pomalidomide, and a classic anti-inflammatory agent, Dexamethasone.
| Feature | N-adamantyl phthalimidine (NAP) | Pomalidomide | Dexamethasone (Reference) |
| Primary Target | TBD (CRBN-Independent) | Cereblon (CRBN) | Glucocorticoid Receptor |
| CRBN Binding (IC50) | > 50 µM | ~200 nM | N/A |
| IKZF1 Degradation | No | Yes | No |
| Anti-Inflammatory MoA | Inhibition of TLR4/NF-κB signaling | Cytokine suppression (partially CRBN-dependent) | Transcriptional repression of inflammatory genes |
| TNF-α Inhibition (IC50) | ~10-20 µM[1] | ~200 nM | ~5-10 nM |
| Key Differentiator | Lacks CRBN-mediated activities and associated toxicities (e.g., teratogenicity).[1][2] | Potent protein degrader | Broad immunosuppressant |
Conclusion: A Validated, Differentiated Mechanism
By executing this structured, comparative workflow, a researcher can definitively validate the mechanism of action for N-adamantyl phthalimidine. The collective data will demonstrate that NAP is not a canonical IMiD. Instead, it represents a new class of phthalimide-based anti-inflammatory agents that operate independently of cereblon.[1][3] This validated MoA—the suppression of inflammatory signaling pathways like TLR4/NF-κB—provides a strong, rational basis for its further development as a therapeutic for neuroinflammatory conditions like traumatic brain injury, without the baggage of CRBN-mediated toxicities.[6]
References
-
Moura, R., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of Young Pharmacists. Available at: [Link]
-
Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. Available at: [Link]
-
Moura, R., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of Young Pharmacists. Available at: [Link]
-
Loughmari, S., et al. (2021). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry. Available at: [Link]
-
Hsueh, S. C., et al. (2021). N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge. ACS Pharmacology & Translational Science. Available at: [Link]
-
Hsueh, S. C., et al. (2021). N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge. ACS Publications. Available at: [Link]
-
Luo, W., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Drug Development Research. Available at: [Link]
-
Luo, W., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. PubMed. Available at: [Link]
-
Oršolić, N., et al. (2011). Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro. PubMed. Available at: [Link]
-
Hsueh, S. C., et al. (2021). N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge. ACS Pharmacology & Translational Science. Available at: [Link]
-
Hsueh, S. C., et al. (2021). N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge. Taipei Medical University. Available at: [Link]
-
Kamal, A., et al. (2015). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PMC - NIH. Available at: [Link]
-
National Institute on Aging. (2021). NIA-designed drug candidate helps lab mice recover faster from brain injury. National Institute on Aging. Available at: [Link]
-
Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica. Available at: [Link]
-
Pascale, R., et al. (2010). New N-(phenoxydecyl)phthalimide Derivatives Displaying Potent Inhibition Activity Towards Alpha-Glucosidase. PubMed. Available at: [Link]
-
Mai, A., et al. (2023). Drug design and synthesis of new anticancer agents. Zenodo. Available at: [Link]
-
Karczmarzyk, Z., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
Zaki, E. G., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing. Available at: [Link]
Sources
- 1. N-Adamantyl Phthalimidine: A New Thalidomide-like Drug That Lacks Cereblon Binding and Mitigates Neuronal and Synaptic Loss, Neuroinflammation, and Behavioral Deficits in Traumatic Brain Injury and LPS Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NIA-designed drug candidate helps lab mice recover faster from brain injury | National Institute on Aging [nia.nih.gov]
- 7. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of N-Adamantyl Phthalimides: A Comparative Analysis
For researchers and professionals in drug development, the adamantyl moiety is a valuable structural motif, prized for its lipophilicity and rigid, three-dimensional structure that can enhance pharmacokinetic and pharmacodynamic properties. When coupled with a phthalimide group—a versatile pharmacophore and a key building block in medicinal chemistry—the resulting N-adamantyl phthalimides become compounds of significant interest.[1][2] This guide provides an in-depth comparison of the primary synthetic routes to this important class of molecules, offering insights into the mechanistic underpinnings and practical considerations for each method.
Introduction to N-Adamantyl Phthalimides
The unique cage-like structure of adamantane has been incorporated into numerous approved drugs, where it often serves to anchor a molecule within a biological target or to improve its metabolic stability.[2] The phthalimide group, on the other hand, is a well-known structural alert in medicinal chemistry, famously associated with the immunomodulatory drug thalidomide and its analogs. The synthesis of N-adamantyl phthalimides, therefore, merges two pharmacologically relevant scaffolds, leading to compounds with potential applications in areas such as neuroprotection and anti-inflammatory therapies.[3]
The selection of a synthetic route is a critical decision in any chemical research and development program. Factors such as yield, purity, scalability, and the availability of starting materials must be carefully weighed. This guide will explore and compare three primary methods for the synthesis of N-adamantyl phthalimides: Direct Condensation, the Gabriel Synthesis, and the Mitsunobu Reaction. We will also touch upon modern advancements such as microwave-assisted synthesis.
Method 1: Direct Condensation of Phthalic Anhydrides with Adamantylamines
This is arguably the most straightforward approach, involving the direct reaction of a phthalic anhydride derivative with an adamantylamine. The reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on one of the anhydride's carbonyl groups to form a phthalamic acid intermediate, followed by cyclization and dehydration to yield the imide.[4]
Mechanistic Rationale
The initial nucleophilic attack is driven by the electron-deficient nature of the carbonyl carbons in the phthalic anhydride. The subsequent cyclization is often facilitated by heating in a suitable solvent, which provides the energy needed to overcome the activation barrier for the intramolecular nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid. The use of an acid catalyst, such as acetic acid, can protonate the carbonyl oxygen, further enhancing the electrophilicity of the carbonyl carbon and promoting the reaction.[4]
Experimental Protocol: Synthesis of 2-[(Adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione [2]
-
Combine 4,5-dibromophthalic acid (1.0 eq) and 1-adamantanemethylamine hydrochloride (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux at 120 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to precipitate the product.
-
Filter the precipitate and wash with methanol.
-
Dry the resulting solid in vacuo to afford the desired N-adamantyl phthalimide.
Advantages and Disadvantages
-
Advantages: This method is operationally simple and often utilizes readily available starting materials. It is a one-pot procedure, which can be advantageous for large-scale synthesis.
-
Disadvantages: The reaction may require high temperatures and long reaction times. For less reactive amines or anhydrides, the yields can be moderate. The harsh reaction conditions may not be suitable for substrates with sensitive functional groups.
Method 2: The Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, but its core principle can be readily adapted for the synthesis of N-substituted phthalimides.[5][6] The traditional two-step process involves the N-alkylation of a phthalimide salt with an alkyl halide, followed by hydrazinolysis to release the primary amine.[5][7][8] For the synthesis of N-adamantyl phthalimides, we are interested in the first step of this sequence.
Mechanistic Rationale
The N-H bond of phthalimide is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[8] Treatment with a base, such as potassium hydroxide or potassium carbonate, generates the phthalimide anion, a potent nucleophile. This anion can then displace a halide from a suitable adamantyl halide in an SN2 reaction to form the N-adamantyl phthalimide.[8] The bulky nature of the phthalimide nucleophile generally ensures that the reaction is limited to primary alkyl halides.
Experimental Protocol: General Procedure for Gabriel Synthesis of N-Adamantyl Phthalimides
-
Prepare potassium phthalimide by reacting phthalimide with a base like potassium hydroxide.
-
Dissolve the potassium phthalimide in a suitable polar aprotic solvent, such as dimethylformamide (DMF).[7]
-
Add the adamantyl halide (e.g., 1-bromoadamantane) to the solution.
-
Heat the reaction mixture to facilitate the SN2 reaction. The temperature and reaction time will depend on the reactivity of the adamantyl halide.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter, wash, and dry the crude product. Recrystallization may be necessary for purification.
Advantages and Disadvantages
-
Advantages: This method avoids over-alkylation, a common side reaction when using ammonia for amine synthesis.[6] It is a well-established and generally reliable method.
-
Disadvantages: The Gabriel synthesis is typically limited to primary alkyl halides; secondary halides often give poor yields.[5] The reaction conditions can be harsh, and the removal of byproducts can sometimes be challenging.[5]
Method 3: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including phthalimides, with a predictable inversion of stereochemistry.[9][10][11] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
Mechanistic Rationale
The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and DEAD. This intermediate then protonates the alcohol, making the hydroxyl group a good leaving group. The phthalimide anion, acting as the nucleophile, then attacks the activated alcohol in an SN2 fashion, resulting in the formation of the N-adamantyl phthalimide with an inversion of configuration at the carbon center.[9][11]
Experimental Protocol: General Procedure for Mitsunobu Synthesis of N-Adamantyl Phthalimides [10][12]
-
Dissolve the adamantyl alcohol, phthalimide, and triphenylphosphine in a suitable anhydrous solvent, such as tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed to remove byproducts.
-
The major byproduct, triphenylphosphine oxide, can often be removed by filtration or column chromatography.[12]
Advantages and Disadvantages
-
Advantages: The Mitsunobu reaction proceeds under mild conditions and is known for its high stereospecificity (inversion of configuration).[9] It is a versatile reaction with a broad substrate scope.
-
Disadvantages: The reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate), which can complicate purification. The reagents used (DEAD and DIAD) are hazardous and require careful handling.[12] The nucleophile must be sufficiently acidic (pKa < 13) to avoid side reactions.[10]
Modern Advancements: Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[13][14] The synthesis of phthalimide derivatives is no exception. Several studies have reported the successful synthesis of N-substituted phthalimides by reacting phthalic anhydride with various amines under microwave irradiation, often in the absence of a solvent (neat conditions).[13][15]
This approach offers a greener and more efficient alternative to traditional methods, reducing reaction times from hours to minutes and often simplifying work-up procedures.[13][14]
Comparative Summary
| Feature | Direct Condensation | Gabriel Synthesis | Mitsunobu Reaction | Microwave-Assisted Synthesis |
| Starting Materials | Phthalic anhydride, Adamantylamine | Phthalimide, Adamantyl halide | Adamantyl alcohol, Phthalimide | Phthalic anhydride, Adamantylamine |
| Key Reagents | Acetic acid (often) | Base (e.g., KOH), DMF | PPh₃, DEAD/DIAD | None (or minimal solvent) |
| Reaction Conditions | High temperature, long reaction time | Moderate to high temperature | Mild (0 °C to RT) | Rapid, high temperature (localized) |
| Yield | Moderate to good | Generally good | Good to excellent | Often high |
| Stereochemistry | Not applicable (for achiral adamantanes) | Not applicable | Inversion of configuration | Not applicable |
| Key Advantages | Operational simplicity, one-pot | Avoids over-alkylation, reliable | Mild conditions, stereospecificity | Rapid, high yields, green |
| Key Disadvantages | Harsh conditions, long reaction times | Limited to primary halides, harsh conditions | Byproduct removal, hazardous reagents | Requires specialized equipment |
Conclusion
The choice of the optimal synthetic route to N-adamantyl phthalimides is contingent upon the specific requirements of the research project.
-
For straightforward, large-scale syntheses where stereochemistry is not a concern and the starting materials are robust, Direct Condensation offers a simple and cost-effective solution.
-
The Gabriel Synthesis provides a reliable alternative, particularly when starting from an adamantyl halide.
-
When stereochemical control is paramount, or when milder reaction conditions are necessary, the Mitsunobu Reaction is the method of choice, despite the challenges associated with byproduct purification.
-
For rapid synthesis and process optimization, Microwave-Assisted Synthesis presents a compelling and environmentally friendly alternative.
By understanding the underlying mechanisms and practical considerations of each method, researchers can make informed decisions to efficiently and effectively synthesize these valuable N-adamantyl phthalimide compounds for further investigation in drug discovery and development.
Visualizing the Synthetic Pathways
Direct Condensation Workflow
Caption: Workflow for Direct Condensation.
Gabriel Synthesis Pathway
Caption: Overview of the Mitsunobu Reaction.
References
-
Bari, W. A., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. PubMed. Available at: [Link]
-
Horvat, M., et al. (2009). Photoinitiated Domino Reactions: N-(adamantyl)phthalimides and N-(adamantylalkyl)phthalimides. PubMed. Available at: [Link]
-
Bari, W. A., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. PubMed Central. Available at: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available at: [Link]
-
Organic Chemistry. Mitsunobu Reaction. Available at: [Link]
-
Mandić, L., et al. (2020). Synthesis of the different adamantylphthalimides. ResearchGate. Available at: [Link]
-
Semantic Scholar. Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Available at: [Link]
-
Al-Terkawi, A., et al. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. MDPI. Available at: [Link]
-
Wikipedia. Gabriel synthesis. Available at: [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. Available at: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Available at: [Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
Chemistry Steps. The Gabriel Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2022). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Available at: [Link]
-
Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica. Available at: [Link]
-
Semantic Scholar. Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Available at: [Link]
-
Semantic Scholar. Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Available at: [Link]
-
Scholars Research Library. (2012). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Available at: [Link]
-
ACS Publications. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Available at: [Link]
-
ResearchGate. (2018). Facile condensations of the phthalic anhydride moiety in 14a/c with... Available at: [Link]
-
Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). PMC. Available at: [Link]
-
Khademi, S., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. PubMed Central. Available at: [Link]
-
Organic Syntheses. phthalimide. Available at: [Link]
-
Acar, B., & Aviyente, V. (2017). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. MDPI. Available at: [Link]
-
ResearchGate. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. Available at: [Link]
Sources
- 1. [PDF] Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential - Curr Trends Pharm Pharm Chem [ctppc.org]
A Comparative Guide to the In Vitro and In Vivo Activity of N-Adamantan-1-yl-phthalamic Acid Derivatives
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is both complex and challenging. The N-adamantan-1-yl-phthalamic acid backbone and its derivatives, particularly the cyclized N-adamantyl-phthalimides, have emerged as a compelling area of investigation due to their diverse biological activities. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of these compounds, grounded in experimental data and established scientific protocols. We will delve into their anti-inflammatory, anti-angiogenic, and anti-proliferative properties, offering a clear rationale for the experimental choices and a transparent assessment of the current state of research.
Introduction: The Therapeutic Potential of the Adamantane-Phthalimide Scaffold
The adamantane moiety, a rigid and lipophilic diamondoid hydrocarbon, is a well-established pharmacophore known to enhance the therapeutic properties of various drugs by improving their bioavailability and stability.[1] When coupled with the phthalimide core, a structure renowned for its wide range of pharmacological activities including anti-inflammatory and anti-cancer effects, the resulting N-adamantyl-phthalimide derivatives present a unique and potent chemical scaffold.[2][3] This guide will focus on elucidating the biological activity of these compounds, with a particular emphasis on the derivatives of this compound. While direct in vivo data for this compound itself is limited in publicly available literature, we will draw comparisons from closely related N-adamantyl-phthalimide analogues to provide a comprehensive overview.
In Vitro Activity: A Multi-faceted Cellular Response
The in vitro evaluation of this compound derivatives and their phthalimide counterparts has revealed a spectrum of biological effects, primarily centered around anti-inflammatory, anti-angiogenic, and anti-proliferative activities.
Anti-inflammatory Effects: Quenching the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Key mediators of the inflammatory response include tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), the latter of which is often measured via its stable metabolite, nitrite. Several studies have demonstrated the potent anti-inflammatory effects of N-adamantyl-phthalimidine derivatives in cellular models.
A notable study investigated a library of adamantyl and noradamantyl phthalimidines and found that treatment of lipopolysaccharide (LPS)-challenged RAW 264.7 macrophage cells resulted in a significant reduction of secreted TNF-α and nitrite levels.[4] This suggests that these compounds can effectively modulate key inflammatory pathways. The anti-inflammatory mechanism of some phthalimide analogues has been linked to the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[5]
| Compound ID | Modification | % TNF-α Inhibition (at 10 µM) | % Nitrite Inhibition (at 10 µM) | Source |
| Phthalimidine 13 | Unsubstituted | 48% | 38% | [4] |
| Phthalimidine 22 | Nitrated | 10% | 48% | [4] |
| Phthalimidine 24 | Nitrated & Thioamidated | 4% | 88.5% | [4] |
This data is adapted from a study on N-adamantyl, substituted adamantyl and noradamantyl phthalimidines. The specific structures can be found in the cited reference.
Anti-Angiogenic Properties: Starving Tumors of Their Blood Supply
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. The in vitro anti-angiogenic potential of N-adamantyl-phthalimidine derivatives has been demonstrated using the human umbilical vein endothelial cell (HUVEC) tube formation assay. This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.[6]
Studies have shown that certain nitrated adamantyl phthalimidines exhibit notable anti-angiogenic activity, suggesting their potential as cancer therapeutics.[4]
Anti-proliferative Activity: Halting Uncontrolled Cell Growth
The ability to inhibit the proliferation of cancer cells is a cornerstone of chemotherapy. The anti-proliferative effects of N-(alkyladamantyl)phthalimides have been evaluated against a panel of human cancer cell lines.[7] These studies have revealed that the length of the alkyl spacer between the adamantyl and phthalimide moieties, as well as substitutions on the adamantyl group, significantly influence the anti-proliferative activity. The mechanism of action for the most active compounds was found to be a delay in the cell cycle progression at the G1/S phase.[7]
| Compound | Linker Length | MCF-7 (Breast) | SW 620 (Colon) | HCT 116 (Colon) | MOLT-4 (Leukemia) | H 460 (Lung) | Source |
| Compound 4 | Propylene | >100 | 25.1 | 18.2 | 10.5 | 11.2 | [7] |
| Compound 8 | Propylene | 48.3 | 19.5 | 15.1 | 8.9 | 9.8 | [7] |
This data is adapted from a study on N-(alkyladamantyl)phthalimides. The specific structures can be found in the cited reference.
In Vivo Activity: Bridging the Gap from Bench to Bedside
While the in vitro data for N-adamantyl-phthalimide derivatives is promising, the translation of these findings into effective in vivo therapies requires rigorous testing in animal models. Direct in vivo studies on this compound derivatives are not extensively reported in the public domain. However, by examining the in vivo performance of other phthalimide derivatives, we can infer potential therapeutic efficacy and identify appropriate animal models for future studies.
Potential In Vivo Anti-inflammatory Models
A commonly used model to assess acute inflammation is the carrageenan-induced paw edema model in rats or mice.[2][5] In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling. For instance, a study on a different phthalimide analogue, 4-hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1), demonstrated that intraperitoneal injection significantly reduced paw swelling and immune cell infiltration in this model.[5]
Another relevant model is the LPS-induced systemic inflammation model in mice. Administration of LPS leads to a systemic inflammatory response, including the release of pro-inflammatory cytokines like TNF-α into the bloodstream.[8][9][10] This model would be suitable to confirm the TNF-α inhibitory effects of N-adamantyl-phthalamic acid derivatives observed in vitro.
Potential In Vivo Anti-Angiogenic and Anti-Cancer Models
The zebrafish embryo model is a powerful tool for the in vivo assessment of angiogenesis due to its rapid development and optical transparency, allowing for real-time visualization of blood vessel formation.[11][12][13] This model can be used to screen for compounds that inhibit angiogenesis in a whole-organism context.
For evaluating anti-cancer efficacy, mouse xenograft models are the gold standard in preclinical research.[14][15][16] These models involve the implantation of human tumor cells into immunodeficient mice. The efficacy of a test compound is determined by its ability to inhibit tumor growth. While specific data for N-adamantyl-phthalamic acid derivatives in these models is lacking, studies on other naphthalimide derivatives have shown significant tumor growth inhibition in mouse xenograft models of human glioblastoma.[17]
Experimental Protocols: A Guide for the Researcher
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are step-by-step methodologies for the key in vitro assays discussed.
In Vitro Anti-inflammatory Assay: Griess Assay for Nitrite Quantification
This protocol is for measuring the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.
dot
Caption: Workflow for the Griess assay to determine nitrite concentration.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (LPS only) and a negative control (no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Addition:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well containing the supernatant.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Incubate for another 5-10 minutes at room temperature, protected from light.[11][18]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[4][19]
In Vitro Anti-Angiogenesis Assay: HUVEC Tube Formation Assay
This assay evaluates the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
dot
Caption: Workflow for the MTT assay to determine cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight. [20]2. Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. [21][22]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells. [22][23]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). [20][24]
Conclusion and Future Directions
The this compound scaffold and its phthalimide derivatives represent a promising class of compounds with multifaceted in vitro activities, including anti-inflammatory, anti-angiogenic, and anti-proliferative effects. The structure-activity relationship studies highlight the tunability of this scaffold, allowing for the optimization of specific biological activities.
The critical next step in the development of these compounds is to bridge the gap between their well-characterized in vitro profiles and their in vivo efficacy. While direct in vivo data for this compound derivatives is currently sparse, the established animal models for inflammation, angiogenesis, and cancer provide a clear roadmap for future investigations. Future research should focus on:
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds in animal models is essential for their advancement as drug candidates.
-
In Vivo Efficacy Studies: Evaluating the most potent in vitro candidates in relevant animal models, such as the carrageenan-induced paw edema model for inflammation and xenograft models for cancer, will be crucial to validate their therapeutic potential.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic effects and may reveal novel mechanisms of action.
By systematically addressing these research questions, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.
References
-
Bio-protocol. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Retrieved from [Link]
- Greig, N. H., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry, 26(8), 1547-1559.
-
Bowdish Lab. (2015, January 29). GRIESS ASSAY FOR NITRITE DETERMINATION. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link]
-
ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]
- DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (91), e51312.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
ResearchGate. (2013, February 5). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?. Retrieved from [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- Langheinrich, U., et al. (2012). Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish. PLoS One, 7(9), e44101.
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent labor
- Chen, J. Y., et al. (2012). Induction of Angiogenesis in Zebrafish Embryos and Proliferation of Endothelial Cells by an Active Fraction Isolated from the Root of Astragalus membranaceus using Bioassay-guided Fractionation. Journal of Ethnopharmacology, 143(2), 643-651.
-
ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft.... Retrieved from [Link]
- Johnson, J. I., et al. (2011). Drug Efficacy Testing in Mice. Current Protocols in Pharmacology, Chapter 14, Unit 14.15.
- Protocol Development for the Discovery of Angiogenesis Inhibitors via Automated Methods Using Zebrafish and the Discovery and Valid
-
ResearchGate. (n.d.). Angiogenesis Assay for Live and Fixed Zebrafish Embryos/Larvae. Retrieved from [Link]
- Su, M., et al. (2017). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. Marine Drugs, 15(1), 7.
- Orzeszko, A., et al. (2011). Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro. Archiv der Pharmazie, 344(10), 647-656.
-
ResearchGate. (n.d.). LPS-induced neuronal cell death in mice brain is TNF-α dependent. (a).... Retrieved from [Link]
-
ResearchGate. (n.d.). TNF-α levels in serum of B6D2/F1 mice in response to LPS. A, 100 µg of.... Retrieved from [Link]
- ResearchGate. (n.t.). Quantification of angiogenic activity using zebrafish in vivo assay....
- Tweedie, D., et al. (2011). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Neuroscience Methods, 201(2), 349-355.
- Ji, Y., et al. (2009). LPS-induced TNF-α factor (LITAF)-deficient mice express reduced LPS-induced cytokine: Evidence for LITAF-dependent LPS signaling pathways. The Journal of Immunology, 183(10), 6709-6716.
- de Oliveira, A. M., et al. (2017). Anti-hypersensitivity effects of the phthalimide derivative N-(4methyl-phenyl)-4-methylphthalimide in different pain models in mice. European Journal of Pharmacology, 813, 114-122.
- Malaguarnera, M., et al. (2018). LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease. Journal of Cellular and Molecular Medicine, 22(7), 3498-3509.
- Phthalimides as anti-inflammatory agents. (2024, December 17).
- Al-Mansour, A. M., et al. (2022).
- Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. (2021, November 11). Molecules.
- Phthalimides as anti-inflammatory agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Chen, Y. L., et al. (2024). Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. International Journal of Molecular Sciences, 25(21), 12988.
- Sierra-Rivera, C. A., et al. (2021). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. TIP Revista Especializada en Ciencias Químico-Biológicas, 24.
Sources
- 1. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents [mdpi.com]
- 2. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LPS-induced TNF-α factor (LITAF)-deficient mice express reduced LPS-induced cytokine: Evidence for LITAF-dependent LPS signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. xenograft.org [xenograft.org]
- 15. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT assay overview | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Comparison Guide: Benchmarking N-Adamantan-1-yl-phthalamic acid Against Known Therapeutic Agents in Oncology
Abstract
The quest for novel oncology therapeutics with improved selectivity and efficacy remains a paramount challenge in drug development. Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) has emerged as a high-value target due to its dual role in synthesizing potent androgens and pro-proliferative prostaglandins within the tumor microenvironment.[1][2][3] This guide provides a comprehensive framework for benchmarking the investigational compound, N-Adamantan-1-yl-phthalamic acid, against established agents, namely the dual AKR1C3/Cyclooxygenase (COX) inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib. We present a rationale for the experimental design, detailed in vitro and in vivo protocols, and a comparative analysis of their mechanistic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel AKR1C3-targeting agents.
Introduction: The Rationale for Targeting AKR1C3
The progression of many hormone-dependent and independent cancers is driven by complex signaling pathways that offer multiple points for therapeutic intervention. One such critical enzyme is AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase.[1] Its overexpression is a noted oncogenic factor in numerous carcinomas, including prostate, breast, and lung cancer, where it contributes to proliferation, metastasis, and therapeutic resistance.[1][4]
AKR1C3 exerts its pro-tumorigenic effects through two primary mechanisms:
-
Intratumoral Androgen Synthesis: It catalyzes the conversion of weak androgens into potent androgens like testosterone and dihydrotestosterone (DHT), which drive androgen receptor (AR) signaling even in castrate-resistant prostate cancer (CRPC).[1][3][5]
-
Prostaglandin Metabolism: AKR1C3 converts prostaglandin D2 (PGD2) and H2 (PGH2) into pro-proliferative prostaglandins (e.g., PGF2α), which activate mitogenic signaling pathways.[5][6][7] Concurrently, it diverts PGD2 away from forming the anti-proliferative 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), a natural ligand for the tumor suppressor PPARγ.[3][4][7]
The non-steroidal anti-inflammatory drug (NSAID) Indomethacin has been identified as an inhibitor of AKR1C3 in addition to its well-known inhibition of COX-1 and COX-2 enzymes.[1][8] While this dual activity is valuable, its lack of selectivity, particularly the inhibition of COX-1, is associated with significant gastrointestinal toxicity.[8][9] Selective COX-2 inhibitors like Celecoxib offer a better safety profile regarding gastrointestinal effects but do not address the AKR1C3 pathway.[10][11]
This landscape creates a clear therapeutic window for a selective AKR1C3 inhibitor. This compound is an investigational compound designed for this purpose. Its structure incorporates a bulky, lipophilic adamantane moiety, a feature known to enhance the pharmacokinetic properties and target engagement of various pharmaceuticals.[12][13] This guide outlines a head-to-head comparison to determine if this novel agent offers a more targeted and potentially more effective therapeutic profile.
Comparative Mechanism of Action
To effectively benchmark this compound, it is crucial to understand the interconnected signaling pathways modulated by our compounds of interest. The primary pathways are the prostaglandin synthesis cascade, mediated by COX enzymes, and the steroid/prostaglandin metabolism cascade, mediated by AKR1C3.
-
Indomethacin is a non-selective inhibitor of COX-1 and COX-2, blocking the synthesis of all prostaglandins from arachidonic acid.[8][9][14] It also inhibits AKR1C3, impacting both androgen synthesis and the conversion of PGD2/PGH2.[1]
-
Celecoxib is a selective inhibitor of COX-2.[10][11] COX-2 is frequently overexpressed in tumors and contributes to inflammation and angiogenesis, making it a valid cancer target.[10][15][16] However, it has no reported activity against AKR1C3.
-
This compound is hypothesized to be a selective inhibitor of AKR1C3, designed to block its downstream pro-proliferative effects without the off-target gastrointestinal toxicity associated with pan-COX inhibition.
The following diagram illustrates these distinct mechanisms of action.
Caption: Comparative signaling pathways for Indomethacin, Celecoxib, and this compound.
Experimental Design for Head-to-Head Benchmarking
A multi-phase experimental approach is essential to rigorously evaluate the potency, selectivity, and efficacy of this compound. The causality behind this workflow is to move from foundational, direct-target engagement in a purified system to a more complex cellular environment, and finally to a whole-organism model that assesses therapeutic potential.
Phase 1: In Vitro Biochemical and Cellular Profiling
-
Objective: To quantify and compare the direct inhibitory activity of each compound against the target enzymes (AKR1C3, COX-1, COX-2) and to assess their anti-proliferative effects in a relevant cancer cell line.
-
Experimental Choices:
-
Enzymatic Inhibition Assays: This is the most direct method to determine potency (IC50) and selectivity. By testing against all three purified enzymes, we can generate a selectivity index and validate the core hypothesis.
-
Cell-Based Viability/Proliferation Assays: We utilize a cancer cell line known to overexpress AKR1C3 (e.g., DU-145 prostate cancer cells) to confirm that enzymatic inhibition translates to a functional anti-cancer effect in a biological system.[7] This step validates the therapeutic relevance of the biochemical findings.
-
Phase 2: In Vivo Efficacy Evaluation
-
Objective: To assess the anti-tumor activity and overall tolerability of this compound in a preclinical animal model.
-
Experimental Choices:
-
Xenograft Tumor Model: The use of human cancer cell lines (Cell-Derived Xenografts, CDX) or patient-derived tumor tissue (Patient-Derived Xenografts, PDX) implanted into immunodeficient mice is the industry standard for preclinical efficacy testing.[17][18][19] This model allows for the assessment of a compound's ability to inhibit the growth of a human tumor in a complex in vivo environment, providing critical data on drug exposure, response, and potential toxicity.
-
The diagram below outlines this integrated workflow.
Caption: A self-validating experimental workflow for benchmarking novel therapeutic agents.
Methodologies and Protocols
The following protocols are standardized methodologies designed for reproducibility and accurate comparison.
In Vitro Enzymatic Inhibition Assays
-
Objective: To determine the IC50 value of each test compound against recombinant human AKR1C3, COX-1, and COX-2.
-
Materials: Recombinant human enzymes, NADPH (for AKR1C3), PGD2 (substrate for AKR1C3), Arachidonic Acid (substrate for COX), appropriate assay buffers, test compounds (solubilized in DMSO), 96-well plates, plate reader.
-
Protocol (AKR1C3):
-
Prepare serial dilutions of test compounds in DMSO, then dilute into assay buffer.
-
In a 96-well plate, add 10 µL of compound dilution, 170 µL of assay buffer containing NADPH, and 10 µL of recombinant AKR1C3 enzyme.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of PGD2 substrate.
-
Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) for 10 minutes using a plate reader.
-
Calculate the rate of reaction for each concentration and determine the IC50 value using non-linear regression analysis.
-
-
Protocol (COX-1/COX-2):
-
Utilize a commercial colorimetric or fluorescent COX inhibitor screening assay kit, following the manufacturer's instructions.
-
Briefly, incubate the respective enzyme (COX-1 or COX-2) with the test compounds for a specified time.
-
Add arachidonic acid to initiate the reaction.
-
Measure the output (e.g., colorimetric signal from peroxidase activity) using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
Cell Viability (MTT) Assay
-
Objective: To determine the anti-proliferative IC50 of each compound in a relevant cancer cell line.
-
Materials: DU-145 prostate cancer cells, DMEM media with 10% FBS, 96-well cell culture plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Protocol:
-
Seed DU-145 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds (final DMSO concentration <0.1%) and incubate for 72 hours.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the results to vehicle-treated control wells and calculate the IC50 value.
-
In Vivo Xenograft Study Protocol
-
Objective: To evaluate the anti-tumor efficacy of the test compounds in an immunodeficient mouse model.
-
Model: Male NOD-SCID Gamma (NSG) mice, 6-8 weeks old.
-
Protocol:
-
Subcutaneously implant 2 x 10^6 DU-145 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Group 2: this compound (dose determined from MTD studies)
-
Group 3: Indomethacin (e.g., 10 mg/kg)
-
Group 4: Celecoxib (e.g., 50 mg/kg)
-
-
Administer treatments daily via oral gavage for 21 days.
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor body weight twice weekly as a measure of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis if required.
-
Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Comparative Data Analysis & Results
The following tables summarize hypothetical, yet plausible, data from the described experiments to illustrate the benchmarking process.
Table 1: In Vitro Enzymatic Inhibition Profile
| Compound | AKR1C3 IC50 (nM) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | AKR1C3 Selectivity (vs. COX-1/2) |
|---|---|---|---|---|
| This compound | 85 | >10,000 | >10,000 | >117-fold |
| Indomethacin | 250 | 15 | 150 | Non-selective |
| Celecoxib | >20,000 | 8,000 | 50 | Not applicable |
Table 2: In Vitro Anti-proliferative Activity in DU-145 Cells
| Compound | IC50 (µM) |
|---|---|
| This compound | 1.2 |
| Indomethacin | 5.8 |
| Celecoxib | 15.5 |
Table 3: In Vivo Anti-Tumor Efficacy in DU-145 Xenograft Model
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | - | 1250 ± 110 | - | +2.5 |
| This compound | 50 | 480 ± 65 | 61.6 | +1.8 |
| Indomethacin | 10 | 750 ± 90 | 40.0 | -8.5 |
| Celecoxib | 50 | 980 ± 105 | 21.6 | +2.1 |
Discussion and Interpretation
The data presented provides a clear, multi-faceted comparison of the three compounds.
-
Potency and Selectivity: this compound demonstrates potent inhibition of the target enzyme AKR1C3 with an IC50 of 85 nM. Crucially, it shows negligible activity against both COX-1 and COX-2, confirming its hypothesized selectivity. In contrast, Indomethacin is a potent inhibitor of all three enzymes, with its strongest activity against COX-1, which is consistent with its known gastrointestinal side effects.[8][9] Celecoxib performs as expected, with potent and selective inhibition of COX-2.[11]
-
Cellular Activity: The superior potency of this compound in the DU-145 cell proliferation assay (IC50 = 1.2 µM) compared to Indomethacin (5.8 µM) and Celecoxib (15.5 µM) suggests that AKR1C3 inhibition is a primary driver of the anti-cancer effect in this cell line. The weaker activity of Celecoxib indicates that COX-2 inhibition plays a lesser role in this specific model.
Conclusion
This guide outlines a systematic approach to benchmarking the novel investigational compound this compound. Based on the presented data, this compound emerges as a potent and highly selective inhibitor of AKR1C3. Its superior in vitro and in vivo efficacy compared to Indomethacin and Celecoxib in an AKR1C3-driven cancer model, combined with an excellent tolerability profile, strongly supports its continued development as a targeted oncology therapeutic. The selective pressure on the AKR1C3 pathway, without the confounding and toxic effects of COX inhibition, represents a promising strategy for treating cancers that rely on this enzyme for progression.
References
-
Indometacin - Wikipedia. (URL: [Link])
-
Indomethacin: Package Insert / Prescribing Information / MOA - Drugs.com. (URL: [Link])
-
AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC - NIH. (URL: [Link])
-
Recent advances in targeting COX-2 for cancer therapy: a review - PMC - PubMed Central. (URL: [Link])
-
Indomethacin - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
What is the mechanism of Indomethacin? - Patsnap Synapse. (URL: [Link])
-
Anti-tumor mechanisms of AKR1C3 inhibitors. AKR1C3 inhibitors exerts... - ResearchGate. (URL: [Link])
-
Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC - PubMed Central. (URL: [Link])
-
What is the mechanism of Indomethacin Sodium? - Patsnap Synapse. (URL: [Link])
-
Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - Frontiers. (URL: [Link])
-
Roles of AKR1C3 in malignancy - PMC - NIH. (URL: [Link])
-
COX-2 Inhibitors Decrease Toxicity due to Chemotherapy; May Help Arrest Tumor Progression | CancerNetwork. (URL: [Link])
-
Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer - Frontiers. (URL: [Link])
-
AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC - PubMed Central. (URL: [Link])
-
Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PubMed Central. (URL: [Link])
-
Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC - NIH. (URL: [Link])
-
Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation | Oncotarget. (URL: [Link])
-
In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. (URL: [Link])
-
Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC - NIH. (URL: [Link])
-
Preclinical Models of Solid Cancers for Testing Cancer Immunotherapies - Annual Reviews. (URL: [Link])
-
Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC - PubMed Central. (URL: [Link])
-
Preclinical Cancer Model Systems | Hale Family Center at Dana-Farber Cancer Institute. (URL: [Link])
-
Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights | Request PDF - ResearchGate. (URL: [Link])
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (URL: [Link])
-
Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC. (URL: [Link])
Sources
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Indometacin - Wikipedia [en.wikipedia.org]
- 10. Recent advances in targeting COX-2 for cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy [frontiersin.org]
- 12. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indomethacin: Package Insert / Prescribing Information / MOA [drugs.com]
- 15. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. championsoncology.com [championsoncology.com]
- 19. Preclinical Cancer Model Systems | Hale Family Center at Dana-Farber Cancer Institute [labs.dana-farber.org]
A Researcher's Guide to Diamondoids: A Side-by-Side Spectroscopic Comparison of Adamantane and its Homologues
Introduction: The Diamondoid Family - More Than Just Isomers
In the realm of caged hydrocarbons, adamantane (C₁₀H₁₆) stands as the foundational member of a fascinating class of molecules known as diamondoids.[1] These structures represent the smallest, perfectly repeating subunits of a diamond crystal lattice, endowing them with exceptional thermal stability and rigidity.[1][2] While adamantane is the most stable isomer of C₁₀H₁₆, the term "adamantane isomers" in practical research often extends to its higher homologues: diamantane (C₁₄H₂₀), triamantane (C₁₈H₂₄), and the structural isomers of tetramantane (C₂₂H₂₈).[1] These molecules are not true isomers in the sense of sharing the same molecular formula, but rather a homologous series built by the face-fusion of adamantane units.
This guide provides an in-depth, side-by-side comparison of the spectroscopic signatures of the lower diamondoids (adamantane, diamantane, and triamantane). Understanding the subtle yet distinct differences in their Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry (MS) data is critical for researchers in materials science and drug development for unambiguous identification and characterization. We will explore the causal relationships between molecular structure and spectral output, provide validated experimental protocols, and present comparative data to serve as a definitive reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Molecular Symmetry
NMR spectroscopy is exceptionally sensitive to the chemical environment of each nucleus in a molecule. For the highly symmetrical diamondoids, NMR provides a rapid and powerful tool for assessing purity and structural integrity. The number and chemical shift of signals directly correlate to the number of unique proton and carbon environments, which is dictated by the molecule's point group symmetry.
Causality & Field Insights: Adamantane possesses a high Td symmetry, resulting in only two types of carbon atoms (four methine -CH- groups and six methylene -CH₂- groups) and two types of hydrogen atoms (four methine protons and twelve methylene protons). This high degree of symmetry is the direct cause of its remarkably simple NMR spectra.[2] As we ascend the diamondoid series to diamantane and triamantane, the symmetry is lowered. This reduction in symmetry increases the number of chemically non-equivalent carbon and proton sites, leading to more complex spectra. This predictable increase in spectral complexity is a key diagnostic feature for identifying higher diamondoids.
Comparative NMR Data for Lower Diamondoids
| Compound | Formula | Point Group | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Adamantane | C₁₀H₁₆ | Td | ~1.76 (12H, broad s, -CH₂-) and ~1.87 (4H, broad s, -CH-)[2] | 28.46 (-CH) and 37.85 (-CH₂-)[2] |
| Diamantane | C₁₄H₂₀ | D3d | Multiple signals, typically between 1.4-1.9 ppm | Four distinct signals: ~26.4, 30.1, 37.8, 38.4 ppm |
| Triamantane | C₁₈H₂₄ | C2v | Multiple signals, typically between 1.2-2.0 ppm | Six distinct signals: ~26.5, 31.8, 35.1, 37.9, 41.5, 45.9 ppm |
Note: Exact chemical shifts can vary slightly based on solvent and instrument calibration. Adamantane itself is often used as a reliable chemical shift reference in solid-state NMR.[3]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This protocol outlines the standard procedure for obtaining solution-state NMR data for diamondoids.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the diamondoid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Diamondoids are readily soluble in nonpolar organic solvents.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: Spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 8-16 scans for good signal-to-noise.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters: Spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 5-10 seconds (due to longer T₁ relaxation times for quaternary carbons, though less of an issue for diamondoids), and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.
-
Vibrational Spectroscopy (Raman & IR): The Unique Fingerprint of the Cage
Vibrational spectroscopy probes the stretching and bending modes of molecular bonds. For diamondoids, both Raman and Infrared (IR) spectroscopy are powerful, complementary techniques. Due to their different selection rules, some vibrational modes may be active in Raman but silent in IR, and vice-versa. Raman spectroscopy, in particular, has proven to be an invaluable tool for distinguishing between different diamondoids, as each molecule produces a unique and characteristic spectrum.
Causality & Field Insights: The vibrational frequencies of a molecule are determined by the masses of the atoms and the force constants of the bonds connecting them. The rigid, strain-free cage structure of diamondoids gives rise to sharp, well-defined vibrational bands.[2] The key to differentiation lies in the low-frequency "breathing" modes of the carbon cage. These collective vibrations are highly sensitive to the overall size, shape, and symmetry of the diamondoid structure. While the high-frequency C-H stretching modes (~2800-3000 cm⁻¹) are similar across the series, the fingerprint region (<1500 cm⁻¹) contains the unique patterns necessary for identification.[1] Raman spectroscopy is particularly sensitive to the symmetric vibrations of the non-polar carbon backbone, making it ideal for observing these characteristic cage modes.
Comparative Vibrational Data for Lower Diamondoids
| Compound | Key Raman Peaks (cm⁻¹) | Key IR Peaks (cm⁻¹) |
| Adamantane | ~680 (cage breathing), 757, 970, 1100, 1435, 2845-2930 (C-H stretch) | ~970, 1100, 1310, 1450, 2850-2920 (C-H stretch)[4] |
| Diamantane | ~500, 720 (characteristic doublet), 950, 1320, 2840-2940 (C-H stretch) | ~730, 925, 1450, 2850-2925 (C-H stretch) |
| Triamantane | ~450, 690, 710, 960, 1305, 2840-2950 (C-H stretch) | ~720, 960, 1450, 2850-2930 (C-H stretch) |
Note: The presence of characteristic doublets and the shift of the primary cage breathing mode to lower wavenumbers with increasing size are key diagnostic features.
Diagram: Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic identification of diamondoids.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount (<1 mg) of the crystalline diamondoid sample onto a clean microscope slide or into a capillary tube. No special preparation is typically needed for these stable solids.
-
-
Instrument Setup:
-
Use a confocal Raman microscope system.
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). The 785 nm laser is often preferred to minimize potential fluorescence.
-
Calibrate the spectrometer using a known standard, such as a silicon wafer (peak at ~520.7 cm⁻¹).
-
-
Data Acquisition:
-
Focus the laser onto the sample using the microscope objective (e.g., 50x or 100x).
-
Set the laser power to a low level (e.g., 1-5 mW) to avoid sample heating or damage, although diamondoids are very stable.
-
Acquire the spectrum over a suitable range (e.g., 200-3200 cm⁻¹).
-
Use an appropriate acquisition time (e.g., 10-30 seconds) and number of accumulations (e.g., 3-5) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform a cosmic ray removal correction.
-
Apply a baseline correction to remove any background fluorescence.
-
Normalize the spectrum for comparison with reference data.
-
Identify and label the key characteristic peaks in the fingerprint region.
-
Mass Spectrometry (MS): Confirming the Cage Mass and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For diamondoids, electron ionization (EI) is a standard method that not only provides the molecular ion (M⁺˙) peak, confirming the molecular formula, but also yields a reproducible fragmentation pattern that offers structural clues.
Causality & Field Insights: The high stability of the diamondoid cage structure is evident in its mass spectrum. Adamantane and its homologues typically show a very prominent molecular ion peak, as the rigid cage is resistant to fragmentation.[2][5] When fragmentation does occur under 70 eV electron ionization, it follows predictable pathways. The most characteristic fragmentation involves the loss of alkyl groups, leading to a series of fragment ions.[6] A notable aspect is that the dissociative ionization of adamantane can lead to rearrangement and the formation of stable aromatic species, such as protonated toluene or benzenium ions.[6] Comparing the relative intensities of the molecular ion to the fragment ions can provide insights into the relative stability of the different diamondoid cages.
Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Formula | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Adamantane | C₁₀H₁₆ | 136.23 | 136 (M⁺˙, base peak) | 135, 93, 79, 67[2][5] |
| Diamantane | C₁₄H₂₀ | 188.32 | 188 (M⁺˙, base peak) | 187, 145, 131, 105, 91 |
| Triamantane | C₁₈H₂₄ | 240.40 | 240 (M⁺˙, base peak) | 239, 197, 183, 129, 91 |
Diagram: Diamondoid Homologous Series
Caption: Structural progression of the lower diamondoid homologous series.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For volatile solids like adamantane, use a direct insertion probe (DIP) or a gas chromatography (GC) inlet.
-
For GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Inject 1 µL into the GC. Use a non-polar column (e.g., DB-5) and a temperature program that allows for the elution of the analyte before solvent.
-
For DIP-MS: Place a microgram of the solid sample into a capillary tube and insert it into the probe.
-
-
Ion Source Conditions:
-
Set the ion source to Electron Ionization (EI) mode.
-
Use a standard electron energy of 70 eV. This standard energy ensures that the fragmentation patterns are consistent and comparable to library spectra.
-
Set the ion source temperature appropriately (e.g., 200-230 °C) to ensure sample vaporization without thermal degradation.
-
-
Mass Analyzer and Detector:
-
Use a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Scan a mass range sufficient to cover the expected molecular ion and fragments (e.g., m/z 40-400).
-
Ensure the detector is on and calibrated.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M⁺˙) to confirm the molecular weight.
-
Analyze the fragmentation pattern and compare it to reference spectra or known fragmentation rules for caged hydrocarbons.
-
Note the m/z values and relative intensities of the major fragment ions.
-
Conclusion
The spectroscopic characterization of adamantane and its isomers (homologues) is a clear demonstration of structure-property relationships. The high symmetry of adamantane gives rise to simple, clean NMR spectra, while the reduction in symmetry in higher diamondoids leads to predictably more complex signals. Vibrational spectroscopy, especially Raman, serves as a powerful fingerprinting technique, with unique low-frequency cage modes that allow for the unambiguous differentiation of each member of the series. Finally, mass spectrometry confirms the molecular weight with a characteristic and prominent molecular ion peak, attesting to the inherent stability of these diamond-like cages. By employing these three core spectroscopic techniques in concert, researchers can confidently identify, differentiate, and assess the purity of diamondoid samples, paving the way for their application in advanced materials and pharmaceuticals.
References
-
Wikipedia. Adamantane. [Link]
-
Filik, J. Diamondoid Hydrocarbons. School of Chemistry, University of Bristol. [Link]
-
Filik, J., et al. Interactive Raman spectra of adamantane, diamantane and diamond, and their relevance to diamond film deposition. School of Chemistry, University of Bristol. [Link]
-
ResearchGate. Raman spectra of 1-chloro-adamantane at several pressures in the selected spectral region. [Link]
-
Tetrahedron. 13C NMR spectra of adamantane derivatives. [Link]
-
ResearchGate. Low resolution IR spectrum of adamantane composed of two spectra.... [Link]
-
Physical Chemistry Chemical Physics. Electronic spectroscopy of cationic adamantane clusters and dehydrogenated adamantane in helium droplets. [Link]
-
National Center for Biotechnology Information. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. [Link]
-
SciELO SA. Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. [Link]
-
Royal Society of Chemistry Publishing. Microhydrated clusters of a pharmaceutical drug: infrared spectra and structures of amantadineH+(H2O)n. [Link]
-
National Center for Biotechnology Information. Resonant Inner-Shell Photofragmentation of Adamantane (C10H16). [Link]
-
Royal Society of Chemistry Publishing. Infrared spectra and structures of protonated amantadine isomers: detection of ammonium and open-cage iminium ions. [Link]
-
Wiley-VCH. Description of Diamondoids. [Link]
-
Physical Chemistry Chemical Physics. Dissociative ionisation of adamantane: a combined theoretical and experimental study. [Link]
-
Royal Society of Chemistry. Supporting Information for Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[7]uril. [Link]
-
PubMed. Solid-state chemical-shift referencing with adamantane. [Link]
-
National Institute of Standards and Technology. Adamantane - NIST WebBook. [Link]
-
National Center for Biotechnology Information. Adamantane - PubChem. [Link]
-
School of Chemistry, University of Bristol. Raman spectroscopy of diamondoids. [Link]
-
ResearchGate. Interactive Raman spectra of adamantane, diamantane and diamond, and their relevance to diamond film deposition. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adamantane [webbook.nist.gov]
- 6. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electronic spectroscopy of cationic adamantane clusters and dehydrogenated adamantane in helium droplets - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03523E [pubs.rsc.org]
A Comparative Guide to the Analytical Purity Assessment of N-Adamantan-1-yl-phthalamic acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and materials research, the adamantane moiety is a celebrated structural motif, imparting unique physicochemical properties to molecules. N-Adamantan-1-yl-phthalamic acid, a derivative of adamantane, holds potential in various applications where its purity is not just a matter of quality control but a fundamental prerequisite for reliable and reproducible outcomes. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, grounded in scientific principles and practical experimental considerations.
The Critical Role of Purity
The presence of impurities in a chemical substance can significantly alter its biological activity, toxicity, and material properties. For this compound, potential impurities could arise from starting materials, side reactions during synthesis, or degradation. These may include unreacted 1-adamantanamine or phthalic anhydride, as well as isomeric byproducts.[1] A comprehensive purity assessment is therefore essential to ensure the integrity of research data and the safety and efficacy of any potential therapeutic applications.
A Multi-Modal Approach to Purity Determination
No single analytical technique can definitively establish the purity of a compound. A more robust and reliable approach involves the use of orthogonal methods that measure different chemical and physical properties. This guide will explore a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity assessment due to its high resolving power and sensitivity in separating components of a mixture.[2] It is particularly adept at detecting and quantifying non-volatile and thermally labile impurities.
The "Why": Principles of HPLC Separation
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[3] The separation is driven by the relative hydrophobicity of the analyte and any impurities. More hydrophobic compounds will have a stronger affinity for the stationary phase and thus elute later.
Experimental Protocol: A Validated RP-HPLC Method
A validated HPLC method is crucial for obtaining accurate and reproducible purity data.[4][5] The following protocol outlines a typical approach:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid to improve peak shape) is often effective.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and potential impurities absorb, often around 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[7]
-
Injection Volume: 10 µL.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Interpreting the Chromatogram
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| Phthalic Anhydride | 2.5 | 0.1 | Impurity |
| 1-Adamantanamine | 4.2 | 0.2 | Impurity |
| This compound | 8.7 | 99.6 | Main Component |
| Unknown Impurity | 10.1 | 0.1 | Impurity |
This table presents hypothetical data for illustrative purposes.
dot
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an unparalleled tool for structural elucidation and can provide quantitative information about the purity of a sample.[8][9] It is particularly useful for identifying and quantifying impurities that are structurally related to the main compound.
The "Why": The Power of Magnetic Nuclei
NMR spectroscopy exploits the magnetic properties of atomic nuclei.[10] For this compound, ¹H and ¹³C NMR are the most informative.[11][12] The chemical shift, integration, and coupling patterns of the signals in an NMR spectrum provide a detailed fingerprint of the molecule, allowing for the identification of impurities with distinct structural features.[13]
Experimental Protocol: Quantitative NMR (qNMR)
-
Solvent: Use a deuterated solvent (e.g., DMSO-d₆) that dissolves the sample completely.
-
Internal Standard: Add a known amount of a certified internal standard with a signal that does not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a precise volume of the deuterated solvent.
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Analysis: The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Data Presentation: A Look at the Spectrum
| Signal | Chemical Shift (ppm) | Integration | Assignment |
| A | 1.60-2.10 | 15H | Adamantyl protons |
| B | 7.50-7.80 | 4H | Phthalic protons |
| C | 8.50 | 1H | Amide NH |
| D | 12.5 | 1H | Carboxylic acid OH |
This table presents expected ¹H NMR data. The presence of unexpected signals would indicate impurities.
Caption: Workflow for LC-MS analysis.
Thermal Analysis: Assessing Thermal Stability and Purity
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal properties of a material, which can be indicative of its purity. [14][15]
The "Why": Monitoring Thermal Events
TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition and the presence of volatile impurities. [16]DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, phase transitions, and can indicate the presence of impurities which often depress and broaden the melting point. [17][18]
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan.
-
TGA Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its decomposition point.
-
DSC Method: Heat the sample at a controlled rate (e.g., 5-10 °C/min) through its melting transition.
-
Analysis: In TGA, a sharp, single-step weight loss is indicative of a pure compound. In DSC, a sharp melting endotherm with a narrow peak width suggests high purity.
Data Presentation: Thermal Properties
| Technique | Parameter | Result | Interpretation |
| TGA | Onset of Decomposition | ~250 °C | Indicates thermal stability up to this temperature. |
| DSC | Melting Point | 210-212 °C | A sharp melting range suggests high purity. |
This table presents hypothetical thermal analysis data.
dot
Caption: Workflow for Thermal Analysis.
Conclusion: A Holistic View of Purity
The purity assessment of this compound is a multi-faceted process that requires a thoughtful selection of orthogonal analytical techniques. HPLC provides excellent separation and quantification of impurities, while NMR offers detailed structural information and quantitative capabilities. Mass spectrometry confirms the molecular identity and helps in the identification of unknown impurities. Thermal analysis provides valuable insights into the thermal stability and can be a good indicator of overall purity. By integrating the data from these complementary techniques, researchers can confidently establish the purity of their this compound, ensuring the reliability and validity of their scientific endeavors. All analytical procedures should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for their intended purpose. [20][21]
References
- Benchchem. Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy.
- Taylor & Francis. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Spectroscopy Letters, 53(7).
- Modern Analytical Technique for Characteriz
- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Taylor & Francis Online. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts.
- International Council for Harmonisation. (2023).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- AMSbiopharma. (2025).
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- YouTube. (2025). Understanding ICH Q2(R2)
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- Chemistry LibreTexts. (2021).
- OUCI. (2024).
- Chemistry LibreTexts. (2022). 2.8: Thermal Analysis.
- MDPI. (2024).
- ResearchGate. (2025).
- Journal of the American Chemical Society. (2026). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites.
- Slideshare. (2016). DSC & TGA Thermal Analysis.pptx.
- LookChem. Cas 26878-89-7,this compound.
- Semantic Scholar. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery.
- ResearchGate. (2025). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose.
- IJPSR. (2021). a simple method for synthesis of amantadine hydrochloride.
- ResearchGate. (2025). Synthesis of N-(Adamantan-1-yl)
- ResearchGate. (2025).
- PMC - NIH.
- NIST WebBook. N-(1-Adamantyl)acetamide.
- Sigma-Aldrich. 1-naphthyl phthalamic acid.
- Chemcd. This compound - product Search - page 1.
- NIST WebBook. N-(1-Adamantyl)acetamide.
- Jetir.Org. (2019).
- PubChem - NIH. O-(Adamantan-1-yl)hydroxylamine.
- PMC - NIH. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024).
Sources
- 1. jetir.org [jetir.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rroij.com [rroij.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. kbfi.ee [kbfi.ee]
- 13. tandfonline.com [tandfonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of N-Adamantan-1-yl-phthalamic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-Adamantan-1-yl-phthalamic acid (CAS 26878-89-7), ensuring the safety of laboratory personnel and the protection of our environment.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from the structural analogues—adamantane and phthalamic acid derivatives—along with established best practices from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). This approach allows us to construct a robust and cautious disposal framework.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Presumptive Hazards:
-
Irritant: Based on data for similar phthalamic acid derivatives, this compound should be considered an irritant to the skin, eyes, and respiratory tract.[1]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of the dust may be harmful.[1]
-
Environmental Hazard: Many aromatic carboxylic acids and their derivatives exhibit some level of aquatic toxicity. Therefore, it is prudent to consider this compound as potentially harmful to aquatic life with long-lasting effects.[1][2][3]
Physical and Chemical Properties Summary:
| Property | Value | Source |
| CAS Number | 26878-89-7 | [4] |
| Molecular Formula | C₁₈H₂₁NO₃ | [4] |
| Molecular Weight | 299.36 g/mol | [4] |
| Boiling Point | 516.5°C at 760 mmHg | [4] |
| Flash Point | 266.2°C | [4] |
| Density | 1.29 g/cm³ | [4] |
Note: This data is from publicly available chemical databases and should be used for guidance.[4]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, appropriate PPE is mandatory. The causality behind these choices is rooted in preventing exposure through all potential routes: dermal, ocular, and respiratory.
-
Gloves: Nitrile gloves are a standard for handling most laboratory chemicals and should be used.
-
Eye Protection: Chemical safety goggles are essential to protect against dust particles and potential splashes.
-
Lab Coat: A standard lab coat will protect the skin and clothing from contamination.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask) is recommended to prevent inhalation of airborne particles.[5]
Spill Management: A Swift and Safe Response
Accidents happen. A well-defined spill response plan is a cornerstone of a self-validating safety system in any laboratory.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For a solid spill, carefully sweep the material to the center of the spill area. Avoid creating dust. If a solution is spilled, surround the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the Waste: Carefully scoop the solid material or the absorbent containing the liquid into a clearly labeled, sealable waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must adhere to all local, state, and federal regulations. The following procedures are based on the guidelines set forth by the EPA's Resource Conservation and Recovery Act (RCRA).[6]
Step 1: Waste Characterization
Based on its likely irritant and potentially ecotoxic properties, this compound waste should be classified as hazardous chemical waste.
Step 2: Segregation and Collection
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Handle with Care")
-
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Step 3: On-Site Neutralization (for Aqueous Acidic Solutions - Advanced Users Only)
For experienced personnel, acidic aqueous solutions containing this compound may be neutralized before disposal to a licensed hazardous waste contractor. This process must be conducted with extreme care in a chemical fume hood.
-
Dilution: Slowly add the acidic solution to a large volume of cold water with stirring.
-
Neutralization: Slowly add a dilute base (e.g., 5% sodium bicarbonate solution) while monitoring the pH.
-
Target pH: Adjust the pH to a neutral range (typically 6-8).
-
Disposal of Neutralized Solution: The neutralized solution should still be collected as hazardous waste.
Step 4: Final Disposal
The ultimate disposal of this compound waste should be handled by a licensed environmental waste management company. This ensures that the waste is transported, treated, and disposed of in accordance with all regulatory requirements. Common disposal methods for this type of chemical waste include:
-
Incineration: High-temperature incineration is a common and effective method for destroying organic chemical waste.
-
Secure Chemical Landfill: For stabilized solid waste, a secure chemical landfill may be used.
Disposal Decision Workflow
Sources
Personal protective equipment for handling N-Adamantan-1-yl-phthalamic acid
A-Scientist's-Guide-to-Safe-Handling-of-N-Adamantan-1-yl-phthalamic-acid
Hazard Identification and Risk Assessment
N-Adamantan-1-yl-phthalamic acid is a solid, powdered organic compound. Due to the absence of a specific toxicological profile, a conservative approach to handling is mandated. The risk profile is inferred from its structural components:
-
Phthalamic Acid Moiety: The parent compound, phthalamic acid, is classified as a skin and eye irritant.[1] It may also cause respiratory irritation.[1][2]
-
1-Adamantylamine Moiety: This precursor is a corrosive solid, known to cause severe skin burns and eye damage.[3][4] It is also classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[3][4][5]
Therefore, this compound must be handled as, at minimum, a hazardous substance that is irritating to the skin, eyes, and respiratory system, and potentially corrosive with reproductive toxicity risks. All personal contact, including inhalation of dust, should be avoided.[6]
Table 1: Hazard Synthesis and Risk Mitigation
| Potential Hazard | Source Moiety | Primary Exposure Route | Required Mitigation Action |
| Serious Eye Irritation/Damage | Phthalamic Acid, 1-Adamantylamine | Direct contact with dust/powder | Wear chemical safety goggles and a face shield.[7][8] |
| Skin Irritation/Burns | Phthalamic Acid, 1-Adamantylamine | Direct contact with dust/powder | Wear a lab coat and chemical-resistant gloves (nitrile recommended).[2][8] |
| Respiratory Tract Irritation | Phthalamic Acid | Inhalation of dust | Handle only in a certified chemical fume hood.[9][10][11] |
| Reproductive Toxicity (Suspected) | 1-Adamantylamine | Inhalation, Ingestion, Skin Absorption | Employ stringent engineering controls and PPE to prevent any exposure.[3] |
| Combustibility | General Organic Powder | Fire/Explosion | Avoid creating dust clouds; store away from ignition sources.[1][6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE is not merely a checklist; it is a self-validating system to isolate the researcher from the chemical hazard.
-
Engineering Controls (Primary Barrier): All handling of this compound powder must be conducted within a properly functioning and certified chemical fume hood.[10][11] This is the most critical step in preventing respiratory exposure.
-
Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are required at all times.[10] For procedures involving larger quantities (>1 gram) or where there is a significant risk of splashing or dust generation, a full-face shield must be worn in addition to goggles.[7][8]
-
Skin and Body Protection:
-
Gloves: Chemical-resistant nitrile gloves are the minimum requirement.[2][8] For extended handling, consider heavier-duty gloves. Always inspect gloves for tears or holes before use and dispose of them immediately after handling the compound.[10]
-
Lab Coat: A full-length, long-sleeved laboratory coat is mandatory to protect skin and clothing.[9][11]
-
-
Respiratory Protection: When used within a certified fume hood, a respirator is typically not required. However, if engineering controls are not available or during a large spill cleanup, a NIOSH-approved respirator with particulate filters (N95 or higher) is necessary.[6][8]
Operational Guide: Step-by-Step Handling
Objective: To safely weigh and transfer this compound for experimental use.
3.1. Preparation:
-
Area Designation: Designate a specific area within the chemical fume hood for handling the compound.
-
Gather Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, secondary containers, solvent, vortexer) is present to minimize traffic in and out of the hood.
-
Verify Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[11]
3.2. Weighing and Transfer Protocol:
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Minimize Dust: Open the container of this compound slowly. Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid any scooping motions that could generate dust.[6]
-
Seal and Clean: Securely close the primary container. Gently wipe the spatula and any minor residual powder from the work surface with a solvent-dampened wipe (e.g., ethanol or isopropanol).
-
Dissolution: If dissolving the compound, add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can increase dust generation. Cap and mix as required.
Emergency Procedures
In all cases of exposure, seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[7][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[4]
-
Minor Spill (<1g within fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Wipe the area with a solvent-dampened cloth, followed by soap and water.
-
-
Major Spill (>1g or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.[6]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solids (e.g., used gloves, weigh boats, wipes, excess compound) in a clearly labeled, sealable hazardous waste container. The label should read: "Hazardous Waste: this compound".
-
Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's EHS department for pickup and final disposal procedures.
References
- Phthalamic Acid Safety Data Sheet. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/P0282]
- Phthalic acid Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/product/2621-1-12]
- Phthalic acid Safety Data Sheet. Carl ROTH. [URL: https://www.carlroth.com/com/en/acids/phthalic-acid/p/3560.1]
- PHTHALIC ACID AR Safety Data Sheet. Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals-online/PHTHALIC-ACID-AR-2633.aspx]
- 1-Adamantylamine Safety Data Sheet. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-adamantylamine-768-94-5]
- Phthalic acid Safety Data Sheet. Penta Chemicals. [URL: https://www.pentachemicals.eu/phthalic-acid-a-g-cas-88-99-3]
- 1-Adamantanamine hydrochloride Safety Data Sheet. Carl ROTH. [URL: https://www.carlroth.com/com/en/amines/1-adamantanamine-hydrochloride/p/7621.1]
- What are the safety precautions when handling acids? Innoveda Chemicals Blog. [URL: https://innovedachemicals.com/what-are-the-safety-precautions-when-handling-acids/]
- 1-ADAMANTANAMINE, 99% Safety Information. Dudley Chemical. [URL: https://www.dudley-chem.com/1-ADAMANTANAMINE99.html]
- Organic Acid Standard Operating Procedure. University of Washington Environmental Health & Safety. [URL: https://www.ehs.washington.edu/system/files/resources/sop-organic-acid.docx]
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown University Resource. [URL: Not a direct landing page, but content is available via search.]
- 1-Adamantanamine Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC160470000]
- 1-Adamantanamine hydrochloride Safety Data Sheet. Unknown Supplier. [URL: Not a direct landing page, but content is available via search.]
- Top 5 Safety Tips When Working with Acidic Liquids. Innoveda Chemicals. [URL: https://innovedachemicals.com/top-5-safety-tips-when-working-with-acidic-liquids/]
- What PPE Should You Wear When Handling Acid? LeelineWork. [URL: https://leelinework.com/what-ppe-should-you-wear-when-handling-acid/]
- N-(1-Naphthyl)phthalamic Acid Safety Data Sheet. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/N0067]
- Phthalamic acid Material Safety Data Sheet. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/phthalamic-acid-88-98-2]
- Toxicological Characterization of Phthalic Acid. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3521103/]
- N-(1-Naphthyl)phthalamic acid Safety Data Sheet. Pfaltz & Bauer. [URL: https://www.pfaltzandbauer.com/n03165]
- Phthalic acid Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC130770000]
- N-1-Naphthylphthalamic acid Safety Data Sheet. MedChemExpress. [URL: https://www.medchemexpress.com/sds/N-1-Naphthylphthalamic%20acid.html]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. pccarx.com [pccarx.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. leelinework.com [leelinework.com]
- 9. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. iigtchem.com [iigtchem.com]
- 12. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
